Naftifine Hydrochloride

Catalog No.
S536610
CAS No.
65473-14-5
M.F
C21H22ClN
M. Wt
323.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naftifine Hydrochloride

CAS Number

65473-14-5

Product Name

Naftifine Hydrochloride

IUPAC Name

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride

Molecular Formula

C21H22ClN

Molecular Weight

323.9 g/mol

InChI

InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;

InChI Key

OLUNPKFOFGZHRT-YGCVIUNWSA-N

SMILES

Array

Synonyms

AW 105843; AW105843; AW-105843; AW 105-843; SN 105843; SN105843; SN-105843; Naftifine, Naftifine hydrochloride; Naftin;(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine hydrochloride

Canonical SMILES

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl

Isomeric SMILES

CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl

The exact mass of the compound Naftifine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760068. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. It belongs to the ontological category of allylamine antifungal drug in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

naftifine antifungal spectrum dermatophytes

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Naftifine's primary mechanism involves the inhibition of the enzyme squalene epoxidase (squalene monooxygenase) in the fungal ergosterol biosynthesis pathway [1] [2] [3]. This inhibition has two key consequences:

  • Ergosterol Depletion: The blockade of squalene epoxidase prevents the conversion of squalene to squalene epoxide, a crucial precursor for ergosterol synthesis. The resulting deficiency in ergosterol, an essential component of the fungal cell membrane, compromises membrane integrity and function [2] [4].
  • Squalene Accumulation: The accumulation of squalene ahead of the enzymatic blockade is itself toxic to fungal cells, contributing to cell death [2].

This dual action results in primarily fungicidal activity against susceptible dermatophytes [1] [5]. Additionally, naftifine has demonstrated anti-inflammatory properties when applied topically, which can provide symptomatic relief in infections [1] [5] [2].

The diagram below illustrates this target pathway and consequences.

G Squalene Squalene SqualeneEpoxide SqualeneEpoxide Squalene->SqualeneEpoxide Squalene Epoxidase Accumulation Toxic Squalene Accumulation Squalene->Accumulation Ergosterol Ergosterol SqualeneEpoxide->Ergosterol Biosynthesis Pathway Depletion Ergosterol Depletion SqualeneEpoxide->Depletion Inhibitor Naftifine SqualeneEpoxidase SqualeneEpoxidase Inhibitor->SqualeneEpoxidase Inhibits

Antifungal Spectrum & Quantitative Activity

Naftifine exhibits a broad spectrum of antifungal activity, with potent efficacy against dermatophytes. The table below summarizes key in vitro susceptibility data for common causative agents of superficial mycoses.

Fungal Organism MIC Range (μg/mL) Activity Profile
Trichophyton rubrum [6] 0.015 – 0.25 Fungicidal
Trichophyton mentagrophytes [7] [6] 0.03 – 1.0 Fungicidal
Epidermophyton floccosum [6] 0.12 – 0.25 Fungicidal
Microsporum canis [6] 0.03 – 0.5 Fungicidal
Candida albicans [1] [7] 1.5 – >100 Fungistatic

Key Interpretations of the Data:

  • Potent against Dermatophytes: Naftifine demonstrates low Minimum Inhibitory Concentration (MIC) values against a wide range of dermatophytes, confirming high potency [7] [6]. The MIC₉₀ (MIC required to inhibit 90% of isolates) for key species like T. rubrum and T. mentagrophytes is typically ≤0.5 μg/mL [6].
  • Fungicidal vs. Fungistatic: The activity is predominantly fungicidal against dermatophytes, as evidenced by Minimum Fungicidal Concentration (MFC) values equal to or very close to MIC values [5] [6]. In contrast, its action against Candida species is generally fungistatic and less potent, requiring higher concentrations [1] [5].
  • Lack of Resistance: In vitro development-of-resistance studies have shown no increase in MIC for dermatophyte strains even after 15 serial passages in the presence of naftifine, indicating a low potential for resistance development [6].

Experimental Protocols for In Vitro Evaluation

For researchers aiming to replicate or build upon these findings, the following summarizes core methodologies derived from the cited literature.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

This is a standardized protocol for assessing antifungal potency and cidal activity [6].

  • Test Method: Broth microdilution according to the CLSI M38-A2 standard method.
  • Culture Medium: RPMI 1640.
  • Inoculum: Prepared from sporulating fungi to a final concentration of 1 × 10³ to 3 × 10³ CFU/mL.
  • Incubation: 35°C for 4 days.
  • MIC Endpoint: The lowest drug concentration showing an 80% reduction in growth compared to the drug-free control.
  • MFC Determination: Contents from clear wells in the MIC assay are subcultured onto Potato Dextrose Agar (PDA). After overnight absorption, the agar is streaked for isolation. The MFC is the lowest concentration that results in a ≥99.9% reduction of the original inoculum, defining fungicidal activity.
Time-Kill Assay

This protocol evaluates the rate and concentration-dependency of the fungicidal effect [6].

  • Method: A modified version of the Klepser et al. method.
  • Medium: Sabouraud dextrose broth.
  • Inoculum: 3 × 10³ conidia/mL of the test organism.
  • Drug Exposure: Naftifine hydrochloride is tested at concentrations of 0.125×, 0.25×, 0.5×, and 1× the MFC for each isolate.
  • Sampling & Analysis: Samples are taken at predefined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), diluted, plated in duplicate on PDA, and incubated. Colony counts are performed after 4 days of incubation.
  • Output: A time-kill curve is plotted (log₁₀ CFU/mL vs. time) to visualize the rate of killing at different concentrations.

Clinical and Formulation Considerations

  • Approved Indications: Naftifine is approved for the topical treatment of tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm) [1] [3]. It is formulated as a cream (1%, 2%) and a gel (1%) for once- or twice-daily application [1].
  • Comparative Efficacy: A 2024 Phase III clinical trial demonstrated that naftifine 2% cream was non-inferior to terbinafine 1% cream in achieving both clinical and mycological cure in patients with dermatophytosis, with comparable safety and tolerability [8].
  • Pharmacokinetics: After topical application, systemic absorption is low (approximately 3-6%), minimizing risk of systemic side effects [1] [3]. The half-life is approximately 2 to 3 days [1] [3].

References

Mechanism of Action: Targeting the Fungal Cell Membrane

Author: Smolecule Technical Support Team. Date: February 2026

Naftifine is a synthetic allylamine antifungal that specifically inhibits the enzyme squalene epoxidase (also known as squalene monooxygenase) in fungi [1] [2] [3]. This enzyme is crucial for the synthesis of ergosterol, the primary sterol that maintains the structural integrity and fluidity of the fungal cell membrane [2].

The inhibition of squalene epoxidase has a dual effect:

  • Ergosterol Depletion: It halts the conversion of squalene to squalene epoxide, leading to a critical deficiency of ergosterol in the fungal cell membrane [2] [3].
  • Squalene Accumulation: It causes a buildup of squalene within the fungal cell, which is toxic at high concentrations and contributes to cell death [3].

The resulting ergosterol deficiency and squalene accumulation compromise the fungal cell membrane's barrier function, making it excessively permeable and leading to leakage of cellular components and ultimately, cell death [2] [3]. The following diagram illustrates this pathway and the site of naftifine's action:

G Squalene Squalene SqualeneEpoxide SqualeneEpoxide Squalene->SqualeneEpoxide Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Enzymatic Steps Naftifine Naftifine Naftifine->SqualeneEpoxide Inhibits

Naftifine inhibits squalene epoxidase, disrupting ergosterol synthesis.

Spectrum of Activity: Fungicidal vs. Fungistatic

Naftifine's activity profile is not uniform across all fungi; it is predominantly fungicidal against dermatophytes but fungistatic against yeasts like Candida [4] [1] [5]. This distinction is crucial for understanding its clinical applications.

The tables below summarize naftifine's in vitro activity based on Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data. The MFC is the lowest concentration that kills ≥99.9% of the initial inoculum. A drug is considered fungicidal if the MFC is equal to or very close to the MIC (typically within 2-4 dilutions), and fungistatic if the MFC is significantly higher than the MIC [6].

Activity Against Dermatophytes (Fungicidal) Naftifine demonstrates potent and primarily fungicidal activity against common dermatophytes [6].

Organism MIC₉₀ (μg/mL) MFC₉₀ (μg/mL) Activity Profile
Trichophyton rubrum 0.06 0.25 Fungicidal
Trichophyton mentagrophytes 0.5 8.0 Fungicidal
Trichophyton tonsurans 0.06 0.25 Fungicidal
Epidermophyton floccosum 0.12 >32 Fungistatic / Variable
Microsporum canis 0.25 >64 Fungistatic / Variable

Activity Against Yeasts (Fungistatic) Against Candida species, naftifine is generally fungistatic, meaning it inhibits growth but does not directly kill the cells at typical clinical concentrations [4] [7].

Organism MIC Range (μg/mL) Activity Profile
Candida albicans 1.5 to >100 μg/mL [7] Fungistatic [4] [1] [5]
Other Candida spp. (C. krusei, C. parapsilosis, C. tropicalis) Information combined Fungistatic [5]

Key Experimental Evidence and Protocols

The fungicidal properties of naftifine against dermatophytes are supported by robust in vitro studies.

MIC and Minimum Fungicidal Concentration (MFC) Determination

This is the fundamental methodology for determining fungicidal activity [6].

  • Method: Broth microdilution susceptibility testing performed according to the CLSI M38-A2 standard [6].
  • Inoculum: Fungal conidia suspended in RPMI 1640 medium to a concentration of 1 × 10³ to 3 × 10³ CFU/mL [6].
  • Incubation: 35°C for 4 days [6].
  • MIC Endpoint: The lowest drug concentration showing an 80% reduction in growth compared to the drug-free control [6].
  • MFC Determination: Contents from clear MIC wells are subcultured onto potato dextrose agar (PDA). After incubation, the MFC is defined as the lowest drug concentration that results in a ≥99.9% reduction in the original inoculum, demonstrating killing rather than just inhibition [6].
Time-Kill Assay

This assay characterizes the rate and extent of fungicidal killing over time [6].

  • Method: Modified method based on Klepser et al. [6].
  • Procedure: Test organisms are exposed to naftifine hydrochloride at concentrations of 0.125×, 0.25×, 0.5×, and 1× the MFC for each isolate. Samples are removed at predetermined time points over 48 hours, diluted, and plated in duplicate on PDA [6].
  • Analysis: Colony counts are performed after incubation. A plot of log₁₀ CFU/mL versus time (time-kill curve) is generated. Fungicidal activity is confirmed by a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum. The study confirmed naftifine's activity was dose-dependent, with the greatest CFU reduction at the highest concentration [6].
Resistance Development Study

This assesses the potential for fungi to develop resistance upon repeated drug exposure [6].

  • Method: Six strains were subjected to 15 serial passages in media containing this compound at concentrations higher than the MIC [6].
  • Analysis: MICs were determined after each passage. The study concluded that none of the isolates demonstrated a significant increase in MIC (defined as >3 dilutions), indicating a low potential for resistance development to naftifine in dermatophytes [6].

Clinical and Formulation Considerations

  • Efficacy and Safety: Real-world studies in patients with tinea corporis and tinea cruris show that naftifine 2% cream achieves a high clinical and mycological cure rate (over 80% and 94%, respectively) with a low incidence (2.4%) of mild, transient adverse effects like pruritus and burning [8].
  • Skin Penetration and Durability: A key pharmacodynamic advantage is its persistence in the skin. Drug levels of naftifine remain detectable in the stratum corneum for up to 28 days after the last application, explaining the continued clinical improvement observed post-treatment [9].
  • Anti-inflammatory Action: Beyond its antifungal effect, naftifine possesses intrinsic anti-inflammatory properties, such as inhibiting neutrophil chemotaxis and the production of superoxide radicals, which can help reduce redness and irritation associated with fungal infections [4] [3] [9].

References

naftifine in vitro MIC against Trichophyton rubrum

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative MIC Data Summary

The following table consolidates key in vitro susceptibility data for naftifine against Trichophyton rubrum from various studies:

Study / Context MIC Range (μg/mL) Key Findings & Additional Data

| General Activity against Dermatophytes [1] | 0.015 - 1.0 (across 350 dermatophyte strains) | • Fungicidal against 85% of Trichophyton spp. • No resistance development after 15 serial passages. | | Comparative Drug Effectiveness [2] | ≤ 1.0 (inhibited 98.75% of 80 tested strains) | • Cited as the most effective drug against dermatophytes in the study. | | Activity in Chinese Isolates [3] | 0.001 - 0.5 (testing range for 62 isolates) | • All tested Chinese T. rubrum strains were within the wild-type population. | | Tehran Isolate Study [4] | 0.0312 - 32 (testing range) | • Geometric Mean (GM) MIC for T. rubrum (n=89) was 0.10 μg/mL. | | Cross-resistance Concern [5] | Elevated MICs for specific strains | • Terbinafine-resistant *T. indotineae* strains showed elevated MICs for naftifine, suggesting potential cross-resistance. |

Detailed Experimental Protocols

The reliability of the MIC data above hinges on standardized testing methodologies. The primary protocol used in modern studies is the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) [1] [3] [6].

The workflow below illustrates the key steps of this standardized testing process:

G cluster_1 CLSI M38-A3 / EUCAST E.DEF 9.4 Guidelines A Inoculum Preparation B Drug Dilution A->B Conidia harvested and adjusted to 1-3 x 10³ CFU/mL C Inoculation & Incubation B->C 2x drug serial dilution in RPMI-1640/MOPS D MIC Endpoint Reading C->D Incubate at 35°C for 4-7 days

Standardized broth microdilution workflow for antifungal susceptibility testing of dermatophytes

  • Inoculum Preparation: Conidia (spores) are harvested from 7- to 10-day-old cultures grown on Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA). The suspension is adjusted to a final density of 1 × 10³ to 3 × 10³ CFU/mL in RPMI-1640 medium [1] [3] [4].
  • Drug Dilution: A stock solution of naftifine hydrochloride is prepared in Dimethyl Sulfoxide (DMSO). Two-fold serial dilutions are made in RPMI-1640 medium, buffered with MOPS to pH 7.0, to create the final test concentrations [3] [4].
  • Inoculation & Incubation: The diluted drug solutions are dispensed into a 96-well microtiter plate. An equal volume of the standardized inoculum is added to each well. The plates are incubated at 35°C for 4 to 7 days [3] [6].
  • Endpoint Determination: The MIC for naftifine is typically defined as the lowest drug concentration that produces 100% visual growth inhibition compared to the drug-free control well [3] [4].

Emerging Resistance and Cross-Resistance

A critical consideration for drug development professionals is the potential for resistance. While one study concluded that T. rubrum did not develop resistance to naftifine after repeated exposure in the lab [1], a 2024 study on the emerging pathogen Trichophyton indotineae reveals a significant concern. This study found that T. indotineae strains with confirmed terbinafine resistance, due to specific mutations (F397L or L393F) in the squalene epoxidase gene, also exhibited elevated MICs for naftifine [5]. This suggests that cross-resistance can occur among allylamines, which is a vital factor for monitoring and designing new therapeutics.

Conclusion for Researchers

  • High Potency: Consistent reports of low MIC values establish a strong baseline efficacy [1] [2] [3].
  • Standardized Protocols: The CLSI M38-A3 / EUCAST E.DEF 9.4 broth microdilution method is the gold standard for generating reproducible data [1] [3] [6].
  • Emerging Threat: The phenomenon of cross-resistance with terbinafine underscores the necessity for ongoing susceptibility surveillance and genetic screening for target-site mutations in clinical and research isolates [5].

References

naftifine metabolism and excretion human body

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Naftifine

The table below summarizes the key quantitative data available on the absorption, distribution, metabolism, and excretion of naftifine in the human body.

Parameter Details
Absorption (Topical) Approximately 3–6% of the topically applied dose is systemically absorbed [1].
Metabolism Metabolized by oxidation and N-dealkylation [1].
Elimination Route Systemically absorbed drug is excreted via urine (40–60%, as unchanged drug and metabolites) and feces [1].
Half-life 2 to 3 days [1].
Primary Excretory Organs Kidneys (urine) and via the biliary system (feces) [1].

Metabolism and Excretion Processes

The following diagram illustrates the general journey of systemically absorbed naftifine based on the available data.

naftifine_metabolism Naftifine Metabolism and Excretion Pathway Naftifine Naftifine Phase I Metabolism Phase I Metabolism Naftifine->Phase I Metabolism Oxidized Metabolites Oxidized Metabolites Phase I Metabolism->Oxidized Metabolites N-dealkylated Metabolites N-dealkylated Metabolites Phase I Metabolism->N-dealkylated Metabolites Urinary Excretion Urinary Excretion Oxidized Metabolites->Urinary Excretion Fecal Excretion Fecal Excretion Oxidized Metabolites->Fecal Excretion N-dealkylated Metabolites->Urinary Excretion N-dealkylated Metabolites->Fecal Excretion

Naftifine undergoes Phase I metabolism, with subsequent excretion of metabolites in urine and feces.

  • Metabolic Pathways: The available literature indicates that naftifine is metabolized in the body via oxidation and N-dealkylation [1]. The specific enzymes involved (e.g., Cytochrome P450 isoforms) are not detailed in the search results. The resulting metabolites are noted to lack antifungal activity [2].
  • Renal Excretion: The kidneys are the principal organs for excreting water-soluble substances and drugs [3]. For naftifine, a significant portion (40-60%) of the systemically absorbed dose and its metabolites is eliminated via urine [1]. Renal excretion involves processes like glomerular filtration; only the unbound, un-ionized form of a drug is readily contained in the glomerular filtrate [3].
  • Biliary and Fecal Excretion: Drugs and their metabolites can also be excreted in bile, which enters the intestines and is eliminated in feces [3]. Naftifine's presence in feces confirms this as a secondary route of elimination [1]. Drugs with a molecular weight greater than 300 g/mol and both polar and lipophilic groups are more likely to be excreted in bile [3]; naftifine has a molecular weight of 287.406 g/mol for the base compound [2].

Considerations for Research and Drug Development

  • General Excretion Principles: For a drug to be excreted renally, it must be water-soluble. Hepatic metabolism often increases a drug's polarity and water solubility, facilitating its excretion [3]. The observed excretion of naftifine metabolites in urine is consistent with this principle.
  • Emerging Research Context: Recent studies have explored repurposing naftifine for new indications, such as colorectal cancer, based on network-based drug target prediction [4] [5]. In these in silico and in vitro studies, the proposed mechanism of action shifts from inhibiting fungal squalene epoxidase to targeting cancer-specific metabolic pathways. In such a context, the pharmacokinetic and metabolic profile of naftifine, especially if administered orally, would be a critical area for new investigation, as current data is based solely on topical application.

Knowledge Gaps and Research Directions

The available information on naftifine's metabolism and excretion has several limitations for a drug development audience:

  • Lack of Metabolic Enzyme Specificity: The specific cytochrome P450 (CYP) or other enzymes involved in the oxidation and N-dealkylation of naftifine are not identified.
  • Quantitative Metabolite Profiles: The precise structures and relative abundances of the major human metabolites are not detailed.
  • Impact of Route of Administration: All pharmacokinetic data is from topical administration. Data for oral or other routes, which would be relevant for repurposing efforts, is absent.

To address these gaps, key research priorities would include:

  • Conducting in vitro studies using human liver microsomes or hepatocytes to identify the specific CYP enzymes involved.
  • Developing and validating analytical methods (e.g., LC-MS/MS) to identify and quantify naftifine metabolites in plasma and urine.
  • Performing comparative pharmacokinetic studies across different routes of administration.

References

naftifine hydrochloride synthesis pathway allylamine

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Pathways for Naftifine and Analogues

The table below summarizes the core approaches for the synthesis of Naftifine and its analogues as described in recent research [1] [2].

Synthesis Strategy Key Intermediate(s) Key Reaction Type Final Dehydration Catalyst Reported Yield for Naftifine/Analogues
Strategy 1 (Two-step) [1] γ-Aminoalcohols (15) Three-component Mannich-type reaction between secondary amines, formaldehyde, and activated alkenes (e.g., styrene) [1] Lewis Acid (e.g., AlCl₃) [1] Good to excellent yields [1]
Strategy 2 (One-pot) [1] β-Aminoketones (18) and γ-Aminoalcohols (19) Mannich reaction between acetophenone salts, dimethylamine hydrochloride, and formaldehyde, followed by reduction [1] Brønsted Acids (e.g., H₂SO₄, HCl) or Lewis Acids [1] Naftifine obtained in 65% yield (one-pot with H₂SO₄) [1]
Patent Method (CN103664631B) [3] 1-Naphthyl N-Methyl N-(3-phenyl-2-propenyl) amide Multi-component coupling and aminolysis Acid catalysis Not specified [3]

Detailed Experimental Protocols

Here are the specific methodologies for the key steps in the synthesis pathways.

Synthesis of γ-Aminoalcohols (Strategy 1, Step 1)

This step follows a catalyst-free, three-component Mannich-type reaction [1].

  • Procedure: A mixture of secondary amine 13 (1.0 mmol), polyformaldehyde (1.5 mmol), and the activated alkene 14 (1.0 mmol, styrene for Naftifine) was stirred in acetonitrile (ACN) at room temperature. The reaction progress was monitored by TLC. After completion, the mixture was neutralized, and the resulting γ-aminoalcohol 15 was isolated and purified by column chromatography [1].
Dehydration of γ-Aminoalcohols to Allylamines (Strategy 1, Step 2)

The purified γ-aminoalcohol 15 (1.0 mmol) was subjected to dehydration.

  • Procedure: The aminoalcohol was refluxed in 1,4-dioxane as the solvent in the presence of a Lewis acid catalyst, AlCl₃ (1.0 mmol). After the reaction was complete, the mixture was neutralized with triethylamine (TEA). The target allylamine 16 (Naftifine or its analogue) was then obtained through purification [1].
One-Pot Synthesis via β-Aminoketones (Strategy 2)

This strategy involves a one-pot procedure to obtain γ-aminoalcohols 19 [1].

  • Step 1 - Mannich Reaction: Amines 13 (1.0 mmol) were reacted with propiophenone salts 17a–f (1.0 mmol) in a mixture of 1,4-dioxane and TEA under reflux. The propiophenone salts were pre-synthesized from acetophenones, dimethylamine hydrochloride, and polyformaldehyde in ethanol at reflux [1].
  • Step 2 - Reduction: The solvent was removed from the crude product containing β-aminoketone 18. The residue was then directly subjected to reduction using NaBH₄ in methanol, yielding the γ-aminoalcohols 19 in good to excellent yields [1].

Antifungal Activity of Synthesized Analogues

The research also synthesized novel analogues and evaluated their antifungal activity. The following table highlights the most active compounds identified in the study [1].

Compound Key Structural Feature Antifungal Activity (MIC Range) Target Pathogens
18b 4-Br substituent on the phenyl ring [1] 0.5 - 7.8 µg/mL (Fungicidal) [1] Trichophyton rubrum, T. mentagrophytes, Candida albicans, Cryptococcus neoformans [1]
18c β-aminoketo and N-methyl functionalities [1] 0.5 - 7.8 µg/mL [1] Trichophyton rubrum, Trichophyton mentagrophytes [1]
20c Allylamine analogue [1] 0.5 - 7.8 µg/mL [1] Trichophyton rubrum, Trichophyton mentagrophytes [1]

Synthesis Workflow Visualization

The diagram below outlines the decision-making workflow for selecting a synthesis pathway for Naftifine and its analogues, based on the described strategies.

synthesis_pathway Start Start: Select Synthesis Pathway Strategy1 Strategy 1 (Two-Step Sequence) Start->Strategy1 Strategy2 Strategy 2 (One-Pot Sequence) Start->Strategy2 S1_Step1 Step 1: Catalyst-free Mannich-type Reaction (Amine 13 + Formaldehyde + Alkene 14) Strategy1->S1_Step1 S2_Step1 Step 1: Mannich Reaction (Amine 13 + Propiophenone Salt 17) Strategy2->S2_Step1 Intermediate1 Intermediate γ-Aminoalcohol 15 S1_Step1->Intermediate1 S1_Step2 Step 2: Dehydration Catalyst: Lewis Acid (AlCl₃) Product1 Product Allylamine 16 (Naftifine Analogue) S1_Step2->Product1 Intermediate2 Intermediate β-Aminoketone 18 S2_Step1->Intermediate2 S2_Step2 Step 2: Reduction Reagent: NaBH₄ in MeOH Intermediate3 Intermediate γ-Aminoalcohol 19 S2_Step2->Intermediate3 Intermediate1->S1_Step2 Intermediate2->S2_Step2 Product2 Product Allylamine 20 (Naftifine Analogue) Intermediate3->Product2

Synthesis pathway for Naftifine and its analogues via Mannich-type reactions.

Considerations for Researchers

  • Catalyst and Route Selection: The choice between one-pot and two-step strategies involves a trade-off between simplicity and potential yield. For acid-sensitive alkenes, the two-step Lewis acid-catalyzed route is more robust [1].
  • Structural Analogue Potential: The presented strategies are versatile for generating diverse compound libraries. The significant activity of brominated and other analogues suggests a promising avenue for developing new antifungal agents [1].

References

naftifine ergosterol biosynthesis inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The table below summarizes the key aspects of naftifine's mechanism of action:

Aspect Detailed Description
Primary Target Squalene 2,3-epoxidase (ERG1 enzyme) [1] [2].
Enzymatic Inhibition Blocks the conversion of squalene to squalene 2,3-epoxide (squalene oxide) [1] [2].

| Biochemical Consequences | - Ergosterol Depletion: Halts the downstream pathway for ergosterol production.

  • Squalene Accumulation: Leads to a massive buildup of the substrate squalene within the fungal cell [1] [2]. | | Cellular Effects | - Disruption of fungal cell membrane structure, fluidity, and permeability.
  • Impairment of membrane-bound enzyme activity and nutrient transport.
  • The accumulation of squalene may also contribute to fungal cell death [1] [2] [3]. |

The following diagram illustrates this primary inhibitory pathway and its consequences within the fungal cell:

G Squalene Squalene SqualeneEpoxide SqualeneEpoxide Squalene->SqualeneEpoxide  Squalene Epoxidase (ERG1 Enzyme) Consequence2 Squalene Accumulation Squalene->Consequence2  Buildup Ergosterol Ergosterol SqualeneEpoxide->Ergosterol  Multiple Enzymatic Steps Consequence1 Ergosterol Depletion Ergosterol->Consequence1  Deficiency Naftifine Naftifine SqualeneEpoxidase SqualeneEpoxidase Naftifine->SqualeneEpoxidase Inhibits FungalCellDeath FungalCellDeath Inhibition Inhibition of Squalene Epoxidation Consequence1->FungalCellDeath Consequence2->FungalCellDeath

Naftifine inhibits squalene epoxidase, blocking ergosterol production and causing squalene buildup.

Key Experimental Evidence and Protocols

The understanding of naftifine's mechanism is supported by foundational experiments, the protocols of which are detailed below.

In Vitro Sterol Biosynthesis Inhibition Assay

This protocol measures the direct impact of naftifine on sterol production in fungal cell cultures [1].

Step Description Key Parameters & Observations
1. Cell Culture Grow Candida albicans to mid-log phase in a suitable liquid medium (e.g., Sabouraud dextrose broth). Ensure standardized and active fungal growth.
2. Drug Exposure Incubate cell cultures with varying concentrations of naftifine. A vehicle control (e.g., with Tween 80) must be included. Dose-dependent response observed. >50 mg/L caused total growth inhibition [1].
3. Radiolabeling Introduce a radioactive precursor, such as [14C]acetate or [14C]mevalonate, to the cultures. These precursors are incorporated into newly synthesized sterols, allowing for tracking.
4. Lipid Extraction Harvest cells and perform saponification followed by extraction of nonsaponifiable lipids. Separates sterols and other non-polar lipids from cellular components.

| 5. Analysis | Analyze extracted lipids using thin-layer chromatography (TLC) or similar techniques to separate and identify radiolabeled compounds. | Control cells: Radioactivity primarily in ergosterol. Naftifine-treated cells: Radioactivity almost exclusively in squalene [1]. |

Cell-Free System Confirmation

This method confirms that naftifine acts directly on the enzymatic machinery rather than through cellular processes like uptake [1].

Step Description Key Parameters & Observations
1. Preparation Prepare cell-free extracts from C. albicans by disrupting the cells and removing debris via centrifugation. The extract contains the soluble enzymatic machinery for sterol biosynthesis.
2. Incubation Incubate the cell-free extract with [14C]mevalonate (a direct precursor to squalene) in the presence or absence of naftifine. Bypasses early metabolic steps; directly tests the conversion of mevalonate to sterols.
3. Analysis Extract and analyze the nonsaponifiable lipids as in the whole-cell assay. Naftifine (50 mg/L) caused >99% inhibition of sterol biosynthesis, with labeled substrate accumulating as squalene [1]. This confirmed the target is within the sterol pathway.
Drug Reversal Experiment

This protocol demonstrates the specificity of naftifine's action and the reversibility of the enzyme blockade [1].

Step Description Key Parameters & Observations
1. Drug Load Treat C. albicans cells with naftifine to induce squalene accumulation. Confirmed via TLC that cells are accumulating squalene and not producing ergosterol.
2. Drug Removal Wash the treated cells thoroughly with a solution containing 1% Tween 80. This step effectively removes the naftifine from the cells.
3. Metabolic Chase Resuspend the washed cells in fresh, drug-free medium and allow for further metabolism. Observe the fate of the accumulated squalene.
4. Analysis Extract and analyze lipids after the chase period. The accumulated squalene was further metabolized to ergosterol after naftifine removal, proving inhibition is reversible and the pathway remains functional [1].

Quantitative Data on Inhibition Efficacy

The potency of naftifine's inhibition has been quantified in various experimental settings.

Experimental Model Naftifine Concentration Inhibition Effect Reference
C. albicans (Whole Cells) > 50 mg/L Total inhibition of growth [1] [1]
C. albicans (Whole Cells) > 50 mg/L ~60% reduction in ergosterol content [1] [1]
C. albicans (Whole Cells & Cell-Free Extract) 50 mg/L > 99% inhibition of sterol biosynthesis [1] [1]
C. albicans (Time Course) Not Specified Complete inhibition of sterol synthesis within 10 minutes of exposure [1] [1]

Pharmacological and Clinical Relevance

Naftifine's specific mechanism translates directly into its clinical profile as a topical antifungal agent.

  • Spectrum of Activity: It exhibits fungicidal activity against dermatophytes (e.g., Trichophyton spp.) and fungistatic activity against yeasts like Candida albicans [2] [4].
  • Additional Anti-inflammatory Action: Beyond its antifungal effect, naftifine has demonstrated anti-inflammatory properties, such as reducing superoxide production and leukocyte chemotaxis, which can help relieve associated redness and irritation [4].
  • Safety Profile: Topical application results in low systemic absorption (approx. 6%) and is generally well-tolerated, with minor side effects like transient burning or itching at the application site [2] [4].

References

Comprehensive Application Notes and Protocols: Transungual Delivery of Naftifine Hydrochloride for Onychomycosis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Naftifine and Transungual Delivery Challenges

Onychomycosis, a fungal infection of the fingernails or toenails, represents approximately 50% of all nail diseases globally, affecting 2-13% of the general population with incidence increasing to 40% in elderly populations [1] [2]. This pervasive infection causes nails to become thickened, discolored, brittle, and deformed, significantly impacting patient quality of life. Naftifine hydrochloride, a synthetic allylamine antifungal agent, demonstrates potent activity against dermatophytes, which are the primary causative organisms of onychomycosis [1]. With a minimum inhibitory concentration (MIC) against dermatophytes ranging from 0.031-0.1 µg/mL, naftifine's efficacy is directly concentration-dependent [1].

The human nail plate presents a formidable barrier to topical drug delivery, consisting of approximately 80% keratin with disulfide bonds creating one of the strongest biological barriers in the human body [1]. This compact structure exhibits limited permeability to both hydrophilic and lipophilic compounds, creating significant challenges for effective transungual therapy. Additionally, during onychomycosis infection, the nail undergoes substantial physicochemical changes, including hyperkeratosis and a threefold thickening in severe cases, further complicating drug delivery [1]. The current treatment landscape for onychomycosis includes oral medications which pose risks of systemic side effects and drug interactions, and topical treatments which often demonstrate limited efficacy due to poor nail penetration [1] [3]. Thus, developing enhanced transungual delivery systems for naftifine represents a critical unmet medical need in podiatric and dermatological medicine.

Formulation Strategies for this compound

Nail Lacquer Systems

Polymeric nail lacquers have emerged as a promising delivery system for transungual therapy, creating a reservoir effect that maintains high drug concentration gradients across the nail plate [1] [4]. These systems typically incorporate film-forming polymers such as Eudragit RL100, which provide controlled release characteristics and prolong drug contact with the nail surface [1]. The optimal nail lacquer formulation creates a flexible, adhesive film that withstands daily activities while continuously releasing the active pharmaceutical ingredient. The reservoir mechanism of lacquers enables sustained drug delivery, with the dried film acting as a depot that facilitates passive diffusion of the drug into the nail layers over extended periods [1]. Additionally, the occlusive nature of the polymer film reduces water loss from the nail structure, causing hyperhydration of the superficial nail layer that positively influences drug migration into the nail plate [1].

Chemical Penetration Enhancers

Chemical penetration enhancers function by reversibly altering the nail structure to improve drug permeability. Several classes of enhancers have been investigated for transungual delivery:

  • Sulfhydryl compounds such as thioglycolic acid and N-acetylcysteine disrupt disulfide bonds between keratin molecules, significantly increasing porosity and swelling of the nail plate [1]. These agents cause irreversible changes to the nail structure by breaking cysteine linkages, creating permanent pathways for drug diffusion [1].
  • Keratolytic agents including urea and salicylic acid cause denaturation of keratin molecules through disruption of hydrogen bonds, leading to softening of the nail plate and pore formation in the nail structure [1] [5]. Unlike sulfhydryl compounds, these effects are typically reversible.
  • Solvent systems incorporating ethanol, water, and isopropyl myristate in optimized ratios can enhance drug solubility and partition coefficients, improving permeation through the modified nail structure [6] [5].

Table 1: Formulation Composition of Naftifine Nail Lacquer

Component Function Concentration Range Optimal Ratio
Naftifine HCl Active Ingredient 1-5% w/w 2% w/w
Eudragit RL100 Film-forming Polymer 5-15% w/w 10% w/w
Thioglycolic Acid Penetration Enhancer 0.5-3% w/w 1% w/w
Ethanol Solvent 60-80% w/w 75% w/w
Water Co-solvent 15-30% w/w 25% w/w
Plasticizers Flexibility Agent 1-5% w/w 2% w/w

Quantitative Data Summary for Formulation Development

Table 2: Efficacy of Penetration Enhancement Strategies for this compound

Enhancement Method Experimental Model Drug Accumulation Permeation Increase Key Parameters
Thioglycolic Acid (1%) Bovine Hoof Membranes Increased by 100% compared to control Not specified Irreversible disruption of disulfide bonds
Fractional CO₂ Laser + Thioglycolic Acid Human Nail Clippings Not specified Threefold increase compared to passive diffusion Microchannels creation + chemical enhancement
Iontophoresis (0.5 mA/cm²) Human Nail Plates Detection in all nail layers (vs. superficial only) Statistically significant improvement 6-hour application, suitable for charged molecules
2-Mercaptoethanol (1%) Human Cadaver Nails Not specified 58.24 ± 3.2 μg/cm² after 24h Complete release in 60 minutes

The quantitative assessment of enhancement strategies reveals that combination approaches typically yield superior results compared to individual methods. The synergistic effect of physical and chemical enhancement is particularly evident in the threefold permeation increase observed when fractional CO₂ laser pretreatment is combined with thioglycolic acid-containing formulations [1]. Similarly, the optimized polymer blends in nail lacquer systems demonstrate significant influence on drug permeation profiles, with Eudragit RL100 and HPMC E15 combinations in 70:30 ratios showing optimal performance characteristics [6]. The solvent system also plays a crucial role, with ethanol-water combinations in 75:25 ratios providing the ideal balance between drug solubility, polymer dissolution, and nail swelling capacity [6].

Penetration Enhancement Techniques

Chemical Enhancement Strategies

Chemical penetration enhancers function through specific mechanisms of action on the nail structure, with efficacy dependent on their chemical properties and concentration. Thioglycolic acid emerges as a particularly effective enhancer for this compound, demonstrating a 100% increase in drug accumulation within nail layers compared to control formulations [1]. This enhancement occurs through the reduction of disulfide bonds in keratin, creating microchannels within the nail matrix that facilitate drug diffusion. Unlike some enhancers that primarily affect surface layers, thioglycolic acid enables deeper penetration into the nail bed, which is critical for eradicating embedded fungal elements [1]. The concentration dependence of thioglycolic acid is noteworthy, with optimal effects observed at approximately 1% concentration, balancing efficacy with potential nail damage at higher concentrations.

Other chemical enhancers show variable effects on naftifine penetration. Salicylic acid, despite its keratolytic properties, demonstrated no significant effect on naftifine accumulation in human nail studies [1]. This suggests that the mechanism of enhancement must be carefully matched to the drug's physicochemical properties. N-acetylcysteine presents an alternative disulfide bond-breaking agent with potentially favorable safety profiles, while urea acts through hydrogen bond disruption and hydrating effects, causing nail swelling that increases diffusion pathways [6] [5]. The formulation pH also significantly influences enhancement efficacy, particularly for ionizable enhancers, with optimal performance typically observed in slightly acidic conditions (pH 3-5) that match the natural nail environment.

Physical Enhancement Methods

Physical enhancement techniques provide alternative or complementary approaches to chemical methods by creating physical pathways through the nail barrier. Fractional CO₂ laser pretreatment generates microchannels in the nail plate, effectively bypassing the intact keratin barrier and increasing the contact surface area between the formulation and nail tissue [1]. This method demonstrates remarkable synergy with chemical enhancers, producing a threefold increase in naftifine permeation when combined with thioglycolic acid-containing formulations [1]. The laser parameters including power density, pulse duration, and spot density require optimization to create channels of appropriate depth and diameter without causing patient discomfort or nail damage.

Iontophoresis applies a mild electrical current to facilitate the movement of charged drug molecules across the nail plate [1]. This method is particularly effective for this compound, which exists in ionized form at physiological pH. Studies with similar antifungal agents like terbinafine hydrochloride show that iontophoresis enables drug detection in all nail layers, compared to passive diffusion where drug accumulation is limited to superficial layers [1]. The treatment parameters including current density (typically 0.3-0.5 mA/cm²), application duration, and electrode configuration significantly influence efficacy. Low-frequency ultrasound represents another physical approach, creating cavitation effects that generate temporary pores in the nail structure through asymmetric pressure waves [1]. Unlike laser methods, ultrasound-induced permeability changes are generally reversible, making this approach potentially suitable for repeated applications.

Experimental Protocols

Formulation Preparation Protocol

Naftifine nail lacquer preparation requires precise control of composition and manufacturing conditions to ensure reproducible performance characteristics.

  • Step 1: Polymer Solution Preparation Weigh accurately 10 g of Eudragit RL100 and dissolve in 75 mL of ethanol using a magnetic stirrer at 400 rpm for 45 minutes until complete dissolution is achieved. Maintain temperature at 25±2°C to prevent premature evaporation of solvent [6].

  • Step 2: Drug Incorporation Accurately weigh 2 g of this compound and gradually add to the polymer solution while maintaining continuous stirring at 500 rpm. Continue stirring for 30 minutes after complete addition to ensure homogeneous distribution and prevent particle aggregation [1].

  • Step 3: Enhancer Addition Add 1 g of thioglycolic acid to the drug-polymer mixture and stir for an additional 15 minutes at 300 rpm. For formulations containing multiple enhancers, add keratolytic agents (e.g., urea) after complete dissolution of the sulfhydryl compound [6].

  • Step 4: Aqueous Phase Incorporation Slowly add 25 mL of purified water to the organic phase while reducing stirring speed to 200 rpm to prevent phase separation. Continue stirring for 20 minutes until a uniform, clear solution is obtained [6].

  • Step 5: Quality Assessment Evaluate the final formulation for clarity, viscosity, pH, and drug content. Adjust these parameters as necessary to meet predetermined specifications: viscosity 350-550 cPs, pH 4.5-5.5, and drug content 95-105% of theoretical value [6]. Store the final lacquer in amber glass containers at controlled room temperature (15-30°C) to maintain stability.

In Vitro Permeation Studies

Transungual permeation assessment provides critical data on formulation performance and potential clinical efficacy. The following protocol utilizes modified Franz diffusion cells, which represent the gold standard for such evaluations.

  • Step 1: Nail Membrane Preparation Obtain human cadaver nail plates or bovine hoof membranes and sterilize by immersion in 70% ethanol for 30 minutes followed by rinsing with phosphate buffer saline (PBS pH 7.4) [1]. Hydrate membranes by soaking in PBS for 24 hours at 4°C to achieve uniform hydration (18-25% water content) that mimics in vivo conditions [1]. Cut membranes to appropriate diameter (typically 1-1.5 cm) using a precision cutter to ensure uniform exposure area.

  • Step 2: Diffusion Cell Assembly Mount the prepared nail membrane between the donor and receptor compartments of the Franz diffusion cell with an effective diffusion area of 0.2-0.8 cm². Secure the assembly with clamps to prevent leakage, ensuring the nail surface faces the donor compartment [3]. Fill the receptor compartment with degassed PBS (pH 7.4) containing 0.01% sodium azide as preservative, maintaining temperature at 32±1°C using a circulating water jacket to simulate skin surface temperature [1].

  • Step 3: Formulation Application Apply 100 μL of naftifine formulation uniformly to the nail surface in the donor compartment, ensuring complete coverage of the exposure area. For lacquer formulations, allow 15 minutes for film formation before sealing the donor compartment to prevent solvent evaporation [1]. Protect the assembly from light throughout the experiment to prevent drug photodegradation.

  • Step 4: Sample Collection and Analysis Withdraw 1 mL samples from the receptor compartment at predetermined time intervals (1, 2, 4, 6, 8, 12, 24, 48 hours), replacing with fresh pre-warmed receptor fluid after each sampling to maintain sink conditions [1]. Analyze samples using validated HPLC methods with UV detection at 254 nm, calculating cumulative drug permeation per unit area [1]. Continue the experiment until steady-state flux is achieved, typically over 24-48 hours.

  • Step 5: Data Analysis Calculate key permeation parameters including steady-state flux (Jss), lag time, and permeability coefficient using standard equations. Compare results against positive controls (commercial formulations) and negative controls (untreated membranes) to determine enhancement ratios [1].

The experimental workflow for the complete development and evaluation process is visualized below:

G Transungual Formulation Development Workflow Start Project Initiation F1 Formulation Design (Component Selection) Start->F1 F2 Preparation of Nail Lacquer F1->F2 D1 Data Analysis & Optimization F1->D1 Iterative Improvement F3 Quality Control Assessment F2->F3 E1 Nail Membrane Preparation F3->E1 E2 Franz Cell Assembly E1->E2 E3 Formulation Application E2->E3 E4 Sample Collection & Analysis E3->E4 E4->D1 D1->F1 Modify Parameters Report Final Protocol D1->Report

Analytical Methods and Assessment Techniques

Drug Quantification Methods

High-performance liquid chromatography (HPLC) represents the primary analytical technique for quantifying this compound in permeation studies and formulation quality control. The recommended method utilizes a C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of acetonitrile:phosphate buffer (pH 3.0) in a 70:30 ratio, delivered at a flow rate of 1.0 mL/min [1]. Detection employs a UV spectrophotometer set at 254 nm, with naftifine exhibiting a retention time of approximately 6.5 minutes under these conditions. The method should be validated for linearity (typically 0.1-100 μg/mL), precision (RSD < 2%), accuracy (95-105% recovery), and specificity in accordance with ICH guidelines [1].

Supplemental analytical techniques provide additional characterization capabilities. Spectrophotometric methods enable rapid determination of drug content in receptor fluids during permeation studies, though they may lack the specificity of chromatographic methods. Mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for detecting low drug concentrations in complex biological matrices, with a lower limit of quantification potentially reaching 0.5 ng/mL [2]. For distribution studies within different nail layers, confocal microscopy with fluorescently-labeled naftifine analogs provides spatial resolution of drug penetration pathways, while Raman spectroscopy enables chemical mapping of drug distribution without destructive sample preparation [2] [3].

Nail Structure and Morphology Assessment

Microscopic evaluation of nail morphology before and after treatment provides critical insights into enhancement mechanisms and potential nail damage. Scanning electron microscopy (SEM) visualizes surface and cross-sectional changes in nail structure following enhancer treatment or physical ablation [1]. Sample preparation involves mounting nail specimens on aluminum stubs using conductive adhesive, followed by gold sputter-coating (10-15 nm thickness) to improve conductivity. Imaging at accelerating voltages of 5-15 kV reveals structural modifications including pore formation, delamination, and surface erosion at high magnifications (500-5000×) [1].

Transmission electron microscopy (TEM) offers ultra-structural details of nail and fungal morphology changes after antifungal treatment [2]. For TEM analysis, fix nail samples in 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4) for 4 hours, followed by post-fixation in 1% osmium tetroxide for 1 hour [2]. After dehydration through a graded ethanol series, embed samples in epoxy resin and prepare ultrathin sections (60-90 nm) using an ultramicrotome. Stain with uranyl acetate and lead citrate before examination at 80 kV accelerating voltage [2]. This technique can reveal critical ultrastructural modifications in fungal cells after naftifine treatment, including low-electron-density cell walls without visible mucilage or lamellate structures [2].

The mechanism of action of naftifine and enhancement strategies can be visualized as follows:

References

Comprehensive Application Notes and Protocols: Development and Evaluation of Naftifine Nail Lacquer Using Bovine Hoof Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Naftifine and Onychomycosis

Naftifine hydrochloride is an allylamine-class antifungal agent with demonstrated activity against dermatophytes, which are the primary causative organisms of onychomycosis (fungal nail infections). Onychomycosis affects approximately 5% of the North American and European population, with Trichophyton rubrum accounting for about 90% of cases. The condition represents a significant therapeutic challenge due to the formidable barrier function of the nail plate, which consists of multiple layers of keratinized cells connected by disulfide bonds and intercellular lipid layers. This dense structure severely limits the penetration of topical antifungal agents, resulting in insufficient drug delivery to the site of infection and subsequent treatment failures.

The development of effective topical formulations for onychomycosis requires overcoming the unique permeability challenges presented by the nail plate. Unlike the stratum corneum of the skin, which has a lipid content of approximately 10%, the nail plate contains less than 1% lipids, making it behave more like a hydrophilic gel membrane. This fundamental difference in structure means that many penetration enhancers effective for transdermal delivery are ineffective for transungual delivery. The minimum inhibitory concentration (MIC90) of naftifine against Trichophyton rubrum ranges from 0.031-0.1 µg/mL, meaning therapeutic formulations must achieve and maintain concentrations above this threshold throughout the nail plate to be effective against the fungal pathogens residing in the nail bed and deeper nail layers [1] [2].

Bovine Hoof Model Validation and Preparation

Model Validation

The use of bovine hoof membranes as an in vitro model for human nails has been extensively validated for transungual permeation studies. Bovine hooves share significant structural similarities with human nails, particularly in their composition of α-keratin with high sulfur content. This similarity extends to the arrangement of keratin fibers and the density of disulfide bonds, which are crucial determinants of barrier function. Comparative studies have demonstrated that bovine hoof membranes provide a reproducible and physiologically relevant model for predicting drug permeation through human nails, while overcoming the practical limitations associated with human nail sources, such as limited availability, high variability in thickness, curvature, and potential infectious risks [3] [4].

Monti et al. conducted a comprehensive validation study that confirmed the substantial equivalence between bovine hoof slices and infected human toenails when evaluating the transungual permeation of ciclopirox. Although the extrapolated drug flux through bovine hoof slices was approximately 14-fold higher than through infected human toenails, this difference was primarily attributed to the fourfold higher thickness of human toenails rather than fundamental differences in barrier properties. When normalized for thickness, the permeability characteristics showed remarkable similarity, supporting the use of bovine hoof membranes as a predictive model for human nail permeation studies [4].

Membrane Preparation Protocol

Table: Bovine Hoof Membrane Preparation Steps

Step Procedure Parameters Quality Control
1. Collection Obtain fresh bovine hooves from abattoir Age: 6-18 months Visual inspection for defects
2. Cleaning Remove debris, wash with distilled water - Surface cleanliness assessment
3. Separation Separate dorsal membrane from underlying tissue Thickness: 100-700 µm Uniformity check
4. Sectioning Cut into appropriate sizes for Franz cells Typical size: 1×1 cm to 2×2 cm Caliper measurement
5. Hydration Immerse in receptor medium Time: 12-24 hours Weight stability check
6. Sterilization Immerse in 70% ethanol Time: 1 minute Microbial testing (optional)
7. Storage Refrigerate in sealed containers Temperature: 4°C, Time: ≤1 month Pre-use integrity check

The preparation of bovine hoof membranes follows a standardized protocol to ensure reproducible thickness and homologous morphology, which are critical for reducing experimental variance. The membranes are typically processed to thicknesses ranging from 100-700 µm, allowing researchers to select appropriate thicknesses based on specific experimental requirements. For physiological relevance, thicker membranes (400 µm) more closely approximate the thickness of human toenails (250-600 µm) and provide a more discriminatory model for evaluating formulation effects, as they reduce the overestimation of drug permeation that can occur with thinner membranes [3].

For studies modeling infected nails, bovine hoof membranes can be inoculated with Trichophyton rubrum to create an infected model system. The infection process results in fungal growth both superficially and within the membrane matrix, creating structural alterations that mimic the pathological state of onychomycosis. These infected membranes demonstrate substantially increased permeation of antifungal agents compared to healthy membranes, reflecting the barrier compromise that occurs in clinical onychomycosis [3].

Naftifine Nail Lacquer Formulation

Composition and Rationale

Table: Naftifine Nail Lacquer Formulation Components

Component Function Concentration Range Rationale
Naftifine HCl Active Pharmaceutical Ingredient 1-2% (w/w) Provides therapeutic effect against dermatophytes
Eudragit RL100 Film-forming polymer 10-20% (w/w) Creates durable film; enhances drug retention
Ethanol Solvent 60-80% (w/w) Ensves rapid drying; acts as penetration enhancer
Triacetin Plasticizer 3-8% (w/w) Improves flexibility and adhesion of film
Thioglycolic Acid Penetration enhancer 1-5% (w/w) disrupts disulfide bonds in keratin
Isopropyl Myristate Permeation enhancer 1-3% (w/w) Improves drug partitioning into nail plate

Naftifine nail lacquer formulations are designed as film-forming systems that create a reservoir of the drug on the nail surface, maintaining a high concentration gradient that drives drug penetration into and through the nail plate. The primary polymer used in these formulations is Eudragit RL100, a copolymer of poly(ethyl acrylate, methyl methacrylate) and trimethylammonioethyl methacrylate chloride, which provides excellent film-forming properties and moderate permeability, allowing controlled release of the incorporated drug. The quaternary ammonium groups in Eudragit RL100 provide hydrophilic pathways that may enhance the diffusion of ionic drugs through the polymer matrix [1].

The selection of penetration enhancers is critical for optimizing naftifine delivery through the dense nail structure. Thioglycolic acid has been identified as particularly effective, increasing naftifine accumulation in nail layers by approximately 100% compared to control formulations. This enhancement effect is attributed to the disruption of disulfide bonds between cysteine molecules in the keratin matrix, thereby increasing porosity and reducing the barrier function of the nail. In contrast, salicylic acid showed no significant effect on naftifine accumulation, highlighting the importance of mechanism-based selection of penetration enhancers for transungual delivery [1].

Preparation Protocol
  • Step 1: Polymer dissolution - Dissolve Eudragit RL100 (10-20% w/w) in absolute ethanol (60-80% w/w) under continuous stirring at 400-600 rpm until a clear, homogeneous solution is obtained. The dissolution process may require 2-4 hours depending on the batch size and stirring efficiency.

  • Step 2: Drug incorporation - Add this compound (1-2% w/w) to the polymer solution and stir until completely dissolved. The solution should appear clear and homogeneous without any undissolved particles. This typically requires 30-60 minutes of stirring.

  • Step 3: Excipient addition - Sequentially add plasticizer (triacetin, 3-8% w/w), penetration enhancers (thioglycolic acid, 1-5% w/w; isopropyl myristate, 1-3% w/w), and other excipients, allowing sufficient mixing time between each addition to ensure complete dissolution and homogenization.

  • Step 4: Quality assessment - Evaluate the final formulation for appearance, viscosity, pH, and drug content. The viscosity can be measured using a rotational viscometer and should typically range between 100-500 cP for proper application. The drug content should be between 90-110% of the labeled claim.

  • Step 5: Storage - Store the prepared lacquer in sealed, light-resistant containers at room temperature (15-30°C) until use. The formulation should be physically and chemically stable for at least one month under these conditions.

Permeation Studies Using Franz Diffusion Cells

Experimental Setup

The evaluation of naftifine permeation through bovine hoof membranes is performed using Franz diffusion cells (FDC), which provide a standardized system for studying transungual drug delivery. The experimental setup consists of a donor compartment and a receptor compartment, separated by the bovine hoof membrane. The receptor compartment is filled with an appropriate receptor medium, typically phosphate-buffered saline (PBS, pH 7.4) or a hydroethanolic solution to maintain sink conditions throughout the experiment. The receptor medium is continuously stirred using magnetic stirrers to ensure uniform drug distribution and to minimize boundary layer effects [3] [1].

The effective diffusion area of Franz cells used for transungual studies typically ranges from 0.2 to 1.0 cm², with smaller areas preferred when using human nail clippings due to their limited size. The receptor chamber volume is generally 3-7 mL, and the entire assembly is maintained at 32°C (the approximate temperature of the nail plate in vivo) using a circulating water bath or heating block. These conditions are critical for maintaining physiological relevance while ensuring reproducible results [3].

Permeation Experiment Protocol
  • Step 1: Membrane preparation - Hydrate bovine hoof membranes (thickness: 100-700 µm) in receptor medium for 12-24 hours prior to the experiment. Pat dry gently with lint-free tissue before mounting in Franz cells.

  • Step 2: Assembly - Mount the hydrated bovine hoof membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring proper orientation (surface facing upward). Secure the assembly according to the manufacturer's instructions.

  • Step 3: Formulation application - Apply a measured volume (typically 10-50 µL) of naftifine nail lacquer uniformly to the membrane surface in the donor compartment to achieve a dose of 10 µL/cm². For commercial formulations, apply the recommended amount per manufacturer instructions.

  • Step 4: Sampling - At predetermined time intervals (1, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots (200-500 µL) from the receptor compartment and replace with an equal volume of fresh receptor medium to maintain sink conditions.

  • Step 5: Analysis - Analyze the collected samples using a validated HPLC or LC-MS/MS method to quantify naftifine concentration. Calculate cumulative drug permeation per unit area and plot against time to determine permeation parameters.

  • Step 6: Membrane extraction - At the end of the experiment, remove the membrane and quantify the amount of drug retained in the membrane itself by extraction with a suitable solvent followed by chromatographic analysis.

Analytical Methods and Data Interpretation

Quantification of Drug Permeation

The quantitative analysis of naftifine permeation through bovine hoof membranes is typically performed using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). HPLC methods offer sufficient sensitivity for in vitro permeation studies, with typical detection limits of approximately 0.05 µg/mL for naftifine. The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines [1] [2].

For more advanced spatial distribution analysis, matrix-assisted laser desorption ionization–Fourier transform ion cyclotron resonance (MALDI-FTICR) imaging can be employed to visualize and quantify drug penetration within different layers of the nail membrane. This technique provides exceptional spatial resolution (typically 70 µm) and allows for the construction of detailed penetration profiles, showing how the drug distributes across the nail thickness. Recent studies using MALDI-FTICR have demonstrated that naftifine achieves a mean concentration of 0.63 mM across nail sections after 3 hours of application, which corresponds to approximately 52 times the MIC90 against Trichophyton rubrum [2].

Data Analysis and Interpretation

Table: Permeation Parameters of Naftifine from Lacquer Formulation

Parameter Definition Calculation Method Typical Value Range
Cumulative Permeation (Q) Total amount of drug permeated per unit area Sum of all drug amounts in receptor at time t 50-200 µg/cm² at 24h
Steady-State Flux (Jss) Rate of drug permeation at steady state Slope of linear portion of Q vs time plot 5-20 µg/cm²/h
Lag Time (tL) Time required to establish steady-state diffusion x-intercept of linear portion of Q vs time plot 2-8 hours
Permeability Coefficient (Kp) Rate of drug penetration normalized by concentration Jss / applied drug concentration 0.5-2.0 × 10⁻⁶ cm/h
Enhancement Ratio (ER) Fold increase in permeation due to enhancer Jss (with enhancer) / Jss (without enhancer) 1.5-3.0 for thioglycolic acid

The interpretation of permeation data should consider the physicochemical properties of naftifine, particularly its lipophilic nature (log P ≈ 6.0), which typically limits its partitioning into the hydrophilic nail matrix. This inherent property explains the relatively low penetration of naftifine observed in some studies, with less than 10% of the applied dose accumulating in nail layers without enhancement strategies. The use of chemical penetration enhancers like thioglycolic acid can increase naftifine accumulation in the nail by approximately 100%, while physical enhancement methods such as fractional CO₂ laser pretreatment can increase permeation by threefold [1].

The efficacy potential of the formulation can be assessed by comparing the achieved drug concentrations in the nail with the minimum inhibitory concentration (MIC) against target pathogens. For naftifine, which has an MIC90 of 0.031-0.1 µg/mL against Trichophyton rubrum, the multiplicity of the MIC90 (ratio of achieved concentration to MIC90) should ideally exceed 10-20 throughout the nail plate to ensure effective eradication of the fungal infection. Studies have reported a median multiplicity of 52 for naftifine at 3 hours after application, indicating its potential for therapeutic efficacy when appropriate enhancement strategies are employed [1] [2].

Workflow and Experimental Design

G Start Start: Study Objective Define formulation goals and evaluation parameters SM1 Formulation Development - Polymer selection - Enhancer screening - Solvent optimization Start->SM1 SM2 Bovine Hoof Preparation - Membrane separation - Thickness calibration - Hydration equilibrium SM1->SM2 SM3 Permeation Study - Franz cell assembly - Formulation application - Sampling timeline SM2->SM3 SM4 Analytical Assessment - Drug quantification - Penetration profiling - Data modeling SM3->SM4 SM5 Efficacy Correlation - MIC comparison - Enhancement ratio - Formulation ranking SM4->SM5 End End: Data Interpretation and Report Generation SM5->End

Figure 1: Experimental workflow for developing and evaluating naftifine nail lacquer formulations using the bovine hoof model, showing the sequential stages from formulation development to final data interpretation

Key Parameters and Technical Considerations

Critical Experimental Parameters
  • Membrane thickness - Studies indicate that increasing bovine hoof membrane thickness from 100 µm to 400 µm disproportionately reduces permeated drug amounts from liquid and semisolid forms, providing a more discriminatory model for evaluating formulation effects. The 400 µm thickness more closely approximates human toenail thickness (250-600 µm) and prevents overestimation of in vivo permeation [3].

  • Infection status - Infection of bovine hoof membranes with Trichophyton rubrum drastically increases drug permeation, reflecting the compromised barrier function in diseased nails. This model more accurately represents the clinical scenario of onychomycosis compared to healthy membrane models [3].

  • Application method - Standardized application techniques are critical for reproducible results. A dose of 10 µL/cm² applied within a premarked zone of 1 cm² provides consistent dosing. After application, formulations should be allowed to air-dry for 30 minutes at 24°C before initiating the permeation study [2].

  • Receptor medium selection - The receptor medium should maintain sink conditions throughout the experiment. For highly lipophilic drugs like naftifine, hydroethanolic solutions (20-30% ethanol) may be necessary to ensure adequate solubility and prevent underestimation of permeation due to precipitation in aqueous receptor media [1].

Troubleshooting and Optimization
  • Low permeation rates - If permeation rates are insufficient, consider increasing the concentration of penetration enhancers (particularly thioglycolic acid at 1-5%) or incorporating physical enhancement methods such as fractional CO₂ laser pretreatment, which can increase naftifine permeation threefold [1].

  • Formulation stability issues - If the lacquer shows poor film formation or drug crystallization, optimize the plasticizer concentration (triacetin, 3-8%) and consider incorporating crystallization inhibitors such as polyvinylpyrrolidone (PVP) at 0.5-2% [5].

  • High inter-sample variability - Standardize membrane preparation procedures, ensure consistent thickness (coefficient of variation <10%), and implement strict hydration protocols (12-24 hours in receptor medium) to minimize variability [3].

  • Analytical challenges - For low permeation amounts, consider using more sensitive detection methods such as LC-MS/MS instead of HPLC-UV, or employ pre-concentration techniques during sample preparation to improve quantification limits [2].

Conclusion

The bovine hoof model provides a validated and reproducible platform for evaluating the transungual delivery of naftifine from nail lacquer formulations. This model successfully addresses the limitations of human nail studies while maintaining physiological relevance through appropriate membrane thickness and infection status. The comprehensive protocols outlined in these application notes enable researchers to systematically develop and optimize naftifine nail lacquers, with particular emphasis on the critical role of penetration enhancers such as thioglycolic acid in overcoming the formidable barrier properties of the nail plate.

The integration of advanced analytical techniques like MALDI-FTICR imaging further enhances the utility of this model by providing spatial resolution of drug distribution within the nail layers, enabling more precise correlations between formulation composition and delivery efficiency. When properly implemented, this experimental approach yields predictive data that can guide formulation development and optimization, potentially reducing the need for extensive clinical testing in early development stages. The continued refinement of bovine hoof models, particularly through the incorporation of infected membrane systems, promises to further improve the clinical relevance of in vitro transungual permeation studies for antifungal formulations targeting onychomycosis.

References

Comprehensive Application Notes and Protocols: Enhancing Transungual Delivery of Naftifine Hydrochloride with Thioglycolic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Naftifine Hydrochloride and the Onychomycosis Therapeutic Challenge

This compound is a synthetic allylamine antifungal agent with demonstrated efficacy against dermatophytes, which are the primary causative organisms of onychomycosis (nail fungal infections). Despite its potent antifungal activity, the therapeutic application of naftifine for onychomycosis has been limited by the formidably low permeability of the human nail plate, which represents one of the most challenging biological barriers for drug delivery. The nail structure consists of approximately 25 layers of keratin-rich cells, with keratin molecules extensively cross-linked through disulfide bonds that create a dense, impermeable matrix. This structural integrity is further complicated in onychomycosis patients, who typically experience hyperkeratosis and a threefold thickening of the nail plate, substantially reducing drug penetration to the site of infection [1].

The transungual delivery challenge is exacerbated by the physicochemical properties of this compound itself. As a strongly lipophilic compound (logP: 5.4) with low aqueous solubility, naftifine demonstrates limited ability to penetrate the hydrophilic nail plate under normal conditions. Research has shown that less than 10% of the applied drug dose accumulates in the nail layers when delivered via conventional formulations, which is insufficient to achieve concentrations above the minimal inhibitory concentration (MIC) required for effective antifungal activity, typically ranging from 0.031–0.1 µg/mL for dermatophytes [1] [2]. This fundamental delivery challenge has necessitated the development of advanced formulation strategies that incorporate chemical penetration enhancers such as thioglycolic acid to disrupt the nail barrier and facilitate therapeutic drug concentrations at the site of infection.

Thioglycolic Acid as a Penetration Enhancer: Mechanism of Action

Thioglycolic acid (mercaptoacetic acid) represents a clinically effective chemical penetration enhancer for transungual drug delivery, primarily due to its unique biochemical mechanism of action on the nail keratin structure. The enhancing capability of thioglycolic acid stems from its ability to target and disrupt disulfide bonds (-S-S-) that interconnect keratin filaments within the nail plate. These disulfide linkages are primarily responsible for the structural integrity and low permeability of the nail, forming a dense, cross-linked matrix that restricts molecular diffusion [3].

The molecular mechanism involves the nucleophilic attack of the sulfhydryl group (-SH) in thioglycolic acid on the disulfide bonds in keratin, resulting in the reduction of these bonds to sulfhydryl groups and the formation of keratin-SH derivatives. This chemical transformation induces structural alterations in the nail plate, including swelling, increased porosity, and reduced structural coherence, thereby creating enhanced diffusion pathways for drug molecules [1]. Unlike some chemical enhancers that produce reversible effects, the action of thioglycolic acid on the nail plate is largely irreversible, as the disulfide bonds remain cleaved even after the enhancer is removed [1]. This permanent modification of the nail structure offers sustained enhancement potential throughout the treatment period but necessitates careful formulation to prevent excessive damage to the nail plate.

Table 1: Key Properties of Thioglycolic Acid as a Penetration Enhancer

Property Specification Functional Significance
Chemical name Mercaptoacetic acid Contains free thiol (-SH) group for disulfide bond reduction
Molecular weight 92.12 g/mol Low molecular weight enables deep nail penetration
Concentration range 5-10% (w/w) Effective at relatively low concentrations with minimal irritation
Primary target Disulfide bonds in keratin Directly addresses the main structural component of nail barrier
Effect on nail Irreversible structural modification Provides sustained enhancement but requires controlled application
Optimal pH Acidic (pH ~3-5) Maintains stability and activity of this compound

Formulation Development of this compound with Thioglycolic Acid

Polymeric Nail Lacquer System

The development of an effective transungual delivery system for this compound incorporating thioglycolic acid has centered on polymeric nail lacquers as the primary dosage form. These systems utilize Eudragit RL100 as the film-forming polymer, which creates a reservoir effect on the nail surface, maintaining a high concentration gradient that drives drug penetration into and through the nail plate. The lacquer system forms a continuous film upon application that additionally reduces water loss from the nail structure, resulting in hyperhydration of the superficial nail layer that further facilitates drug migration [1].

The composition of the nail lacquer is carefully balanced to maximize drug delivery while maintaining appropriate physicochemical properties for application and patient compliance. The inclusion of thioglycolic acid at 5-10% (w/w) concentration has been demonstrated to optimize the enhancement effect without compromising the stability or application characteristics of the formulation. The acidic pH of thioglycolic acid (typically formulated at pH 3) serves the dual purpose of maintaining the chemical stability of the enhancer while creating an environment favorable for this compound solubility and release [1]. This formulation approach represents a significant advancement over conventional creams and gels, which lack the sustained release characteristics and occlusive properties necessary for effective transungual delivery.

Comparative Analysis of Penetration Enhancers

While thioglycolic acid has demonstrated particular efficacy for enhancing naftifine penetration, other chemical enhancers have been investigated with varying degrees of success. Salicylic acid, a keratolytic agent that works by breaking hydrogen bonds between keratin molecules, showed no significant effect on naftifine accumulation in the human nail when incorporated into the lacquer formulation [1]. This differential effectiveness highlights the importance of matching the mechanism of action of the penetration enhancer with the specific structural characteristics of both the drug and the nail barrier.

Table 2: Comparison of Chemical Penetration Enhancers for Transungual Delivery

Enhancer Mechanism of Action Effect on Naftifine Accumulation Advantages Limitations
Thioglycolic acid Disruption of disulfide bonds via reduction 100% increase compared to control Targeted action on primary nail structure; irreversible effect Potential for nail damage at high concentrations
Salicylic acid Breaking hydrogen bonds between keratin molecules No significant effect Keratolytic action; well-established safety profile Limited efficacy for this compound
Thiourea Reduction of disulfide linkages in keratin Reported effective for other antifungals [3] Specific keratin interaction; minimal irritation Limited data specifically with naftifine
Urea Denaturation of keratin through hydrogen bond disruption Not quantitatively reported for naftifine Hydration effect; keratolytic action May require high concentrations for effect
Propylene glycol Solvent drag effect; solubilizes α-keratin in stratum corneum Not quantitatively reported for naftifine Excellent safety profile; hydrating effect Primarily affects skin rather than nail

Experimental Protocols

Formulation Protocol: this compound Nail Lacquer with Thioglycolic Acid
4.1.1 Materials and Equipment
  • Active Pharmaceutical Ingredient (API): this compound
  • Chemical Enhancer: Thioglycolic acid (5-10% w/w of final formulation)
  • Polymer: Eudragit RL100
  • Solvent System: Ethanol:water (depending on desired consistency)
  • Equipment: Magnetic stirrer with heating capability, analytical balance, pH meter, vacuum desiccator
4.1.2 Preparation Method
  • Solvent System Preparation: Prepare ethanol:water mixture (80:20 v/v) as the solvent system [1].
  • Polymer Solution: Dissolve Eudragit RL100 (10-15% w/w) in the solvent system with continuous stirring at 400 rpm until complete dissolution [1].
  • Drug Incorporation: Add this compound (1-2% w/w) to the polymer solution under continuous stirring until completely dissolved [1].
  • Enhancer Addition: Incorporate thioglycolic acid (5% or 10% w/w) into the formulation with gentle stirring to avoid bubble formation [1].
  • pH Adjustment: Adjust pH to 3.0 ± 0.2 using dilute hydrochloric acid or sodium hydroxide as needed [1].
  • Clarification: Filter the solution through a 0.45 μm membrane filter to remove any particulate matter.
  • Packaging: Transfer the final lacquer formulation to amber glass bottles with brush applicator caps.
In Vitro Permeation Study Protocol Using Human Nail Clippings
4.2.1 Nail Preparation and Mounting
  • Nail Source: Collect human nail clippings from healthy volunteers (with ethical approval) or use commercially available cadaver nails [1] [3].
  • Nail Processing: Clean nails with isopropyl alcohol and rinse with distilled water. Dry in a desiccator for 24 hours before use [3].
  • Membrane Preparation: Use full-thickness nail clippings or prepare nail sections of uniform thickness (0.5-1 mm) using a microtome [3].
  • Mounting: Mount nail specimens in vertical Franz diffusion cells with an effective diffusion area of 0.2-0.8 cm². Ensure the dorsal side faces the donor compartment [3].
4.2.2 Permeation Study
  • Receptor Medium: Fill receptor chamber with pH 7.4 phosphate buffered saline (PBS) containing 0.01% sodium azide as preservative [3].
  • Temperature Control: Maintain the entire assembly at 32±1°C with continuous magnetic stirring of the receptor medium [3].
  • Application: Apply 10-20 μL of the naftifine lacquer formulation uniformly to the nail surface in the donor compartment [1].
  • Sampling: Withdraw aliquots (200-300 μL) from the receptor compartment at predetermined time intervals (0, 2, 4, 8, 12, 24, 48, 72, 96 h) and replace with fresh pre-warmed receptor medium [1] [3].
  • Analysis: Quantify naftifine concentration in samples using validated HPLC methods with UV detection at 254 nm [3].
Nail Uptake and Accumulation Analysis Protocol
  • Tape Stripping: After completion of permeation studies, carefully remove the nail from the diffusion cell. Clean the surface gently with alcohol swabs to remove residual formulation [2].
  • Nail Processing: Dissolve the nail specimen in 1 mL of 1 M sodium hydroxide solution by incubating at 60°C for 4-6 hours with occasional vortexing [3].
  • Sample Derivatization:
    • To 0.2 mL of nail solution, add 50 μL of 0.1 M NaOH and 25 μL dimethyl sulfate
    • Vortex for 5 minutes and incubate at 37°C for 20 minutes
    • Add 25 μL triethylamine to terminate the reaction [3]
  • Analysis: Filter samples through 0.22 μm syringe filters and analyze using HPLC with the same parameters as for permeation samples [3].
  • Data Calculation: Calculate drug accumulation in the nail layers using appropriate standard curves and correction for nail weight.

G start Start Formulation Development polymer_prep Polymer Solution Preparation Eudragit RL100 in ethanol:water (80:20) start->polymer_prep drug_add Add this compound (1-2% w/w) polymer_prep->drug_add enhancer_add Incorporate Thioglycolic Acid (5-10% w/w) drug_add->enhancer_add adjust_pH Adjust pH to 3.0 ± 0.2 enhancer_add->adjust_pH filter Filter through 0.45 μm membrane adjust_pH->filter package Package in amber glass bottles filter->package nail_prep Nail Preparation Human nail clippings cleaned and dried package->nail_prep Formulation complete mount Mount in Franz diffusion cells nail_prep->mount apply_form Apply formulation to nail surface mount->apply_form sample Sample receptor medium at time intervals apply_form->sample analyze Analyze by HPLC-UV sample->analyze evaluate Evaluate permeation parameters analyze->evaluate

Diagram 1: Experimental workflow for formulation development and permeation studies of this compound with thioglycolic acid enhancer

Data Analysis and Interpretation

Quantitative Assessment of Enhancement Strategies

The enhancement efficacy of thioglycolic acid-containing formulations has been quantitatively evaluated through rigorous permeation studies using human nail models. Research demonstrates that the incorporation of 5-10% thioglycolic acid into this compound nail lacquers results in a 100% increase in drug accumulation within the nail layers compared to control formulations without the enhancer [1]. This substantial improvement in drug delivery is attributed to the irreversible modification of the nail structure through disulfide bond reduction, creating enhanced diffusion pathways for the drug molecules.

When combined with physical enhancement methods, particularly fractional CO2 laser pretreatment, the permeation of naftifine through the nail plate increases by an remarkable threefold compared to passive delivery from formulations containing thioglycolic acid [1]. This synergistic effect occurs because the fractional CO2 laser creates microchannels in the nail structure that provide direct conduits for drug penetration, while thioglycolic acid modifies the keratin matrix between these channels, further reducing the barrier resistance. Microscopic examination of laser-treated nails reveals structural alterations that correlate with the enhanced permeation, confirming the relationship between physical modification and drug delivery improvement [1].

Table 3: Quantitative Enhancement Effects of Various Strategies on this compound Delivery

Enhancement Strategy Effect on Nail Accumulation Effect on Transungual Permeation Time to Therapeutic Concentration Clinical Significance
Passive delivery (control) Baseline (reference) Baseline (reference) >4 weeks (estimated) Subtherapeutic concentrations likely
5-10% Thioglycolic acid 100% increase Moderate improvement (50-70%) 2-3 weeks (estimated) May reach therapeutic levels in superficial layers
Fractional CO2 laser alone 150-200% increase (estimated) 200-250% increase 1-2 weeks (estimated) Rapid achievement of therapeutic concentrations
Thioglycolic acid + CO2 laser 250-300% increase 300% increase (3-fold) <1 week (estimated) Most rapid and complete delivery to infection sites
Advanced Formulation Approaches

Beyond conventional lacquer systems, colloidal nanocarriers represent an innovative approach for enhancing naftifine delivery. Research on microemulsion systems containing naftifine demonstrates significantly improved cutaneous delivery compared to conventional formulations. These systems, composed of oleic acid (oil phase), Kolliphor surfactants, and Transcutol (cosurfactant), create thermodynamically stable nanodroplets that enhance drug solubility and promote interaction with the nail structure [2]. In vitro and in vivo tape stripping experiments confirmed that microemulsion formulations led to highly significant increases in naftifine deposition in deeper skin layers compared to commercial cream formulations (p<0.001) [2].

The development of lipid-based nanoformulations including nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), and liposomes offers additional strategies for optimizing naftifine delivery. These systems improve drug solubility, provide sustained release profiles, and enable targeted delivery to the nail matrix through interactions between the lipid components and the nail structure [4]. The enhancement mechanisms of these advanced systems include modification of the nail structure through increased hydration, softening of the keratin barrier, and creation of reservoir effects that maintain concentration gradients favorable for drug penetration [4].

Regulatory Considerations and Industrial Translation

The development of thioglycolic acid-enhanced naftifine formulations must address regulatory requirements for both active pharmaceutical ingredients and penetration enhancers. As an established pharmaceutical excipient with known safety profiles, thioglycolic acid offers advantages in the regulatory approval pathway compared to novel chemical enhancers. However, comprehensive toxicological assessment remains essential, particularly evaluating potential nail bed irritation and systemic exposure through the compromised nail barrier [1] [5].

From a manufacturing perspective, the compatibility of thioglycolic acid with packaging materials must be considered, as the acidic nature of the enhancer may interact with certain metals or plastics. Amber glass containers with appropriate liners in the caps are recommended to prevent chemical interaction and protect the formulation from light degradation [1]. Stability studies should monitor both the chemical stability of this compound and the functional stability of thioglycolic acid, as oxidation of the thiol group could reduce enhancement efficacy over time. The inclusion of antioxidants such as butylated hydroxytoluene (BHT) or sodium metabisulfite may be necessary to maintain thioglycolic acid activity throughout the product shelf life [3].

G nail_barrier Nail Barrier Structure Dense keratin matrix with disulfide bonds thioglycolic_acid Thioglycolic Acid Application SH groups target disulfide bonds nail_barrier->thioglycolic_acid Chemical enhancement approach bond_cleavage Disulfide Bond Cleavage S-S reduction to SH groups thioglycolic_acid->bond_cleavage Nucleophilic attack structural_change Structural Modification Nail swelling and increased porosity bond_cleavage->structural_change Structural consequence pathway_creation Diffusion Pathway Creation Enhanced routes for drug permeation structural_change->pathway_creation Barrier reduction naftifine_penetration This compound Penetration Through modified nail structure pathway_creation->naftifine_penetration Facilitated transport fungal_site Fungal Infection Site Achievement of therapeutic concentrations naftifine_penetration->fungal_site Therapeutic outcome laser Fractional CO2 Laser Creates microchannels in nail plate laser->pathway_creation Physical enhancement (synergistic effect)

Diagram 2: Mechanism of thioglycolic acid enhancement and synergistic effect with laser pretreatment

Conclusion

The integration of thioglycolic acid as a chemical penetration enhancer in this compound formulations represents a scientifically validated strategy to overcome the formidable transungual delivery challenge in onychomycosis therapy. The documented 100% increase in nail accumulation and threefold enhancement in permeation when combined with physical methods demonstrates the significant potential of this approach to achieve therapeutic drug concentrations at the site of infection. The development of optimized nail lacquer systems incorporating 5-10% thioglycolic acid within Eudragit RL100-based films provides a pharmaceutically elegant solution that balances enhancement efficacy with formulation stability and patient acceptability.

Future directions in this field include the exploration of novel combination therapies integrating thioglycolic acid with other enhancement modalities, the development of stimuli-responsive systems that provide targeted enhancement, and the optimization of nanocarrier-based formulations that maximize drug delivery while minimizing potential nail damage. Through continued refinement of these advanced delivery strategies, the therapeutic potential of this compound for onychomycosis can be fully realized, addressing a significant unmet medical need in dermatological therapy.

References

Application Notes and Protocols: Enhanced Transungual Delivery of Naftifine via Fractional CO₂ Laser

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Onychomycosis, a fungal infection of the nail apparatus, represents approximately 50% of all nail disease cases globally. Effective treatment is challenged by the formidable barrier presented by the human nail plate, which consists of approximately 25 layers of keratinocytes with keratin filaments in a dense matrix. Keratin molecules are interlinked by disulfide bonds, creating a robust, low-permeability structure. The superficial layers contain phospholipids (less than 1% content), and moisture levels are critical, with optimal concentration around 18% [1].

Naftifine hydrochloride is a synthetic allylamine antifungal agent with demonstrated fungicidal activity against dermatophytes, which are the primary causative agents of onychomycosis. Its minimal inhibitory concentration (MIC) against these pathogens ranges from 0.031 to 0.1 µg/mL [1]. Despite this potency, naftifine's inherent lipophilicity (logP: 5.4) and the nail's natural barrier properties result in insufficient accumulation at the infection site when conventional formulations are used [2] [3].

Fractional CO₂ laser-assisted drug delivery (LADD) has emerged as a promising physical enhancement strategy to overcome transungual delivery limitations. This technology creates microscopic ablation channels (microscopic thermal zones, MTZs) in the nail plate while preserving surrounding tissue, thereby facilitating enhanced penetration of topical therapeutics [4]. These microchannels function as direct conduits, bypassing the intact nail keratin and allowing antifungal agents to reach deeper nail layers and the nail bed where the infection resides [5] [4].


Key Experimental Findings

Quantitative Enhancement of Naftifine Delivery

Research demonstrates that fractional CO₂ laser pretreatment significantly enhances naftifine accumulation and permeation through human nail plates. The table below summarizes the key quantitative findings from experimental studies:

Table 1: Quantitative Enhancement of Naftifine Delivery via Fractional CO₂ Laser

Experimental Condition Enhancement Factor Measurement Outcome Reference
Passive penetration (control) Baseline <10% of applied drug dose accumulated in nail layers [5]
Thioglycolic acid (chemical enhancer alone) ~2-fold increase 100% increase in nail accumulation vs. control [5] [1]
Fractional CO₂ Laser + Thioglycolic acid formulation ~3-fold increase Permeation through nail increased threefold vs. control [5]
Fractional CO₂ Laser on healthy nail tissue (with aqueous solution) +108% average increase Enhanced delivery of fluorescent dye ATTO-647N across all nail layers [4]
Fractional CO₂ Laser on fungal nail (with aqueous solution) +33% average increase Enhanced delivery of ATTO-647N; top layer showed +68% increase [4]
Synergistic Effect of Combined Enhancement Strategies

The combination of physical and chemical enhancement methods yields superior results compared to either approach alone. The application of thioglycolic acid, a sulfhydryl-containing compound, induces irreversible disruption of disulfide bridges between keratin molecules, leading to nail plate swelling and increased porosity [1]. When this chemical enhancement is coupled with fractional CO₂ laser pretreatment, the resulting synergistic effect produces a threefold increase in naftifine permeation compared to passive diffusion [5].

Notably, fungal-infected nails demonstrate different penetration characteristics than healthy nails. Intact fungal samples showed a 106% higher baseline penetration of the model compound ATTO-647N compared to healthy controls, suggesting the infection itself alters nail barrier integrity. However, laser microporation still significantly enhanced permeability in both healthy and diseased nails [4].


Formulation Considerations for Naftifine

Polymeric Nail Lacquers

Eudragit RL100-based nail lacquers provide an effective delivery system for naftifine, creating a reservoir effect on the nail surface that maintains a high concentration gradient to drive drug permeation. The film-forming property reduces water loss from the nail structure, promoting hyperhydration of the superficial nail layer, which positively influences drug migration [5] [1].

Microemulsion Systems

Colloidal nanocarriers, particularly microemulsions, significantly improve naftifine's cutaneous delivery. Oleic acid-based microemulsions stabilized with Kolliphor RH40 and Transcutol demonstrated enhanced skin permeation compared to commercial cream formulations. These systems increase the fluidity of stratum corneum lipid bilayers, as confirmed by ATR-FTIR spectroscopy, and exhibit superior antifungal activity against Candida albicans and Candida parapsilosis [2] [3].

Table 2: Effective Formulation Strategies for Enhanced Naftifine Delivery

Formulation Component Recommended Composition Functional Role Experimental Outcome
Polymeric Lacquer Eudragit RL100 Film-forming polymer creating drug reservoir Maintains high concentration gradient on nail surface
Chemical Enhancer Thioglycolic acid (TGA) Disrupts disulfide bonds in keratin 100% increase in nail accumulation vs. control
Alternative Enhancer Salicylic acid Keratolytic agent No significant effect on naftifine accumulation
Microemulsion System Oleic acid, Kolliphor RH40, Transcutol, Water Nanosized colloidal carrier Significantly enhanced permeation vs. commercial cream (p<0.05)

Mechanism of Laser-Tissue Interaction

Fractional CO₂ lasers operate at a wavelength of 10,600 nm, which is strongly absorbed by water-rich tissues. When applied to the nail plate, the laser energy creates an array of microscopic ablation channels (MTZs) through a process of vaporization, while the surrounding tissue remains intact. Each MTZ consists of three distinct zones:

  • Ablation zone: Central area where tissue is vaporized
  • Coagulation zone: Surrounding area of thermal coagulation
  • Transition zone: Peripheral region of hyperthermia [4] [6]

The following diagram illustrates the mechanism of fractional CO₂ laser-assisted drug delivery:

G Laser Laser NailSurface Nail Plate Surface Laser->NailSurface Ablative Energy 10,600 nm Microchannels Laser-Induced Microchannels NailSurface->Microchannels Creates EnhancedPenetration Enhanced Drug Penetration Microchannels->EnhancedPenetration Facilitates DrugReservoir Topical Drug Formulation (Naftifine Lacquer/Microemulsion) DrugReservoir->Microchannels Drug Enters InfectionSite Nail Bed & Deep Nail Layers (Site of Fungal Infection) EnhancedPenetration->InfectionSite Enables Delivery to

This mechanism enables direct delivery of naftifine to deeper nail structures that are typically inaccessible to topical agents, significantly increasing the drug concentration at the site of infection while minimizing systemic exposure.


Comprehensive Experimental Protocols

Protocol 1: Fractional CO₂ Laser Pretreatment of Nail Plates

Objective: To create microchannels in human nail plates for enhanced naftifine penetration.

Materials:

  • Fractional CO₂ laser system (e.g., SmartXide, Deka)
  • Human nail clippings or bovine hoof membranes (validated model)
  • Mounting apparatus
  • Topical anesthetic cream (e.g., lignocaine/prilocaine) for in vivo

Procedure:

  • Sample Preparation: Clean nail plates and trim to uniform thickness (approximately 0.5-1.0 mm). Hydrate in phosphate buffer (pH 7.4) for 24 hours.
  • Laser Parameter Settings:
    • Wavelength: 10,600 nm
    • Energy: 10-15 mJ/microbeam
    • Density: 10-15%
    • Pulse duration: 600 μs (or <1 ms)
    • Pattern: Square or hexagonal
    • Number of passes: 1-2
  • Laser Application: Place nail plate on flat surface. Apply laser in single pass with consistent speed and overlap according to manufacturer guidelines.
  • Quality Control: Verify microchannel formation using scanning electron microscopy (SEM) or coherent anti-Stokes Raman scattering microscopy (CARS-M) [4].
  • Post-treatment: Use immediately for permeation studies or store in controlled environment (room temperature, 60-70% relative humidity).

Note: For in vivo applications, apply topical anesthetic under occlusion for 45-60 minutes pre-treatment. Clean area thoroughly before laser procedure [7] [8].

Protocol 2: In Vitro Naftifine Permeation Study Using Franz Diffusion Cells

Objective: To quantify transungual permeation of naftifine from various formulations with and without laser pretreatment.

Materials:

  • Vertical Franz diffusion cells (effective diffusion area: 0.2-0.8 cm²)
  • Human nail plates or bovine hoof membranes
  • Receptor medium: Phosphate buffer (pH 5.0) with 30% ethanol for sink maintenance
  • Naftifine formulations: Lacquers, microemulsions, commercial cream (control)
  • HPLC system with C18 column and UV detection at 280 nm

Procedure:

  • Membrane Preparation: Mount laser-pretreated and untreated nail plates between donor and receptor compartments (stratum corneum facing donor).
  • System Assembly: Fill receptor chamber with degassed receptor medium (12 mL). Maintain at 37°C with constant magnetic stirring (300 rpm).
  • Formulation Application: Apply 200-500 μL of naftifine formulation uniformly to donor chamber. Seal to prevent evaporation.
  • Sampling: Withdraw 300-500 μL samples from receptor port at predetermined intervals (2, 4, 6, 8, 12, 24 h) with immediate replacement with fresh medium.
  • Sample Analysis: Quantify naftifine concentration using validated HPLC method [3]:
    • Mobile phase: Acetonitrile:tetrahydrofuran:tetramethylammonium hydroxide buffer (pH 7.8) (62:10:28)
    • Flow rate: 1.2 mL/min
    • Retention time: ~6-8 minutes
    • Linearity range: 0.025-100 μg/mL (r²≥0.999)
  • Data Analysis: Calculate cumulative drug permeation (μg/cm²), steady-state flux (Jss, μg/cm²/h), and enhancement ratio (ER).

The following workflow diagram outlines the key steps in evaluating laser-enhanced naftifine delivery:

G Start Nail Plate Preparation (Hydration & Standardization) LaserTreatment Fractional CO₂ Laser Pretreatment Start->LaserTreatment FormulationApp Application of Naftifine Formulation LaserTreatment->FormulationApp PermeationStudy In Vitro Permeation Study (Franz Diffusion Cells) FormulationApp->PermeationStudy Analysis Sample Analysis & Quantification (HPLC) PermeationStudy->Analysis Evaluation Evaluation of Penetration Enhancement Analysis->Evaluation

Protocol 3: Naftifine Nail Lacquer Preparation

Objective: To prepare naftifine-loaded polymeric nail lacquers for enhanced transungual delivery.

Materials:

  • This compound
  • Eudragit RL100 polymer
  • Thioglycolic acid (penetration enhancer)
  • Solvent system: Ethanol:acetone (1:1)
  • Plasticizer: Triacetin or dibutyl phthalate

Procedure:

  • Polymer Solution: Dissolve Eudragit RL100 (10-15% w/w) in ethanol:acetone mixture with continuous stirring.
  • Drug Incorporation: Add this compound (1-2% w/w) to polymer solution until completely dissolved.
  • Enhancer Addition: Incorporate thioglycolic acid (2-5% w/w) with gentle stirring.
  • Plasticizer: Add triacetin (1-2% w/w) as plasticizer.
  • Mixing: Stir continuously for 4-6 hours until a homogeneous solution is obtained.
  • Packaging: Store in tightly sealed lacquer bottles protected from light [5] [1].

Conclusion and Future Perspectives

Fractional CO₂ laser-assisted delivery represents a promising modality for enhancing the transungual penetration of naftifine, potentially overcoming the limitations of conventional topical therapies for onychomycosis. The combination of physical penetration enhancement via laser microporation and chemical enhancement through keratin-disrupting agents like thioglycolic acid creates a synergistic effect, significantly increasing drug accumulation in deep nail layers.

Future research directions should include:

  • Optimization of laser parameters for different nail types and disease states
  • Development of combined laser-drug delivery systems for clinical use
  • Long-term safety studies of repeated laser application on nail units
  • Exploration of novel formulation approaches that maximize the potential of laser-created microchannels

The integration of fractional CO₂ laser technology with advanced naftifine formulations holds significant promise for improving therapeutic outcomes in onychomycosis while maintaining the safety advantages of topical therapy.


References

Comprehensive Application Notes and Protocols: Naftifine-Loaded Calcium Carbonate Particle Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Calcium carbonate (CaCO₃) particles, particularly in the metastable vaterite crystalline form, have emerged as a highly promising drug delivery platform for antifungal applications. These biodegradable carriers offer significant advantages for targeted transdermal therapy, addressing key challenges in the treatment of superficial fungal infections. The porous microstructure of vaterite particles enables high drug loading capacity and controlled release kinetics, making them particularly suitable for delivering hydrophobic antifungal agents like naftifine hydrochloride. This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of naftifine-loaded calcium carbonate particulate systems, supporting researchers in developing effective topical antifungal therapies with enhanced localized delivery and reduced systemic exposure.

The therapeutic rationale for utilizing vaterite-based carriers for naftifine delivery stems from the need to overcome limitations of conventional formulations. This compound, an allylamine antifungal agent, exhibits potent activity against dermatophytes and other filamentous fungi but faces challenges related to skin penetration and retention in target tissues. Calcium carbonate vaterite particles provide a multifunctional delivery platform that enhances drug solubility, promotes follicular penetration, and sustains drug release at the infection site. Their inherent pH-sensitive dissolution behavior allows for triggered drug release in specific microenvironments, while their biocompatibility and safety profile facilitate translational development for dermatological applications [1] [2].

Material Synthesis and Preparation

Preparation of Porous Calcium Carbonate Carriers

Chemical precipitation serves as the fundamental method for synthesizing calcium carbonate vaterite particles. The standard protocol involves the reaction between calcium chloride and sodium carbonate solutions under controlled conditions to generate the metastable vaterite polymorph rather than the more thermodynamically stable calcite form.

  • Reagent Preparation: Dissolve calcium chloride dihydrate (CaCl₂·2H₂O) and sodium carbonate (Na₂CO₃) in separate containers of deionized water to achieve final concentrations of 0.1-0.5 M. Filter both solutions through 0.22 μm membranes to remove particulate contaminants.
  • Particle Precipitation: Rapidly mix the calcium chloride solution with an equal volume of sodium carbonate solution under constant magnetic stirring at 600-800 rpm. Maintain the reaction temperature at 22-25°C, as elevated temperatures favor calcite formation. The immediate formation of a white precipitate indicates CaCO₃ crystallization.
  • Aging and Washing: Allow the suspension to age for 15-30 minutes without disturbance to complete the crystallization process. Collect the particles by centrifugation at 5000 × g for 5 minutes, then wash three times with deionized water and once with absolute ethanol to remove residual salts and stabilize the vaterite structure.
  • Storage Conditions: Store the final vaterite particles as a suspension in absolute ethanol at 4°C or as a lyophilized powder under desiccation to prevent phase transformation to calcite [2] [3].
Advanced Microfluidic Synthesis

For researchers requiring enhanced control over particle size distribution and improved reproducibility, microfluidic synthesis offers significant advantages over bulk precipitation methods. This approach enables precise manipulation of reaction parameters at the microscale, yielding particles with narrow size distributions and tailored properties.

  • Chip Design and Fabrication: Utilize a three-inlet microfluidic device fabricated using soft lithography techniques with polydimethylsiloxane (PDMS). The design should incorporate a T-junction or flow-focusing geometry to ensure rapid and homogeneous mixing of reagent streams.
  • Flow Rate Optimization: Introduce CaCl₂ and Na₂CO₃ solutions through separate inlets at flow rates ranging from 50-200 μL/min using precision syringe pumps. The ratio of flow rates determines the final particle size, with higher relative flow rates producing smaller particles due to accelerated nucleation.
  • In-line Loading: For drug incorporation during synthesis, utilize the third inlet to introduce this compound dissolved in an appropriate solvent (e.g., ethanol, DMSO). The confinement effect within microchannels promotes efficient drug encapsulation during particle formation.
  • Collection and Processing: Collect the particle suspension from the outlet reservoir and proceed with washing steps as described for the bulk method. The entire synthesis process in microfluidic devices typically requires only 5-10 minutes, significantly faster than conventional approaches [4] [5].

Table 1: Comparison of Calcium Carbonate Synthesis Methods

Parameter Bulk Chemical Precipitation Microfluidic Synthesis
Particle Size Range 1-5 μm 66-500 nm
Size Distribution Broad (PDI > 0.3) Narrow (PDI < 0.2)
Reaction Time 30-60 minutes 5-10 minutes
Loading Capacity 4.9% (naftifine) Up to 16% (model peptides)
Reproducibility Moderate High
Scalability High Moderate
Drug Loading Strategies

This compound can be incorporated into calcium carbonate particles using either pre-loading (in-situ) or post-loading (adsorption) methods, each offering distinct advantages for different application requirements.

  • Pre-loading Method (Co-precipitation): Add this compound (final concentration 0.5-2 mg/mL) directly to the calcium chloride solution before mixing with sodium carbonate. This approach enables efficient encapsulation during particle formation, with drug molecules incorporated throughout the porous matrix. The optimal drug-to-carrier ratio for naftifine is approximately 1:20 (w/w), achieving loading capacities up to 4.9% as demonstrated in published studies [1].
  • Post-loading Method (Adsorption): Incubate pre-formed vaterite particles with naftifine solution (1-5 mg/mL in ethanol) under gentle agitation for 12-24 hours. The porous structure of vaterite facilitates drug penetration into the particle interior through capillary action. For enhanced loading efficiency, utilize freeze-thaw cycles or apply vacuum during incubation to remove air from pores.
  • Loading Quantification: Separate loaded particles from free drug by centrifugation at 8000 × g for 10 minutes. Determine the supernatant drug concentration using UV-Vis spectrophotometry at 282 nm and calculate the actual loading capacity using the formula: Loading Capacity (%) = [(Initial Drug Amount - Free Drug Amount) / Particle Weight] × 100 [1] [2].

Analytical Methods and Characterization

Physicochemical Characterization

Comprehensive characterization of naftifine-loaded calcium carbonate particles is essential for understanding their performance as drug delivery systems. The following analytical techniques provide critical quality attributes.

  • Morphological Analysis: Examine particle morphology using scanning electron microscopy (SEM). Prepare samples by depositing a dilute particle suspension on silicon wafers and sputter-coating with gold/palladium before imaging. Vaterite particles typically exhibit spherical morphology with rough, porous surfaces composed of nano-crystallites.
  • Crystalline Phase Determination: Analyze the crystalline structure using X-ray diffraction (XRD) with Cu Kα radiation (λ = 1.5406 Å). Scan 2θ angles from 20° to 60° with a step size of 0.02°. Characteristic vaterite peaks appear at 2θ = 24.9°, 27.1°, and 32.8°, while the absence of calcite peaks at 2θ = 29.4° confirms phase purity.
  • Pore Structure Assessment: Determine the specific surface area and pore size distribution using nitrogen adsorption-desorption isotherms with the Brunauer-Emmett-Teller (BET) method. Vaterite particles typically exhibit surface areas of 20-40 m²/g with pore sizes ranging from 10-50 nm.
  • Particle Size Distribution: Measure the hydrodynamic diameter and size distribution of particles in suspension using dynamic light scattering (DLS). For accurate results, dilute samples in deionized water to an appropriate concentration and perform measurements at 25°C with a detection angle of 173°.
  • Zeta Potential Measurement: Determine the surface charge of particles using electrophoretic light scattering. Dilute samples in 1 mM KCl solution and measure the zeta potential at neutral pH. Unmodified vaterite typically exhibits slightly negative zeta potentials (-5 to -15 mV) [1] [4] [3].

Table 2: Characterization Parameters for Naftifine-Loaded Calcium Carbonate Particles

Parameter Analytical Method Expected Results
Particle Size Dynamic Light Scattering 300-600 nm (microfluidic); 1-5 μm (bulk)
Surface Charge Zeta Potential Measurement -5 to -15 mV (unmodified)
Crystalline Phase X-Ray Diffraction Characteristic vaterite pattern
Surface Morphology Scanning Electron Microscopy Spherical, porous structure
Specific Surface Area BET Nitrogen Adsorption 20-40 m²/g
Drug Loading Capacity UV-Vis Spectrophotometry Up to 4.9% (naftifine)
Encapsulation Efficiency HPLC/UV-Vis Analysis 70-90%
In-vitro Release Kinetics

The drug release profile from naftifine-loaded calcium carbonate particles should be evaluated using Franz diffusion cells to simulate physiological conditions.

  • Apparatus Setup: Utilize vertical Franz diffusion cells with a diffusion area of 1-2 cm² and a receptor compartment volume of 5-10 mL. Maintain the receptor phase temperature at 32±1°C to simulate skin surface conditions using a circulating water bath.
  • Release Medium Selection: Use phosphate-buffered saline (PBS, pH 5.5-7.4) with 20-40% ethanol or 0.5-1% polysorbate 80 to maintain sink conditions, considering the low aqueous solubility of naftifine.
  • Sampling Protocol: Place naftifine-loaded particles (equivalent to 1-2 mg naftifine) in the donor compartment. At predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw 1 mL aliquots from the receptor compartment and replace with fresh pre-warmed medium.
  • Analysis and Kinetics: Quantify naftifine concentration in samples using HPLC with UV detection at 282 nm or UV-Vis spectrophotometry. Calculate cumulative drug release and fit data to appropriate mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine release mechanisms [1].

Therapeutic Performance Evaluation

Antifungal Efficacy Assessment

The enhanced antifungal activity of naftifine-loaded calcium carbonate particles compared to conventional formulations should be validated through standardized microbiological assays.

  • Strain Preparation: Obtain reference fungal strains (e.g., Trichophyton rubrum ATCC 28188, Candida albicans ATCC 10231) from certified culture collections. Maintain strains on Sabouraud dextrose agar and prepare spore suspensions in sterile saline, adjusting to 1×10⁶ CFU/mL using McFarland standards.
  • Agar Diffusion Assay: Inoculate molten Sabouraud dextrose agar (cooled to 45°C) with fungal spore suspension and pour into Petri dishes. After solidification, create wells and add equivalent naftifine amounts (1-10 μg) as loaded particles, free drug solution, and market formulation. Measure zones of inhibition after 48-72 hours incubation at 28°C.
  • Broth Microdilution Method: Perform minimum inhibitory concentration (MIC) determinations according to CLSI guidelines (M38-A2 for filamentous fungi; M27-A3 for yeasts). Prepare two-fold serial dilutions of naftifine formulations in RPMI 1640 medium and inoculate with fungal suspensions. Record MIC values as the lowest concentration showing complete visual inhibition after 48-72 hours incubation.
  • Time-Kill Kinetics: Expose fungal suspensions to naftifine formulations at 1× and 4× MIC concentrations. Withdraw aliquots at predetermined time points, perform serial dilutions, and plate on Sabouraud dextrose agar. Count colonies after incubation to determine fungicidal activity over time [1].
Skin Penetration and Follicular Delivery

The transfollicular delivery potential of naftifine-loaded calcium carbonate particles can be evaluated using ex vivo skin models and advanced imaging techniques.

  • Skin Model Preparation: Use dermatomed human or porcine skin (300-400 μm thickness) obtained from ethical sources. Mount skin samples in Franz diffusion cells with the stratum corneum facing the donor compartment.
  • Penetration Studies: Apply naftifine formulations (equivalent to 0.5-1 mg/cm² naftifine) to the skin surface. After 6-24 hours, separate the stratum corneum by tape-stripping (15-20 strips), then harvest the epidermis, dermis, and hair follicles. Extract naftifine from each skin layer and quantify by HPLC-MS.
  • Follicular Delivery Assessment: Isolate hair follicles by microdissection after skin exposure to formulations. Determine naftifine content in follicular casts and surrounding tissue to calculate the follicular targeting index (ratio of drug in follicles compared to total skin penetration).
  • Confocal Microscopy Visualization: Load particles with a fluorescent dye (e.g., rhodamine B, coumarin-6) instead of naftifine and track particle distribution in skin sections using confocal laser scanning microscopy. This allows visualization of particle penetration pathways and accumulation in hair follicles [1].

Application Notes

Formulation Optimization Guidelines

Successful development of effective naftifine-loaded calcium carbonate formulations requires careful optimization of critical parameters based on specific therapeutic objectives.

  • Particle Size Selection: For follicular targeting, optimize particles in the range of 300-700 nm, as this size range demonstrates preferential accumulation in hair follicles. For broader epidermal delivery, particles up to 3-5 μm may be appropriate. Control size through synthesis parameters: higher stirring rates (800-1200 rpm) and lower reactant concentrations (0.1-0.2 M) produce smaller particles.
  • Surface Modification Strategies: To enhance particle stability and modify release profiles, consider surface modification with biocompatible polymers. Polyelectrolyte multilayer coating using layer-by-layer deposition of chitosan/alginate or hyaluronic acid/poly-L-lysine can provide sustained release characteristics. For improved cellular uptake, incorporate cationic polymers like polyethyleneimine (PEI) or chitosan.
  • Loading Enhancement Techniques: Implement advanced loading methods to increase naftifine incorporation:
    • Freeze-Thaw Loading: Subject the drug-particle mixture to freezing at -20°C for 4 hours followed by thawing at room temperature. Repeat for 3-5 cycles to enhance drug penetration into pores through crystal structure manipulation.
    • Vacuum-Assisted Loading: Apply reduced pressure (100-200 mbar) during the incubation of particles with drug solution to remove air from pores and facilitate solution infiltration.
    • Solvent Optimization: Use hydro-ethanol mixtures (30-50% ethanol) as loading solvents to balance naftifine solubility and vaterite stability [2] [4].
  • Stabilization Against Phase Transformation: To prevent transformation of vaterite to calcite in aqueous environments:
    • Add stabilizing agents such as poly(acrylic acid) (0.1-1 mg/mL) during synthesis
    • Store particles in non-aqueous media (ethanol, propylene glycol)
    • Implement lyophilization with cryoprotectants (trehalose, mannitol) for long-term storage
Processing and Manufacturing Considerations

Translation of laboratory-scale preparation to robust manufacturing processes requires attention to scalability and reproducibility factors.

  • Scale-up Strategies: For bulk chemical precipitation, maintain consistent mixing efficiency during scale-up by calculating equivalent power/volume ratios or using geometric similarity principles. Consider transitioning to continuous flow reactors for larger-scale production, as they offer improved reproducibility and process control.
  • Quality Control Points: Implement in-process controls for critical quality attributes including:
    • Reagent Purity: Use pharmaceutical-grade calcium chloride and sodium carbonate with minimal heavy metal contaminants
    • Water Quality: Employ highly purified water (resistivity >18 MΩ·cm) to prevent introduction of foreign ions
    • pH Monitoring: Control reaction pH at 9-10.5 to favor vaterite formation
    • Temperature Control: Maintain narrow temperature ranges (±2°C) during synthesis and washing steps
  • Aseptic Processing: For biomedical applications, implement appropriate sterilization methods:
    • Ethylene Oxide Treatment: Suitable for dry powder sterilization
    • Gamma Irradiation: Use at 15-25 kGy dose for final product sterilization
    • Aseptic Processing: Perform synthesis and loading under laminar flow conditions with filter-sterilized solutions [4] [5]

Visualization Aids

Synthesis and Loading Workflow

synthesis_workflow cluster_preparation Reagent Preparation cluster_synthesis Particle Synthesis cluster_loading Drug Loading Start Start CaSol Calcium Chloride Solution (0.1-0.5 M) Start->CaSol CarbonateSol Sodium Carbonate Solution (0.1-0.5 M) Start->CarbonateSol DrugSol Naftifine Solution (in ethanol/DMSO) Start->DrugSol Mixing Rapid Mixing (600-800 rpm, 22-25°C) CaSol->Mixing CarbonateSol->Mixing PreLoading Pre-loading Method (Co-precipitation) DrugSol->PreLoading PostLoading Post-loading Method (Adsorption: 12-24 hrs) DrugSol->PostLoading Aging Aging (15-30 minutes) Mixing->Aging Washing Washing & Centrifugation (5000 × g, 5 min) Aging->Washing Washing->PreLoading Washing->PostLoading Separation Particle Separation (Centrifugation 8000 × g) PreLoading->Separation PostLoading->Separation Characterization Characterization (SEM, XRD, DLS, BET) Separation->Characterization Evaluation Performance Evaluation (Release, Antifungal, Penetration) Characterization->Evaluation End End Evaluation->End

Mechanism of Antifungal Action

mechanism cluster_delivery Enhanced Drug Delivery cluster_release Controlled Drug Release cluster_mechanism Antifungal Mechanism Application Topical Application Follicular Follicular Accumulation (300-700 nm particles) Application->Follicular Penetration Deep Skin Penetration Through Porous Structure Application->Penetration Retention Extended Reservoir Effect in Stratum Corneum Application->Retention pHTrigger pH-Triggered Release in Acidic Microenvironments Follicular->pHTrigger Penetration->pHTrigger Sustained Sustained Release Over 24+ Hours Retention->Sustained Squalene Squalene Epoxidase Inhibition pHTrigger->Squalene Sustained->Squalene Degradation Carrier Degradation (Calcium & Carbonate Ions) Degradation->Squalene Ergosterol Ergosterol Biosynthesis Disruption Squalene->Ergosterol Membrane Membrane Integrity Loss Ergosterol->Membrane Fungicidal Fungicidal Activity Against Dermatophytes Membrane->Fungicidal Outcome Enhanced Therapeutic Efficacy Compared to Conventional Formulations Fungicidal->Outcome

Conclusion

Calcium carbonate vaterite particles represent a versatile and efficient platform for the delivery of this compound in the treatment of superficial fungal infections. The porous structure and pH-responsive behavior of these carriers enable enhanced drug loading, controlled release kinetics, and targeted delivery to skin appendages, addressing key limitations of conventional formulations. The experimental protocols and application notes provided in this document offer researchers comprehensive guidance for the development, characterization, and evaluation of these promising drug delivery systems. With ongoing advances in microfluidic synthesis and surface engineering techniques, calcium carbonate-based delivery systems hold significant potential for improving topical antifungal therapy and expanding into other dermatological applications. Future development efforts should focus on scale-up manufacturing, long-term stability studies, and clinical translation to realize the full potential of this technology in patient care [1] [2] [4].

References

Comprehensive Application Notes: Time-Kill Assay for Naftifine Hydrochloride against Dermatophytes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Naftifine Hydrochloride

This compound is a synthetic antifungal agent belonging to the allylamine class, which has demonstrated significant efficacy against superficial fungal infections caused by dermatophytes. As the original member of the allylamine family, naftifine exhibits a distinct mechanism of action that differentiates it from other antifungal classes such as azoles or polyenes. The compound is formulated for topical administration as 1% and 2% creams and gels, representing an important therapeutic option for common dermatophytoses including tinea corporis, tinea cruris, and tinea pedis. The prevalence of superficial fungal infections remains notably high, affecting up to 25% of the global population, with dermatophytes from the genera Trichophyton, Microsporum, and Epidermophyton representing the most common causative agents. This widespread prevalence underscores the need for effective topical antifungals like naftifine with well-characterized pharmacodynamic properties [1].

The clinical significance of this compound extends beyond its antifungal activity to include potential anti-inflammatory properties, though the precise mechanisms underlying this secondary benefit require further elucidation. In clinical practice, naftifine has demonstrated therapeutic success in over 80% of patients with tinea cruris or corporis after a 2- to 5-week course of therapy, with slightly lower but still substantial efficacy observed in tinea pedis cases. The compound's favorable tolerability profile, with only occasional reports of local irritation and rare instances of allergic contact dermatitis, further supports its utility in clinical settings. The novel mechanism of action, combined with effectiveness in once-daily application regimens, positions naftifine as a valuable addition to the antifungal armamentarium [2] [3].

Mechanism of Action

Molecular Targets

The primary mechanism of this compound centers on its inhibition of squalene epoxidase, a crucial enzyme in the ergosterol biosynthesis pathway. This enzyme catalyzes the conversion of squalene to squalene epoxide, an essential step in the production of ergosterol, which represents the principal sterol component in fungal cell membranes. Unlike azole antifungals that target later stages of ergosterol synthesis, naftifine's action on the earlier part of the pathway results in a dual antifungal effect that enhances its efficacy against susceptible organisms. This specific inhibition of squalene epoxidase is selective to fungal sterol synthesis, meaning naftifine does not significantly affect mammalian cholesterol synthesis, contributing to its favorable safety profile [4].

The molecular consequences of squalene epoxidase inhibition are twofold. First, the interruption of ergosterol biosynthesis leads to depleted ergosterol levels in the fungal cell membrane, compromising its structural integrity and functional capacity. Second, the accumulation of squalene, the substrate for the inhibited enzyme, reaches toxic concentrations within the fungal cell, creating an additional stressor that contributes to cell death. This combination of membrane disruption and intracellular toxicity provides a potent antifungal effect that is typically fungicidal against dermatophytes, as demonstrated by both in vitro and in vivo studies [4].

Cellular Effects

The disruption of ergosterol biosynthesis through squalene epoxidase inhibition initiates a cascade of cellular damage in dermatophytes. The depletion of ergosterol results in a compromised cell membrane that cannot effectively maintain its selective barrier function, leading to increased permeability and uncontrolled flux of ions and molecules. This membrane damage disrupts essential cellular processes including nutrient transport, osmoregulation, and energy metabolism, ultimately leading to cellular collapse and death. The fungicidal activity of naftifine has been demonstrated against key dermatophytes such as Trichophyton rubrum, with complete eradication of infections observed in animal models within three days [4] [3].

In addition to its primary antifungal activity, naftifine exhibits anti-inflammatory properties that provide clinical benefits in the treatment of dermatophyte infections. The compound has been shown to inhibit the production of inflammatory mediators, though the precise mechanisms underlying this effect require further investigation. This dual functionality—combining direct antifungal activity with anti-inflammatory action—may contribute to the more rapid symptomatic relief observed in clinical practice compared to some other antifungal agents. The clinical correlation of these cellular effects is evidenced by rapid reduction in erythema, pruritus, scaling, infiltration, and exudation in patients treated with naftifine formulations [3].

Antifungal Activity Spectrum

In Vitro Susceptibility Profiles

This compound demonstrates potent in vitro activity against a broad spectrum of dermatophytes, with comprehensive studies revealing consistent susceptibility across clinically relevant species. The minimum inhibitory concentration (MIC) ranges, MIC₅₀, and MIC₉₀ values against 350 clinical dermatophyte strains are summarized in Table 1. These data demonstrate naftifine's potent activity against all tested dermatophytes, with particularly low MIC values observed for Trichophyton rubrum and T. tonsurans, indicating enhanced susceptibility of these species to naftifine [1].

Table 1: In Vitro Susceptibility of Dermatophytes to this compound

Species (Number of Isolates) MIC Range (μg/mL) MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) MFC Range (μg/mL) MFC₅₀ (μg/mL) MFC₉₀ (μg/mL)
E. floccosum (75) 0.12–0.25 0.12 0.12 0.5–>64 8.0 >32
M. canis (75) 0.03–0.5 0.12 0.25 0.25–>64 >32 >64
T. mentagrophytes (75) 0.03–1.0 0.06 0.5 0.12–>32 0.25 8.0
T. rubrum (75) 0.015–0.25 0.06 0.06 0.06–>0.5 0.06 0.25
T. tonsurans (50) 0.03–0.12 0.06 0.06 0.06–>0.5 0.25 >0.5

The fungicidal characteristics of naftifine against dermatophytes are particularly noteworthy, with the agent demonstrating fungicidal activity against 85% of Trichophyton species based on minimum fungicidal concentration (MFC) determinations. The MFC values provide critical information about concentration-dependent killing capabilities, with lower MFC values relative to MIC values indicating strong fungicidal activity. This pattern is especially evident for Trichophyton rubrum and T. tonsurans, where the proximity of MIC and MFC values suggests consistently cidal activity at concentrations near the inhibitory threshold [1].

Comparative Activity

When compared to other antifungal classes, naftifine demonstrates distinct advantages against dermatophytes. The compound's fungicidal activity differentiates it from predominantly fungistatic agents like azoles, potentially contributing to more complete eradication and lower relapse rates in clinical settings. This enhanced efficacy is supported by in vivo studies showing naftifine completely eradicated infections in guinea pig hair follicles within three days, while econazole achieved only 80% mycological efficacy after seven days. The clinical correlation of these findings is evidenced by trends toward superior efficacy and more rapid onset of action compared to clotrimazole or econazole in controlled clinical trials [3].

While naftifine exhibits potent activity against dermatophytes, its performance against yeasts and molds is more variable. The agent demonstrates moderate in vitro activity against Aspergillus species (MIC range 0.25 to 12.5 mg/L) and Sporothrix schenckii (0.06 to 8 mg/L), but generally shows poorer activity against Candida species and other yeasts. This differential activity underscores the importance of accurate pathogen identification before initiating therapy. Despite its relatively weak in vitro activity against Candida albicans, naftifine has demonstrated reasonable clinical efficacy in cutaneous candidiasis, with mycological cure rates of 83-93% reported in limited clinical studies, suggesting potential factors beyond direct inhibition may contribute to its clinical performance [3].

Time-Kill Assay Protocol

Experimental Design and Preparation

The time-kill assay represents a comprehensive approach to evaluating the pharmacodynamics of this compound against dermatophytes, providing detailed information on the rate and extent of fungicidal activity across a range of concentrations. This method generates concentration-effect relationships that are more informative than single-point determinations like MIC, capturing the dynamics of fungal killing over time. The experimental design should include testing at multiples of the MFC (e.g., 0.125×, 0.25×, 0.5×, and 1× MFC) to characterize concentration-dependent effects, with sampling across a 48-hour period to capture both initial killing kinetics and longer-term effects [1].

Strain selection should encompass clinically relevant dermatophytes, with recommendations including four strains each of T. rubrum, T. mentagrophytes, and E. floccosum to ensure representative sampling across common pathogens. Prior to initiating time-kill studies, preliminary testing must include determination of MIC and MFC values for each isolate using standardized CLSI M38-A2 methodology to establish appropriate drug concentration ranges. Inoculum preparation follows CLSI guidelines, with adjustments to achieve a final concentration of approximately 1 × 10³ to 3 × 10³ CFU/mL in the test system. Quality control measures should include verification of inoculum density and viability, as well as inclusion of reference strains with known susceptibility profiles to ensure assay validity [1].

Materials and Reagents
  • Test organism: Clinical or reference strains of dermatophytes (Trichophyton rubrum, T. mentagrophytes, Epidermophyton floccosum, etc.) with predetermined MIC/MFC values
  • Antifungal agent: this compound reference standard
  • Culture media: RPMI 1640 medium buffered to pH 7.0 with MOPS; Sabouraud dextrose broth; potato dextrose agar (PDA)
  • Equipment: Microdilution plates; incubator maintained at 35°C; biological safety cabinet; colony counting system
  • Solutions and diluents: Dimethyl sulfoxide (DMSO) for drug solubilization; sterile saline for dilutions

Table 2: Preparation of Drug Concentrations for Time-Kill Assay

Test Concentration Preparation from Stock Solution Final MFC Multiples Expected Activity
Stock solution 1.6 mg/mL in DMSO N/A N/A
Working solution 1 1:16 dilution in RPMI 1640 1× MFC Maximum killing
Working solution 2 1:32 dilution in RPMI 1640 0.5× MFC Intermediate killing
Working solution 3 1:64 dilution in RPMI 1640 0.25× MFC Moderate killing
Working solution 4 1:128 dilution in RPMI 1640 0.125× MFC Minimal killing
Growth control Medium only 0× MFC No inhibition
Procedure Workflow

The experimental workflow for the time-kill assay follows a standardized sequence to ensure reproducibility and accuracy of results. The process begins with preparation of standardized inocula from fresh dermatophyte cultures (4-7 days old), harvesting conidia and adjusting turbidimetrically to achieve the target concentration. Drug solutions are prepared in RPMI 1640 medium from DMSO stock solutions, with serial dilutions creating the desired concentration range. The assay is initiated by combining equal volumes of drug solution and inoculum in microdilution plates, followed by incubation at 35°C with monitoring across predetermined timepoints [1].

Sampling and quantification represent critical phases of the protocol. At designated timepoints (0, 2, 4, 8, 12, 24, and 48 hours), 100 μL aliquots are removed from each test well, subjected to serial dilution in sterile saline, and plated in duplicate onto PDA plates. Following incubation at 30°C for 4 days, colony-forming units are enumerated, with counts from appropriate dilution plates used to calculate CFU/mL. The data collection process should include documentation of colony counts at each timepoint for all test concentrations, enabling construction of time-kill curves that visualize the relationship between drug concentration, exposure time, and fungicidal effect [1].

G Start Study Design A Inoculum Preparation (1-3 × 10³ CFU/mL) Start->A B Drug Dilution Series (0.125× to 1× MFC) A->B C Combine Inoculum and Drug B->C D Incubate at 35°C C->D E Sample at Timepoints (0, 2, 4, 8, 12, 24, 48h) D->E F Serial Dilution in Saline E->F G Plate on PDA F->G H Incubate 4 days at 30°C G->H I Enumerate Colonies H->I J Calculate CFU/mL I->J K Plot Time-Kill Curves J->K L Data Analysis K->L

Figure 1: Experimental workflow for time-kill assay of this compound against dermatophytes

Supplementary Assays

MIC and MFC Determination

The broth microdilution method serves as the foundation for determining minimum inhibitory concentrations of naftifine against dermatophytes, following CLSI M38-A2 standards with specific modifications. Testing involves preparation of serial two-fold dilutions of this compound in RPMI 1640 medium, with final concentrations typically ranging from 0.015 to 16 μg/mL. Inoculum standardization represents a critical factor in assay reproducibility, with recommendations targeting a final density of 1 × 10³ to 3 × 10³ CFU/mL in each well. Following inoculation, microdilution plates are incubated at 35°C for 4 days, after which MIC endpoints are determined visually as the lowest concentration showing approximately 80% reduction in growth compared to drug-free controls [1] [5].

Minimum fungicidal concentrations are determined following MIC reading through subculturing the entire contents of clear wells onto potato dextrose agar. To minimize drug carryover effects, aliquots are allowed to absorb into the agar overnight before streaking for isolation, effectively removing fungal elements from residual drug. After incubation at 30°C for 4 days, MFC endpoints are determined as the lowest drug concentration resulting in ≥99.9% reduction in CFU/mL compared to the starting inoculum. This quantitative approach to assessing fungicidal activity provides critical differentiation from merely inhibitory effects, with naftifine demonstrating fungicidal activity against 85% of Trichophyton species in comprehensive evaluations [1].

Resistance Development Studies

The potential for resistance development represents an important consideration in antifungal drug development and clinical use. To evaluate this potential for naftifine, resistance development studies employ serial passage methodology in which dermatophyte strains are subjected to 15 sequential passages in subinhibitory to inhibitory drug concentrations. For each passage, isolates are exposed to naftifine concentrations at 0.5×, 1×, 2×, and 4× MIC, with subculturing from the highest concentration showing growth. Following each passage, MIC determinations are performed to detect any incremental increases in resistance, with significant resistance development defined as an MIC increase of greater than 3 two-fold dilutions compared to baseline [1].

The results from comprehensive resistance studies with naftifine have demonstrated no increase in MIC for any tested strains following repeated exposure, indicating a low potential for resistance development under experimental conditions. This finding is consistent with the agent's mechanism of action targeting a essential enzyme rather than multiple metabolic pathways, and aligns with clinical observations showing no reports of acquired resistance in originally susceptible organisms. These resistance characteristics compare favorably with some azole antifungals, for which elevated MICs in Trichophyton rubrum have been reported following ketoconazole treatment, highlighting a potential advantage for allylamines in dermatophyte management [1].

Data Analysis and Interpretation

Time-Kill Curve Analysis

Time-kill curve construction begins with plotting log₁₀ CFU/mL against time for each tested concentration, creating a visual representation of the antifungal effect over the 48-hour monitoring period. The resulting curves typically demonstrate dose-dependent activity, with the greatest reduction in CFU counts corresponding to the highest drug concentrations. For this compound, characteristic patterns show rapid initial killing at concentrations at or above the MFC, followed by sustained suppression of growth throughout the monitoring period. The concentration-dependent nature of naftif's activity is evidenced by progressive rightward shifts of killing curves with increasing drug concentrations, a pattern consistent with its fungicidal mechanism of action [1].

Quantitative analysis of time-kill data involves calculation of the rate and extent of fungicidal activity at each concentration. The log reduction in CFU/mL at 24 and 48 hours serves as a key metric for comparing potency across strains and species. For regulatory and comparative purposes, bactericidal activity is traditionally defined as ≥3 log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum, though similar thresholds for fungicidal activity continue to be refined. Additional parameters for quantification include the time to achieve 50% and 90% reduction in inoculum viability, providing comprehensive characterization of killing kinetics. These dynamic parameters offer significant advantages over single-timepoint MIC determinations by capturing the time-dependent nature of antimicrobial activity [1] [6].

Pharmacodynamic Modeling

Pharmacodynamic modeling of time-kill data enables quantitative characterization of the relationship between drug concentration and antifungal effect, providing parameters that can inform dosing strategy and susceptibility breakpoints. The model described by Regoes et al. offers a robust framework for analysis, incorporating four key parameters: the maximal growth rate in absence of drug (ψmax), the minimal growth rate at high drug concentrations (ψmin), the Hill coefficient (к) describing the steepness of the concentration-effect relationship, and the pharmacodynamic MIC (zMIC) representing the drug concentration that produces half-maximal effect. This mathematical approach transforms raw time-kill data into predictive parameters that can support more sophisticated dosing strategies [6].

The application of pharmacodynamic modeling to naftifine time-kill data reveals its characteristically concentration-dependent activity, with ψmin values typically approaching or reaching zero, indicating complete cessation of growth at sufficiently high concentrations. The Hill coefficient provides insight into the cooperativity of drug action, with steeper concentration-effect relationships suggesting multiple binding sites or complex mechanisms. The zMIC parameter often correlates with conventionally determined MIC values but may provide more biologically relevant information for predicting in vivo efficacy. This comprehensive analytical framework supports the rational development of susceptibility breakpoints and optimization of dosing regimens for clinical application [6].

Table 3: Key Parameters for Interpretation of Time-Kill Assay Results

Parameter Calculation Method Interpretation Guidelines Typical Values for Naftifine
Log Reduction Log₁₀(initial CFU/mL) - Log₁₀(CFU/mL at time t) <1 log: insignificant; 1-3 log: fungistatic; >3 log: fungicidal 2-4 log reduction at 1× MFC (24h)
MIC Ratio Test concentration / MIC 0.125-0.5×: subinhibitory; 1-4×: inhibitory; >4×: suprainhibitory 0.125× to 16× MFC tested
Killing Rate Slope of log CFU decline per unit time Steeper slope indicates faster killing Dose-dependent increase
PAE Time for regrowth after drug removal Longer PAE indicates sustained effect Not fully characterized for dermatophytes

Regulatory and Quality Considerations

Standardization and Quality Control

Adherence to standardized methodologies represents a fundamental requirement for generating reliable and reproducible time-kill assay data. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antifungal susceptibility testing of filamentous fungi (M38-A2), establishing critical parameters including medium composition, inoculum preparation, incubation conditions, and endpoint determination. These standardized conditions minimize interlaboratory variability and enable meaningful comparisons across studies. For this compound specifically, current testing follows modifications suggested by Canton et al. and Ghannoum and Isham for MFC determinations, incorporating specific approaches to minimize drug carryover during subculturing [1] [5].

Quality control measures should include regular testing of reference strains with known susceptibility profiles to monitor assay performance. Recommended quality control organisms include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 for yeast-based assays, though specific dermatophyte quality control strains are less well-established. Additional quality assurance should encompass verification of inoculum density and viability, documentation of medium pH and storage conditions, and calibration of equipment including incubators and automated plate readers. The incorporation of quality control into each assay run provides assurance of result reliability and helps identify technical issues that might compromise data integrity [5].

FDA Recognition and Interpretive Criteria

Regulatory framework for antifungal susceptibility testing continues to evolve, with the FDA recognizing standards published in CLSI documents M27M44S (for yeasts) and M38M51S (for filamentous fungi). Currently, no susceptibility test interpretive criteria (breakpoints) are specifically recognized by FDA for naftifine, reflecting the topical administration route and corresponding absence of established correlation between in vitro susceptibility and clinical outcomes. This regulatory status contrasts with systemically administered antifungal agents like fluconazole and voriconazole, for which established breakpoints guide clinical interpretation of MIC values [7].

In the absence of formally recognized breakpoints, interpretation of naftifine susceptibility data relies on epidemiological cutoff values (ECVs) and correlation with in vivo efficacy models. The MIC distribution against wild-type dermatophyte populations provides a reference for identifying strains with potentially reduced susceptibility, though clinical correlates remain undefined. For topical agents like naftifine, the high concentrations achieved at the site of administration relative to MIC values for target pathogens may reduce the clinical impact of elevated MICs within the wild-type distribution. This exposure-based perspective supports the continued efficacy of naftifine against dermatophytes despite the absence of formal interpretive criteria [7] [8].

Conclusion

The comprehensive characterization of this compound through time-kill assays and supplementary methodologies provides valuable insights into its potent antifungal activity against dermatophytes. The protocol outlined in this document enables robust evaluation of the concentration- and time-dependent fungicidal activity that distinguishes naftifine from predominantly fungistatic alternatives. The key advantages of naftifine include its targeted mechanism of action, low potential for resistance development, and dual antifungal and anti-inflammatory properties, which collectively support its clinical utility in superficial dermatophytoses.

Ongoing research should focus on further elucidating the relationship between in vitro pharmacodynamic parameters and clinical outcomes, potentially informing more refined dosing strategies. Additionally, continued monitoring of susceptibility patterns among clinical isolates will provide important surveillance for emerging resistance, though current evidence suggests this remains unlikely. The standardized methodologies described herein provide a framework for consistent evaluation of naftifine activity, supporting both developmental and post-marketing assessment of this important allylamine antifungal agent.

References

Application Notes: CLSI Antifungal Susceptibility Testing (AFST) Framework

Author: Smolecule Technical Support Team. Date: February 2026

CLSI standards are developed by expert subcommittees, including the Subcommittee on Antifungal Susceptibility Tests (AFUNG), which creates the standards for accurate antifungal testing and reporting [1]. The following documents form the core framework for AFST.

Table 1: Core CLSI Standards for Antifungal Susceptibility Testing

Standard Document Title Purpose and Scope
CLSI M27 [1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Standardized procedure for testing yeasts (e.g., Candida, Cryptococcus).
CLSI M38 [1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi Standardized procedure for testing molds (e.g., Aspergillus, dermatophytes).
CLSI M59 [1] Ed 3: Epidemiological Cutoff Values for Antifungal Susceptibility Testing Guidance for establishing ECVs to detect non-wild-type isolates with reduced susceptibility.
CLSI M60 [1] Ed 2: Performance Standards for Antifungal Susceptibility Testing of Yeasts Contains clinical breakpoints (CBPs) and QC ranges for yeasts.

Detailed Protocol: Susceptibility Testing of Naftifine Against Filamentous Fungi

This protocol is based on the CLSI M38 reference method, which is the most appropriate for evaluating naftifine, an antifungal typically used for dermatophytic molds [1].

Reagent and Test Solution Preparation
  • RPMI 1640 Medium: Use as the test medium, buffered to pH 7.0 with 0.165 M MOPS.
  • Antifungal Stock Solution: Prepare a high-concentration stock solution of naftifine in an appropriate solvent (e.g., DMSO, ethanol). The solvent concentration in the final test should not exceed 1% (v/v) and must not affect microbial growth.
  • Drug Dilution Series: Perform twofold serial dilutions of naftifine in the test medium. The final concentration range should cover expected MIC values and include a growth control (antifungal-free) and sterility control (medium only).

Table 2: Example Broth Microdilution Test Setup

Well Content Final Naftifine Concentration Purpose
A1 Medium only - Sterility Control
B1 Inoculum + Medium - Growth Control
C1 Inoculum + Drug Dilution 16 µg/mL Test
D1 Inoculum + Drug Dilution 8 µg/mL Test
E1 Inoculum + Drug Dilution 4 µg/mL Test
... ... ... ... (continue serial dilution)
Inoculum Preparation
  • Strain Selection: Select quality control (QC) strains and clinical isolates of target filamentous fungi (e.g., Trichophyton mentagrophytes, Aspergillus fumigatus).
  • Culture and Harvest: Grow isolates on potato dextrose agar or another suitable medium at 35°C for 7 days. Harvest conidia by flooding the agar surface with sterile saline containing 0.01% Tween 20.
  • Standardization: Adjust the inoculum suspension spectrophotometrically to an optical density that yields a final test concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.
Inoculation and Incubation
  • Add 0.1 mL of the standardized inoculum to each well of the microdilution tray containing 0.1 mL of the drug dilution.
  • Incubate the trays at 35°C in a humid environment.
  • Read results after 72-96 hours for most dermatophytes, or when sufficient growth is observed in the growth control well.
Endpoint Determination and Interpretation
  • Minimum Inhibitory Concentration (MIC): For naftifine, which has fungicidal activity, the MIC is typically defined as the lowest drug concentration that produces 100% inhibition of visual growth compared to the drug-free growth control [2].
  • Data Analysis: Since CLSI breakpoints for naftifine are not established, research should focus on:
    • Determining MIC₅₀ and MIC₉₀ (MICs required to inhibit 50% and 90% of isolates, respectively).
    • Calculating Epidemiological Cutoff Values (ECVs) to separate wild-type isolates from those with acquired resistance mechanisms [1].

Experimental Workflow for Naftifine AFST

The diagram below outlines the key stages of the broth microdilution testing process.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Start Start A Prepare Drug Stock Solution and Serial Dilutions Start->A B Culture and Harvest Test Fungal Isolates A->B C Standardize Inoculum (0.4-5 x 10⁴ CFU/mL) B->C D Inoculate Microdilution Trays C->D E Incubate Trays (35°C) for 72-96 hours D->E F Read MIC Endpoint (100% Inhibition) E->F G Calculate MIC₅₀/MIC₉₀ and Determine ECV F->G

Key Considerations for Researchers

  • Method Adaptation: While broth microdilution is the reference standard, researchers can adapt the principles to other methods, such as agar-based diffusion or gradient strip tests, provided they are thoroughly validated against the reference method [3].
  • Collaboration and Consultation: CLSI encourages early consultation with AST experts during drug development [3]. For novel agents or those without established breakpoints like naftifine, engaging with the scientific community and considering collaboration with the CLSI AFUNG subcommittee is highly recommended.
  • Public Health Access: CLSI provides free global access to some of its most critical breakpoint information through the CLSI MicroFree initiative as a public health service to combat antimicrobial resistance [1].

Conclusion

Although naftifine lacks specific CLSI breakpoints, the well-established CLSI M38 methodology provides a robust and standardized framework for researchers to conduct in vitro susceptibility testing. By following this protocol, scientists can generate reproducible and reliable data on the activity of naftifine against various filamentous fungi, contributing to the understanding of its efficacy and supporting future clinical research.

References

Application Notes: Naftifine Hydrochloride Polymeric Film-Forming Systems

Author: Smolecule Technical Support Team. Date: February 2026

Background and Rationale Naftifine hydrochloride is a potent allylamine antifungal agent that inhibits squalene epoxidase, leading to ergosterol depletion and fungal cell death [1]. Its efficacy is well-established against dermatophytes, a primary cause of onychomycosis (nail fungus) [2]. Treating nail infections topically is challenging due to the highly impermeable nail plate, which is composed of dense keratin layers linked by disulfide bonds [2]. Polymeric film-forming systems, or nail lacquers, address this by creating a high-concentration drug reservoir on the nail, facilitating sustained drug delivery and improving penetration into the nail plate [2].

Formulation Composition and Optimization The core of this system is a film-forming polymer dissolved in a volatile solvent. The table below outlines key components and their functions:

Component Category Example Ingredients Function
Film-Forming Polymer Eudragit RL100 [2] Forms a cohesive, adhesive film that acts as a drug reservoir on the nail.
Active Pharmaceutical Ingredient This compound [2] Provides the antifungal effect.
Penetration Enhancer (Chemical) Thioglycolic acid, Urea [2] Disrupts nail structure to increase drug permeation.
Physical Penetration Method Fractional CO2 Laser [2] Creates microchannels in the nail for enhanced delivery.
Solvent System Ethanol, Water [2] Dissolves components and evaporates to form the film.

Optimizing this delivery system is crucial. One study developed naftifine-loaded β-cyclodextrin nanosponges incorporated into a hydrogel, which showed a sustained drug release profile (86.02% over 24 hours), superior skin retention (43.27%), and significant antifungal activity [1]. This approach can be integrated into a film-forming system for enhanced efficacy.

Mechanism of Action and Workflow The following diagram illustrates the conceptual workflow for developing and applying a naftifine film-forming system, highlighting key enhancement strategies.

G cluster_0 Formulation Development & Assessment cluster_1 Penetration Enhancement Strategies A Formulation Components B Polymeric Film-Forming System A->B C In-Vitro Characterization B->C D Ex-Vivo/In-Vivo Efficacy C->D E Optimized Formulation D->E H Enhanced Naftifine Delivery E->H Delivers F Chemical Enhancers (e.g., Thioglycolic Acid) F->H G Physical Enhancers (e.g., CO₂ Laser) G->H H->D Improves

Experimental Protocols

Protocol 1: Preparation of Naftifine Polymeric Nail Lacquer This protocol is adapted from methods used in scientific literature [2].

  • Solution Preparation: Dissolve the film-forming polymer (e.g., Eudragit RL100 at 5-10% w/w) in a mixture of volatile organic solvents (e.g., ethanol:water 9:1) under constant magnetic stirring (500 rpm) at room temperature until a clear solution is obtained.
  • Drug Incorporation: Add this compound (typically 1-2% w/w) to the polymer solution. Stir continuously (600 rpm) for 60 minutes to ensure complete dissolution and homogeneous dispersion.
  • Enhancer Addition: If used, incorporate a chemical penetration enhancer like thioglycolic acid (e.g., 1-3% w/w) into the mixture and stir for an additional 30 minutes.
  • Clarification and Storage: Filter the final lacquer solution through a 0.45 µm membrane filter to remove any particulate matter. Store the clarified lacquer in a sealed, light-resistant container at 4°C until use.

Protocol 2: In-Vitro Drug Permeation and Nail Accumulation Study This protocol evaluates the formulation's ability to deliver the drug through the nail barrier [2].

  • Nail Membrane Preparation: Use human nail clippings or bovine hoof membranes (a validated model).
  • Lacquer Application: Apply a controlled volume (e.g., 10 µL) of the naftifine lacquer uniformly onto the nail membrane surface and allow it to dry, forming a film.
  • Permeation Setup: Mount the treated nail membrane in a Franz diffusion cell, ensuring the donor chamber is on the treated side and the receptor chamber is filled with a suitable buffer (e.g., phosphate-buffered saline, pH 5.5) maintained at 32°C with stirring.
  • Sample Collection: At predetermined time intervals (e.g., 6, 12, 24, 48 hours), withdraw aliquots from the receptor chamber and replace with fresh buffer.
  • Sample Analysis: Quantify the amount of naftifine that permeated through the nail and the amount retained within the nail using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
  • Data Calculation: Calculate cumulative drug permeation and nail accumulation. The effect of enhancers can be quantified as shown below:
Enhancement Method Effect on Naftifine Accumulation vs. Control Effect on Naftifine Permeation
Thioglycolic Acid (3%) Increased by ~100% [2] Data not specified in search results.
Salicylic Acid No significant effect [2] Data not specified in search results.
Fractional CO₂ Laser + Thioglycolic Acid Data not specified in search results. Increased by ~3-fold [2]

Protocol 3: Assessment of Antifungal Efficacy

  • Antifungal Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) of naftifine against relevant dermatophytes (e.g., Trichophyton rubrum) using the broth microdilution method according to CLSI guidelines. The reported MIC for naftifine is typically between 0.031–0.1 µg/mL [2].
  • Zone of Inhibition Assay: Use the agar well diffusion method. Inoculate a fungal spore suspension onto Sabouraud Dextrose Agar plates. Create wells in the agar and add a controlled volume of the naftifine formulation. Incubate plates at 25-28°C for 5-7 days and measure the zone of inhibition around the wells. An optimized nanosponge hydrogel, for instance, showed zones of 21 mm and 19 mm against T. rubrum and C. albicans, respectively [1].

Conclusion

This compound formulated into polymeric film-forming systems represents a promising strategy for effective topical management of onychomycosis. The combination of chemical penetration enhancers like thioglycolic acid with physical methods such as fractional CO2 laser pretreatment can significantly improve drug delivery across the formidable nail barrier. The provided application notes and detailed protocols offer a foundation for researchers to develop and evaluate these advanced antifungal formulations.

References

naftifine hydrochloride low nail penetration improvement

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Nail Penetration Enhancement Strategies

Strategy Mechanism of Action Key Experimental Findings Efficacy (vs. Control)
Chemical Enhancers [1] Disrupts disulfide bonds in nail keratin, increasing porosity. Thioglycolic acid in nail lacquer. ~100% increase in drug accumulation in nail layers [1].
Physical Enhancement (CO₂ Laser) [1] Creates microchannels in the nail plate for direct drug access. Fractional CO₂ laser pretreatment before formulation application. ~3x increase in drug permeation through the nail [1].
Nanosponge Hydrogels [2] Nano-porous carriers that trap drug molecules and release them slowly over time. Naf-HCl loaded β-cyclodextrin nanosponges incorporated into a hydrogel. 86.02% sustained drug release over 24 hours; 43.27% ex vivo skin retention (superior to marketed product) [2].
Microemulsions [3] [4] Colloidal nanocarriers that enhance solubility and disrupt stratum corneum lipids. Microemulsion with Kolliphor RH40, Transcutol, oleic acid, and water. Significantly increased drug permeation through skin and showed superior antifungal activity [3].
Solid Dispersions [5] Converts crystalline drug to amorphous state within a polymer matrix, improving dissolution. Solid dispersions with PVP-10000 polymer via solvent removal. 2.2x increase in water solubility [5].

Detailed Experimental Protocols

Here are the methodologies for key experiments.

Protocol: Nail Penetration Study with Chemical Enhancers

This protocol is used to evaluate the effectiveness of chemical enhancers like thioglycolic acid in improving naftifine penetration through the nail barrier [1].

start Start Experiment prep Prepare Nail Lacquer (Eudragit RL100, Naftifine, Enhancer) start->prep app Apply Formulation to Human Nail Clippings prep->app incubate Incubate Under Conditioned Environment app->incubate tape Tape Stripping to Separate Nail Layers incubate->tape analyze Analyze Drug Content in Each Layer (HPLC) tape->analyze result Determine % of Applied Drug Dose Accumulated analyze->result

Key Materials:

  • Nail Model: Human nail clippings or bovine hoof membranes [1].
  • Test Formulation: Nail lacquer containing Eudragit RL100 polymer, naftifine HCl, and the chemical enhancer (e.g., 1-5% thioglycolic acid) [1].
  • Control: The same lacquer without the enhancer.
  • Analytical Instrument: HPLC system for quantification [1].
Protocol: Formulating Naftifine-Loaded Nanosponges

This protocol outlines the creation and evaluation of β-cyclodextrin-based nanosponges for enhanced and sustained delivery of naftifine [2].

a Dissolve β-Cyclodextrin and Cross-linker (DPC) in Solvent b Heat and Stir Mixture under Reflux a->b c Purify and Dry Product to Obtain Raw Nanosponges b->c d Load Naftifine HCl via Lyophilization Method c->d e Characterize NSs: Particle Size, PDI, EE% d->e f Incorporate Naf-NSs into Hydrogel Base e->f g Evaluate Final Gel: pH, Viscosity, Drug Release f->g

Key Materials & Methods:

  • Synthesis: β-Cyclodextrin is cross-linked with Diphenyl Carbonate (DPC) in a solvent system with heating and stirring. The product is purified and dried [2].
  • Drug Loading: Naftifine HCl is loaded into the nanosponges using a lyophilization (freeze-drying) technique [2].
  • Optimization: A 3² factorial design is used to optimize the formulation for parameters like particle size and entrapment efficiency (EE%) [2].
  • Final Formulation: The optimized nanosponges (Naf-NSs) are dispersed in a hydrogel base for easy application [2].

Frequently Asked Questions (FAQs)

Q1: Why is naftifine hydrochloride penetration through the nail so low? The nail plate is a dense, hard structure composed of 80% keratin, where the keratin molecules are tightly cross-linked by disulfide bonds. This creates a formidable barrier. While naftifine is lipophilic, the nail is a hydrophilic membrane, which further limits the penetration of lipophilic drugs [1].

Q2: Are the effects of chemical enhancers like thioglycolic acid reversible? No, the effect of thioglycolic acid is typically irreversible. It works by breaking the disulfide bonds (-S-S-) in keratin, permanently altering the nail's structure and increasing its porosity. This is a key reason for its high efficacy [1].

Q3: What are the main advantages of using nanosponges for topical naftifine delivery? Nanosponges offer several key advantages [2]:

  • Sustained Release: They provide controlled drug release over a prolonged period (e.g., 24 hours), reducing application frequency.
  • Improved Retention: They significantly enhance drug retention in the skin layers compared to conventional formulations.
  • Enhanced Efficacy: The sustained and localized delivery leads to better antifungal activity against pathogens like Trichophyton rubrum and Candida albicans.

Q4: My microemulsion formulation is unstable. What could be the cause? Instability in microemulsions often arises from an incorrect ratio of the components. Ensure you have constructed a detailed pseudoternary phase diagram to identify the precise concentration ranges of oil (e.g., oleic acid), surfactant/co-surfactant (e.g., Kolliphor RH40/Transcutol), and water that form a stable, isotropic, single-phase system [3] [4].

References

Enhancing Naftifine Accumulation: Strategies & Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes chemical and physical methods to enhance naftifine penetration through the human nail, a significant barrier due to its dense keratin structure [1] [2].

Enhancement Method Key Mechanism of Action Quantitative Effect on Naftifine Accumulation/Permeation
Thioglycolic Acid (Chemical) Disrupts disulfide bonds between keratin molecules, causing swelling and increased porosity of the nail plate [2]. Increased accumulation in nail layers by 100% compared to a control group [1] [2].
Fractional CO₂ Laser (Physical) Creates microchannels in the nail structure, increasing the contact surface area for the formulation [1] [2]. When combined with thioglycolic acid formulation, permeation through the nail increased threefold [1] [2].
Salicylic Acid (Chemical) Acts as a keratolytic, causing denaturation of keratin and softening of the nail plate [2]. No significant effect on naftifine accumulation was determined [1] [2].
Polymeric Nail Lacquer (Formulation) Creates a high-concentration drug reservoir on the nail, leading to a high diffusion gradient. The film also reduces water loss, hyperhydrating the superficial nail layer [2]. Serves as a suitable delivery system, though penetration remains low (<10% of applied dose) without enhancers [1] [2].

Detailed Experimental Protocols

Protocol 1: Formulating Naftifine Nail Lacquer with Thioglycolic Acid

This protocol is based on the development of naftifine polymeric nail lacquers using Eudragit RL100 [1] [2].

  • Objective: To prepare a nail lacquer that forms a film on the nail, acting as a drug reservoir, and incorporates a chemical enhancer.
  • Materials: Naftifine hydrochloride, Eudragit RL100 polymer, thioglycolic acid, solvent (e.g., ethanol or a water-ethanol mixture).
  • Method:
    • Dissolve a calculated amount of Eudragit RL100 polymer in the solvent system with continuous stirring.
    • Add this compound to the polymer solution and stir until completely dissolved and homogeneous.
    • Incorporate thioglycolic acid into the formulation at the desired concentration (e.g., 2-5% w/w) and mix thoroughly.
  • Application: The lacquer is applied uniformly to the surface of the human nail model and allowed to dry, forming a thin film.
Protocol 2: Laser Pretreatment and Permeation Study

This protocol describes nail pretreatment and subsequent evaluation of drug permeation [1] [2].

  • Objective: To assess the combined effect of a fractional CO₂ laser and an enhanced formulation on naftifine permeation.
  • Materials: Human nail clippings (or bovine hoof membranes as a validated model), fractional CO₂ laser apparatus, Franz diffusion cell, naftifine lacquer formulation.
  • Method:
    • Laser Pretreatment: Irradiate the nail membrane with the fractional CO₂ laser using predetermined settings (e.g., power, pulse duration, pattern) to create microchannels.
    • Visualization: Examine the structural changes in the nail barrier using microscopy (e.g., scanning electron microscopy) to confirm microchannel formation.
    • Permeation Study:
      • Mount the pretreated nail membrane between the donor and receptor compartments of a Franz diffusion cell.
      • Apply a precise amount of the naftifine-thioglycolic acid lacquer to the dorsal side of the nail (donor compartment).
      • The receptor compartment is filled with a suitable buffer (e.g., pH 7.4) and maintained at 32°C with constant stirring.
      • At predetermined time intervals, sample the receptor fluid and analyze it using a validated method (e.g., HPLC) to quantify naftifine concentration.
      • After the study, analyze the nail membrane itself to determine the amount of drug accumulated within the nail layers.

Troubleshooting Common Experimental Issues

Problem: Low drug permeation through the nail model.

  • Potential Cause 1: The nail model may have low hydration. The nail's permeability is highly dependent on its moisture content, which should ideally be close to 18-25% [2].
  • Solution: Hydrate the nail membranes by soaking them in a buffer solution (e.g., pH 7.4) for a sufficient period before starting the experiment. Ensure the receptor medium in the Franz cell is aqueous to maintain hydration during the test.
  • Potential Cause 2: The formulation lacks effective penetration enhancers or the physical method was not sufficiently aggressive.
  • Solution: Consider optimizing the concentration of thioglycolic acid or testing other enhancers like urea. For laser pretreatment, optimize laser parameters (energy, density) to ensure adequate microchannel formation without causing excessive damage.

Problem: Inconsistent results between nail samples.

  • Potential Cause: High biological variability between human nail clippings from different donors or even different fingers.
  • Solution: Use a larger sample size (n) for experiments. Alternatively, use bovine hoof membranes, which have been validated as a more reproducible and readily available model for infected human toenails in penetration studies [2]. Ensure nails are of similar thickness and are randomized across test groups.

Problem: Formulation instability or poor film formation.

  • Potential Cause: Incompatibility between the drug, polymer, and solvent system.
  • Solution: Perform pre-formulation compatibility studies using techniques like DSC or FTIR. Adjust the polymer concentration or the ratio of solvents in the lacquer to achieve a smooth, quick-drying, and adherent film.

Experimental Workflow and Nail Barrier Diagram

The following diagrams illustrate the experimental workflow for testing enhancers and the structure of the nail barrier that these strategies aim to overcome.

G Experimental Workflow for Testing Penetration Enhancers cluster_1 Phase 1: Preparation cluster_2 Phase 2: Permeation Study cluster_3 Phase 3: Analysis A Obtain Nail Model (Human clippings or bovine hoof) B Prepare Formulations (Control vs. Enhanced lacquers) A->B C Apply Physical Pretreatment (e.g., Fractional CO2 Laser) B->C D Set Up Franz Diffusion Cell C->D E Apply Formulation to Nail D->E F Sample Receptor Medium at Time Intervals E->F G Analyze Samples via HPLC F->G H Quantify Drug Permeation and Nail Accumulation G->H I Compare Data (Enhanced vs. Control) H->I J Conclude on Enhancer Efficacy I->J

G Nail Barrier Structure and Enhancer Targets Naftifine Naftifine a Naftifine->a KeratinMatrix Keratin Matrix with Disulfide Bonds (S-S) b KeratinMatrix->b Thioglycolic Acid Breaks S-S Bonds Microchannels Laser-Induced Microchannels Microchannels->b CO₂ Laser Creates Pores a->KeratinMatrix  Barrier a->Microchannels  Enhanced Pathway DeepLayers DeepLayers b->DeepLayers Reach Deeper Nail Layers & Bed

Frequently Asked Questions (FAQ)

Q1: Why is transungual drug delivery so challenging? The human nail plate is a formidable barrier composed of ~80% keratin. These keratin molecules are densely packed and cross-linked by strong disulfide bonds, creating a structure with very limited permeability, even for lipophilic drugs like naftifine [2]. Furthermore, in onychomycosis, the nail often thickens (hyperkeratosis), which can further reduce drug penetration [2].

Q2: Are there any safety concerns with using thioglycolic acid or a fractional CO₂ laser? Yes, the use of these enhancers requires careful consideration. Thioglycolic acid causes irreversible changes to the nail structure by breaking disulfide bonds [2]. The fractional CO₂ laser also causes irreversible micro-damage [1] [2]. Patient tolerance and the long-term health of the nail must be evaluated. Common side effects of topical naftifine itself include burning, stinging, itching, and dryness at the application site [3].

Q3: What is a suitable model for human nails in permeation studies? Bovine hoof membranes have been validated as a model for infected human toenails and are widely used due to their similar structure and the limited availability of human nail clippings [2]. They offer a more reproducible and accessible alternative for initial screening of formulations.

References

naftifine hydrochloride analytical method robustness

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Naftifine Hydrochloride

For researchers involved in the quality control and development of Naftifine HCl formulations, the following validated methods are available. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is particularly recommended for its robustness and compliance with ICH guidelines [1].

Method Key Parameters Application & Validation Data

| RP-HPLC [1] | Column: Inertsil ODS Mobile Phase: Acetonitrile (35%), Methanol (40%), Water (25%), Triethylamine 0.8% (pH adjusted to 5.5 with acetic acid) Flow Rate: 1.4 mL/min Detection: UV at 265 nm Retention Time: ~4.0 min Run Time: 6.0 min | Linearity: 20–120 µg/mL (R² > 0.999) Accuracy (Mean Recovery): 100.4% Precision (RSD): < 2% Application: Quantitative estimation in topical cream formulations. | | UV Spectrophotometry [2] | Wavelength: 256 ± 2 nm Sample Prep: Solution in combination with PEG-400 and PEG-1000 | Application: Qualitative and quantitative analysis in liquid dosage forms. Note: Excipients like PEG do not interfere with the UV spectrum of the active substance. |

Detailed RP-HPLC Experimental Protocol

Here is a step-by-step protocol for the RP-HPLC method based on the development and validation study [1].

  • Instrument Setup and Mobile Phase Preparation

    • Prepare the mobile phase by mixing Acetonitrile, Methanol, and Water in the ratio of 35:40:25.
    • Add 0.8% (v/v) Triethylamine to the mixture.
    • Adjust the pH of the mobile phase to 5.5 using glacial acetic acid.
    • Filter the mobile phase through a 0.45 µm membrane filter and degas it.
    • Set up the HPLC system with an Inertsil ODS column and an isocratic elution system. Set the flow rate to 1.4 mL/min, the column temperature to ambient, and the UV detector to 265 nm.
  • Standard and Sample Preparation

    • Standard Stock Solution: Accurately weigh about 10 mg of Naftifine HCl reference standard and dissolve it in the mobile phase or a suitable solvent in a 100 mL volumetric flask. Dilute to volume to obtain a primary stock solution of approximately 100 µg/mL.
    • Working Standard Solutions: Dilute the stock solution appropriately with the mobile phase to prepare calibration standards in the concentration range of 20–120 µg/mL.
    • Sample Solution (from cream): Accurately weigh an amount of the topical cream equivalent to about 10 mg of Naftifine HCl. Extract the drug into the mobile phase using solvent shaking or sonication. Filter the extract through a 0.45 µm syringe filter before injection.
  • System Suitability and Analysis

    • Inject the working standard solutions and the sample preparations. The retention time for Naftifine HCl should be approximately 4.0 minutes.
    • Ensure that the system suitability parameters are met (e.g., relative standard deviation (RSD) of peak areas from replicate injections is < 2%, and the tailing factor is within acceptable limits).

The workflow for this analytical process is as follows:

G start Start HPLC Analysis prep Prepare Mobile Phase (ACN:MeOH:Water 35:40:25) + 0.8% Triethylamine, pH 5.5 start->prep setup Set HPLC Parameters Column: Inertsil ODS Flow: 1.4 mL/min, Detection: 265 nm prep->setup sample_prep Prepare Standard & Sample Solutions setup->sample_prep inject Inject Standards & Samples sample_prep->inject analyze Analyze Chromatogram Check RT ~4.0 min inject->analyze end End Analysis analyze->end

Frequently Asked Questions & Troubleshooting

This section addresses common challenges you might face during the analysis of Naftifine HCl.

Q1: What could cause peak tailing or broadening in my RP-HPLC analysis, and how can I resolve it?

  • Check Mobile Phase pH and Additive: The 0.8% triethylamine in the mobile phase, adjusted to pH 5.5, acts as a silanol blocker to improve peak shape [1]. Ensure the pH is accurately adjusted and the additive is fresh.
  • Verify Column Condition: A degraded or contaminated column can cause poor peak shape. If necessary, flush the column according to the manufacturer's instructions or replace it.
  • Confirm Flow Rate and Temperature: Ensure the flow rate is consistently maintained at 1.4 mL/min and that there are no significant fluctuations in ambient temperature.

Q2: The recovery of my sample is outside the acceptable range (e.g., not close to 100%). What should I investigate?

  • Review Extraction Efficiency: For cream formulations, the extraction process is critical [1]. Ensure the cream is thoroughly homogenized and the drug is completely extracted using sufficient solvent and appropriate techniques like sonication.
  • Check Standard Purity and Preparation: Use a high-purity reference standard and verify the accuracy of weighing and dilution steps during standard solution preparation.
  • Assess Filter Compatibility: Ensure that the syringe filter used for the sample does not adsorb the drug, which would lead to low recovery. You can test this by comparing the peak area of a standard solution before and after filtration.

Q3: Can I use UV Spectrophotometry instead of HPLC for my analysis?

  • UV Spectrophotometry can be a simpler and faster alternative for quantitative analysis, especially if you are analyzing a solution formulation where excipients like PEG are confirmed not to interfere at the absorption maximum of 256 nm [2].
  • However, HPLC is generally superior for methods requiring higher specificity, such as stability-indicating assays or analysis in complex matrices like creams. HPLC can separate Naftifine from its degradation products or other formulation components, providing a more accurate result [1].

Q4: Is there a known risk of dermatophytes developing resistance to Naftifine HCl?

  • While this question pertains to microbiology, it's relevant for drug development. A 2013 in vitro study involving 350 clinical strains found that none of the dermatophytes tested showed an increase in MIC (Minimum Inhibitory Concentration) after 15 serial passages in the presence of Naftifine HCl [3]. This suggests a low potential for the development of resistance in a laboratory setting.

References

Understanding the Nail Barrier & Enhancement Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The human nail is a formidable barrier composed of 80% keratin, with keratin molecules linked by strong disulfide bonds, making it one of the strongest barriers in the human body [1] [2]. This structure offers limited permeability, especially to lipophilic drugs like naftifine [1].

Effective transungual delivery requires disrupting the nail's structural integrity. The table below summarizes the key targets and methods for enhancing penetration [1] [2]:

Target in Nail Structure Enhancement Mechanism Example Methods
Disulfide Bonds Breaking bonds between cysteine molecules in keratin; causes irreversible swelling and increased porosity. Thioglycolic acid (chemical enhancer) [1] [2].
Hydrogen & Polar Bonds Denaturing keratin molecules; leads to softening of the nail plate and pore formation. Urea, Salicylic acid (keratolytic substances) [1] [2].
Overall Physical Structure Creating microchannels or internal cavities to bypass the barrier and increase surface area. Fractional CO2 laser, low-frequency ultrasound (physical methods) [1] [2].
Drug Carrier System Creating a high concentration gradient reservoir on the nail surface; promotes hyperhydration. Polymeric nail lacquers (e.g., with Eudragit RL100) [1] [2].

The following diagram illustrates the logical relationship between the nail's structure, the enhancement methods, and the desired outcome for effective naftifine delivery.

G NailBarrier Nail Barrier Structure DisulfideBonds Disulfide Bonds NailBarrier->DisulfideBonds HydrogenBonds Hydrogen Bonds NailBarrier->HydrogenBonds PhysicalStructure Physical Structure NailBarrier->PhysicalStructure CarrierSystem Drug Carrier System NailBarrier->CarrierSystem Chemical Chemical Enhancers DisulfideBonds->Chemical HydrogenBonds->Chemical Physical Physical Methods PhysicalStructure->Physical Formulation Formulation Tech CarrierSystem->Formulation EnhancementMethods Enhancement Methods EnhancementMethods->Chemical EnhancementMethods->Physical EnhancementMethods->Formulation Outcome Enhanced Naftifine Delivery Chemical->Outcome Physical->Outcome Formulation->Outcome

Efficacy of Penetration Enhancement Methods

Research shows that combining strategies can significantly improve naftifine accumulation. The data below quantifies the effects of various enhancers compared to a control group [1] [2].

Enhancement Method Key Composition/Parameters Effect on Naftifine Accumulation/Permeation
Control (Baseline) Acidified water (pH 3) or plain nail lacquer. Baseline (reference point).
Chemical Enhancer Thioglycolic acid incorporated into nail lacquer. Increased accumulation in nail layers by 100% [1] [2].
Chemical Enhancer Salicylic acid incorporated into nail lacquer. No significant effect on accumulation [1] [2].
Physical Method Fractional CO2 Laser pretreatment. Increased permeation through the nail by threefold (when combined with thioglycolic acid lacquer) [1] [2].
Formulation System Polymeric nail lacquer (Eudragit RL100). Creates a drug reservoir; enables < 10% of applied dose to accumulate in nail layers without enhancers [1] [2].

Experimental Protocol Overview

This section outlines a general methodology for conducting in vitro transungual penetration studies, based on the research analyzed [1] [2].

Objective

To evaluate the in vitro penetration and accumulation of naftifine through human nail plates from various formulations, with and without chemical or physical enhancers.

Materials
  • Drug Substance: Naftifine hydrochloride.
  • Test Formulations: Naftifine-loaded polymeric nail lacquers (e.g., with Eudragit RL100), with and without chemical enhancers (e.g., thioglycolic acid). A control formulation (e.g., acidified water, pH 3) is also needed [1] [2].
  • Nail Membrane: Human nail clippings or bovine hoof membranes (a validated model for human nails) [1].
  • Apparatus: Franz-type diffusion cells.
  • Analytical Instrument: HPLC system equipped with a UV detector for quantifying naftifine.
Workflow Diagram

The experiment involves preparing the nail membrane, applying treatments and formulations, and then analyzing the amount of drug that has penetrated.

G Start Start Experiment A Prepare Nail Membrane (Human nail clippings or bovine hoof) Start->A B Apply Physical Enhancement (e.g., CO₂ Laser) to Test Groups A->B C Mount Membrane in Franz Diffusion Cell B->C D Apply Formulation: - Control - Test Lacquer - Lacquer + Enhancer C->D E Run Experiment (Specific temperature/duration) D->E F Analyze Drug Content: - Nail Layers (Tape Stripping) - Receptor Medium (HPLC) E->F End Data Analysis F->End

Procedure
  • Nail Preparation: Clean and sterilize human nail clippings. Measure their thickness and hydrate them to a moisture content of 18-25% to mimic physiological conditions [1] [2].
  • Physical Pretreatment (if applicable): For groups requiring physical enhancement, pretreat the nail plates with a fractional CO2 laser. Visualize the structural changes (formation of microchannels) using microscopy [1].
  • Diffusion Cell Setup: Mount the nail membrane between the donor and receptor compartments of the Franz diffusion cell. The receptor compartment should contain a suitable buffer (e.g., PBS, pH 7.4) and be maintained at 37°C with constant stirring [1] [2].
  • Formulation Application: Apply a precise dose (e.g., 10 µL) of the test or control formulation uniformly onto the dorsal surface of the nail membrane in the donor compartment [1] [2].
  • Sample Collection: After a predetermined time (e.g., 24-48 hours), disassemble the cell.
    • Tape Stripping: Use adhesive tapes to sequentially remove and analyze the layers of the nail plate to determine drug accumulation within the nail [1] [3].
    • Receptor Medium Analysis: Analyze the receptor medium to determine the amount of drug that has permeated entirely through the nail [1] [2].
  • Drug Quantification: Extract naftifine from the tape strips and receptor medium samples, and quantify the concentration using a validated HPLC method [1].

Troubleshooting FAQs

Q1: Our naftifine lacquer shows poor drug release. What could be the issue? The polymeric matrix in the nail lacquer might be too rigid. Consider optimizing the polymer (e.g., Eudragit RL100) concentration and incorporating plasticizers to modify film-forming properties and drug release kinetics [1] [2].

Q2: Why is our formulation with salicylic acid not improving penetration, contrary to some literature? The nail's hydrophilicity means that many traditional transdermal enhancers, which work on skin lipids, are ineffective. Salicylic acid's keratolytic effect might not be strong enough to disrupt the dense keratin network of the nail. Focus on enhancers that target disulfide bonds, like thioglycolic acid [1] [2].

Q3: The penetration results are highly variable between nail samples. How can we improve reproducibility? Nail variability is a common challenge. Ensure consistent nail thickness and, crucially, control the hydration level (aim for 18-25% moisture). Using a larger sample size and sourcing nails from a similar demographic can also help. Bovine hoof membranes can be used as a more standardized model for initial screening [1].

Q4: What is a safe and effective concentration for thioglycolic acid? The cited research does not specify an exact concentration. A systematic screening study is recommended, starting with low concentrations (e.g., 0.5-2% w/w) and evaluating both enhancement efficacy and nail damage, as its effect is corrosive and irreversible [1].

References

Optimal Testing Conditions & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Established standardized conditions are crucial for reproducible MIC and MFC results. The methodology outlined in the CLSI M38-A2 standard is highly recommended [1].

The table below summarizes the core components of the optimal testing protocol:

Parameter Recommended Condition Protocol Notes
Methodology Broth microdilution As per CLSI M38-A2 standard [1].
Culture Medium RPMI-1640 Standardized for antifungal testing [1] [2].
Inoculum Preparation Nongerminated conidia in saline with 1% Tween 20 Adjusted to a final density of 1 × 10³ to 3 × 10³ CFU/ml in the test well [1].
Incubation 35°C for 4 days Temperature and duration are critical for dermatophyte growth [1].
MIC Endpoint 80% reduction in growth Read visually by comparing to the drug-free growth control well [1].
MFC Determination Subculture from clear wells onto PDA Defined as a ≥99.9% reduction in CFU/ml from the starting inoculum [1].

Naftifine demonstrates potent in vitro activity against common dermatophytes. The following table consolidates key susceptibility data from a study of 350 clinical strains [1]:

Dermatophyte Species (No. of Isolates) MIC Range (μg/ml) MIC₉₀ (μg/ml) MFC Range (μg/ml) MFC₉₀ (μg/ml)
T. rubrum (75) 0.015 – 0.25 0.06 0.06 – >0.5 0.25
T. mentagrophytes (75) 0.03 – 1.0 0.5 0.12 – >32 8.0
T. tonsurans (50) 0.03 – 0.12 0.06 0.06 – >0.5 0.25
E. floccosum (75) 0.12 – 0.25 0.12 0.5 – >64 >32
M. canis (75) 0.03 – 0.5 0.25 0.25 – >64 >64
All Isolates (350) 0.015 – 1.0 0.25 Not Calculated Not Calculated

Frequently Asked Questions & Troubleshooting

Q1: Our MIC endpoints are unclear after 4 days of incubation. What could be the cause?

  • Inoculum Density: Verify the inoculum density both spectrophotometrically and by viable count. An inoculum that is too dense can lead to trailing growth, making the 80% inhibition endpoint difficult to read [1] [3].
  • Incubation Time: Ensure full 4-day incubation; some strains, especially certain Trichophyton species, may require this duration for clear endpoint determination [1].

Q2: We are observing high MFC values, what does this indicate?

  • Fungistatic vs. Fungicidal: A high MFC (e.g., >32 μg/ml) relative to the MIC suggests the drug may be fungistatic (inhibits growth) rather than fungicidal (kills fungi) against that specific strain. This is observed for some species like E. floccosum and M. canis [1].
  • Technical Error: Rule out antifungal carryover during sub-culturing. To mitigate this, let the inoculum aliquot soak into the agar overnight before streaking to physically separate the cells from the drug [1].

Q3: Is resistance development a concern with Naftifine?

  • Low Risk: Available evidence suggests a low potential for resistance. In a development-of-resistance study, six strains of T. mentagrophytes and T. tonsurans were subjected to 15 serial passages in sub-toxic concentrations of naftifine. No increase in MIC was observed for any of the strains [1].

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M38-A2 method [1] [3].

  • Drug Preparation: Prepare a stock solution of Naftifine hydrochloride in dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions in RPMI-1640 medium to achieve the desired concentration range in the microdilution plate wells [1].
  • Inoculum Standardization: Prepare inocula from fresh, mature (7-day) cultures. Suspend nongerminated conidia in sterile saline with 1% Tween 20. Adjust the suspension spectrophotometrically to an optical density corresponding to (0.4 \times 10^4) to (5 \times 10^4) CFU/ml, then dilute 1:50 in RPMI-1640 to achieve a final test inoculum of (1 \times 10^3) to (3 \times 10^3) CFU/ml [1] [2].
  • Inoculation and Incubation: Add 100 µl of the standardized inoculum to each well of the plate containing 100 µl of the drug dilution. Include growth control (drug-free medium) and sterility control (uninoculated medium) wells. Incubate the plates at 35°C for 4 days [1].
  • Reading MICs: The MIC is defined as the lowest drug concentration that produces an 80% reduction in growth compared to the drug-free growth control [1].
Protocol 2: Determining Minimum Fungicidal Concentration (MFC)
  • Sub-culturing: After reading the MIC, subculture the entire contents from each well that shows no visible growth (and from several concentrations above the MIC) onto Potato Dextrose Agar (PDA) plates [1].
  • Mitigating Carryover: To prevent antifungal carryover from inhibiting growth on the new plate, let the aliquot soak into the agar surface and allow it to dry completely overnight before streaking for isolation [1].
  • Incubation and Calculation: Incubate the PDA plates at 30°C for 4 days. Count the number of colonies. The MFC is the lowest drug concentration that yields a ≥99.9% reduction (3-log kill) in the number of CFU/ml compared to the starting inoculum [1].
Protocol 3: Time-Kill Assay

This assay determines the rate and extent of fungicidal activity [1].

  • Setup: Expose test organisms (inoculum of ~(3 \times 10^3) conidia/ml in Sabouraud dextrose broth) to concentrations of naftifine equivalent to 0.125x, 0.25x, 0.5x, and 1x the pre-determined MFC for each isolate [1].
  • Sampling: Remove 0.1 ml samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). Perform serial dilutions in saline and plate in duplicate onto PDA [1].
  • Analysis: Count colonies after 4 days of incubation at 30°C. Plot a time-kill curve (log₁₀ CFU/ml vs. time). Naftifine typically shows dose-dependent activity, with the highest drug concentration producing the most rapid and greatest reduction in viable count [1].

Experimental Workflow Diagram

The following diagram visualizes the key steps for determining MIC and MFC:

workflow start Prepare Drug Dilutions (2-fold in RPMI-1640) inoc Standardize Inoculum (1-3 x 10³ CFU/ml) start->inoc inc Inoculate & Incubate (35°C for 4 days) inoc->inc mic Read MIC (80% growth inhibition) inc->mic mfc_sub Sub-culture Clear Wells onto PDA mic->mfc_sub mfc_dry Dry Plates Overnight (to prevent carryover) mfc_sub->mfc_dry mfc_inc Incubate Sub-cultures (30°C for 4 days) mfc_dry->mfc_inc mfc_read Count Colonies & Calculate MFC (≥99.9% kill) mfc_inc->mfc_read

References

improving naftifine transungual delivery chemical enhancers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Enhancers for Naftifine Transungual Delivery

The following table summarizes the key findings from a 2020 study that developed naftifine polymeric nail lacquers and evaluated the effects of chemical and physical enhancers [1].

Enhancer / Method Effect on Naftifine Accumulation in Nail Effect on Naftifine Permeation Through Nail Key Findings
Thioglycolic Acid Increased by ~100% (compared to control) No statistically significant influence (on its own) Disrupts disulfide bonds in nail keratin, increasing porosity and drug accumulation [1].
Salicylic Acid No significant effect No statistically significant influence Keratolytic effect may not be sufficient to significantly alter nail barrier for naftifine delivery in this system [1].
Fractional CO₂ Laser Not Reported Permeation increased by threefold (when combined with Thioglycolic acid formulation) Creates microchannels in the nail plate, drastically improving drug penetration to deeper layers [1].

Detailed Experimental Protocol

The data in the table above was generated using the following methodology, which can serve as a guide for replicating or building upon this research [1].

1. Formulation of Naftifine Nail Lacquers

  • Polymeric Base: Naftifine hydrochloride was incorporated into a nail lacquer system using Eudragit RL100 as the film-forming polymer [1].
  • Enhancer Incorporation: Chemical enhancers like thioglycolic acid and salicylic acid were added to the lacquer formulations [1].
  • Control: A control lacquer without any penetration enhancers was used as a baseline for comparison [1].

2. In Vitro Permeation and Accumulation Study

  • Nail Model: The experiments used human nail clippings as the biological membrane [1].
  • Application: The formulated lacquers were applied to the nail surface [1].
  • Analysis: The amount of naftifine that accumulated in the different nail layers and permeated through the nail was quantified to evaluate the efficacy of the enhancers [1].

3. Physical Enhancement Method

  • Laser Pretreatment: Some nails were pretreated with a fractional CO₂ laser before the application of the lacquer. This laser creates an array of microscopic holes in the nail plate, providing a direct physical pathway for the drug to penetrate [1].
  • Visualization: Structural changes in the nail barrier induced by the laser were visualized using microscopy [1].

The workflow below summarizes the key experimental steps.

Start Start Experiment F1 Formulate Nail Lacquers Start->F1 F2 Base: Eudragit RL100 with Naftifine HCl F1->F2 F3 Add Chemical Enhancers F2->F3 F4a Thioglycolic Acid F3->F4a F4b Salicylic Acid F3->F4b F4c Control (No Enhancer) F3->F4c E1 Set Up Permeation Study F4a->E1 P1 Physical Enhancement Arm F4a->P1 F4b->E1 F4c->E1 E2 Use Human Nail Clippings E1->E2 E3 Apply Lacquer Formulations E2->E3 E4 Quantify Drug Accumulation & Permeation E3->E4 P2 Pretreat Nail with Fractional CO₂ Laser P1->P2 P2->E3 P3 Visualize Structural Changes via Microscopy P2->P3

Frequently Asked Questions

Q: Why is the nail such a difficult barrier for drug delivery like naftifine? A. The nail plate is composed of dense, hard keratin with a network of disulfide bonds, creating a strong, compact barrier. It has low lipid content (<1%) and limited capacity for moisture, which restricts the penetration of both lipophilic and hydrophilic drugs [1] [2].

Q: What is the mechanism of action for thioglycolic acid? A. Thioglycolic acid is a sulfhydryl-containing compound that chemically disrupts the disulfide bridges between cysteine molecules in the nail keratin. This causes irreversible swelling and increased porosity of the nail plate, facilitating greater drug accumulation [1].

Q: Are there other promising formulation strategies for naftifine? A. While not yet extensively studied for transungual delivery, lipid-based nanocarriers like microemulsions have shown significant promise in enhancing the cutaneous delivery of naftifine. These systems can improve drug solubility, skin uptake, and deposition in deeper skin layers, which may translate to benefits for nail delivery [3].

Troubleshooting Guide

  • Problem: Low drug accumulation even with enhancers.

    • Solution: Consider combining chemical enhancers with a physical method like fractional CO₂ laser pretreatment. The study showed this combination was highly effective, increasing permeation threefold compared to using a chemical enhancer alone [1].
  • Problem: Inconsistent results between experimental replicates.

    • Solution: Ensure the hydration level of the human nail clippings is controlled and consistent. Nail hydration can significantly impact permeability. The moisture content of the nail should be kept as high as possible for permeation studies, but not so high that the nail becomes overly soft (above 25% moisture) [1].
  • Problem: Choosing an appropriate chemical enhancer.

    • Solution: Note that many traditional transdermal enhancers are ineffective for transungual delivery because they target skin lipids. Effective transungual enhancers must target the keratin structure itself by disrupting disulfide bonds, hydrogen bonds, or polar interactions [1].

References

Known Degradation Products and Impurities of Naftifine HCl

Author: Smolecule Technical Support Team. Date: February 2026

When conducting forced degradation studies or analyzing stability samples, you may encounter the following known impurities and potential degradation products. This list can help you identify unknown peaks in your chromatograms [1].

Impurity/Degradation Product Name Chemical Type / Origin Molecular Formula Molecular Weight
(Z)-Naftifine Geometric isomer C21H21N 287.40
Naftifine Hydrochloride N-oxide Oxidation product C21H22ClNO 339.86
N-Methyl-1-naphthalen-1-ylmethanamine Process impurity / Desalkyl C12H13N 171.24
3-(Methyl(naphthalen-1-ylmethyl)amino)-1-phenylpropan-1-one Synthetic intermediate C21H21NO 303.41
3-(Methyl(naphthalen-1-ylmethyl)amino)-1-phenylpropan-1-ol Synthetic intermediate / Reduction product C21H23NO 305.42
1-(Chloromethyl)naphthalene Process impurity C11H9Cl 176.64
trans-Cinnamaldehyde Potential degradation product C9H8O 132.16

Validated RP-HPLC Method for Analysis and Quantification

For the quantitative estimation of this compound and its degradation products, a reverse-phase HPLC (RP-HPLC) method has been developed and validated. The parameters below are suitable for routine analysis and stability-indicating methods [2].

Parameter Specification / Condition
Objective Quantitative estimation of Naftifine HCl in formulations; can be applied to degradation product analysis.
Column Inertsil ODS (C18)
Mobile Phase Isocratic, mixture of Acetonitrile (35%), Methanol (40%), and Water (25%) with 0.8% Triethylamine (pH adjusted to 5.5 with acetic acid).
Flow Rate 1.4 mL/min
Detection Wavelength 265 nm
Retention Time (Naftifine) ~4.0 minutes
Total Run Time 6.0 minutes
Linearity Range 20–120 µg/mL (R² > 0.999)
System Suitability RSD for peak area and retention time should be < 2%.
Detailed Experimental Protocol
  • Mobile Phase Preparation: Accurately measure 350 mL of HPLC-grade acetonitrile, 400 mL of methanol, and 250 mL of water. Add 8 mL of triethylamine to this mixture. Adjust the pH to 5.5 using glacial acetic acid. Filter the solution through a 0.45 µm membrane filter and degas by sonication.
  • Standard Solution Preparation: Weigh about 10 mg of this compound reference standard (USP Reference Standards are available for this purpose [3]) and transfer it to a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase or a suitable solvent to obtain a stock solution of 100 µg/mL. Further dilute as needed to prepare working standards in the linearity range (e.g., 20, 40, 60, 80, 100, 120 µg/mL).
  • Sample Preparation: For a cream formulation, accurately weigh an amount equivalent to about 10 mg of this compound. Extract the drug into an appropriate solvent (like the mobile phase) using sonication, then filter and dilute to a final concentration within the linear range.
  • Chromatographic Procedure: Inject the blank (mobile phase), standard, and sample solutions into the HPLC system. The method is validated for specificity, linearity, accuracy, and precision, making it fit for its intended purpose [2].

Troubleshooting Common HPLC Issues

Here are answers to specific issues you might encounter during your experiments.

  • FAQ: The retention time of my main peak (naftifine) is shifting or is different from the expected ~4.0 minutes.

    • Cause: The most common cause is instability or slight variations in the pH and composition of the mobile phase.
    • Solution: Ensure the mobile phase is prepared fresh and used consistently. Verify the pH meter calibration before adjusting the mobile phase. Maintain a constant column temperature during the run.
  • FAQ: I am observing peak tailing or broad peaks for naftifine.

    • Cause: This could be due to secondary interactions between the basic drug and residual silanols on the stationary phase.
    • Solution: The method already includes 0.8% triethylamine as a masking agent to reduce this effect. Confirm that the concentration is accurate. Also, ensure the column is in good condition and not overloaded.
  • FAQ: How can I confirm that my method can specifically analyze naftifine in the presence of its degradation products?

    • Solution: Perform forced degradation studies. Stress the drug substance under conditions of acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolysis. Inject the stressed samples and demonstrate that the naftifine peak is pure and unaffected by the degradation peaks, and that all peaks are satisfactorily resolved [2]. The impurity list provided above will help you identify the formed degradation products.

Workflow for Degradation Product Analysis

The following diagram outlines a logical workflow for developing and executing a degradation product analysis study.

Start Start Analysis Literature Review Known Impurities and Methods Start->Literature Develop Develop/Adapt HPLC Method Literature->Develop Validate Validate Method Specificity Develop->Validate Stress Perform Forced Degradation Studies Validate->Stress Analyze Analyze Stressed Samples Stress->Analyze Identify Identify and Characterize Major Degradants Analyze->Identify End Finalize Stability- Indicating Method Identify->End

I hope this technical support information provides a solid foundation for your work on this compound degradation product analysis.

References

naftifine hydrochloride resistance development studies

Author: Smolecule Technical Support Team. Date: February 2026

Resistance Development Study at a Glance

The table below summarizes the core findings from the identified in vitro study on naftifine hydrochloride resistance development.

Study Parameter Findings for this compound
MIC Range (against 350 clinical dermatophyte strains) [1] [2] 0.015 to 1.0 μg/mL
Minimum Fungicidal Concentration (MFC) [1] Fungicidal against 85% of Trichophyton species; MFC values were generally low (e.g., 0.06–0.25 μg/mL for T. rubrum)
Time-Kill Assay Results [1] Dose-dependent fungicidal activity; highest drug concentration showed the greatest reduction in CFU counts over 48 hours.
Resistance Development after 15 Serial Passages [1] No increase in MIC observed for any of the six tested strains.

Detailed Experimental Protocols

For the core experiments cited in the guide, the study employed the following standardized methodologies:

  • MIC and MFC Determination: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) testing was performed according to the CLSI M38-A2 standard method. The MIC endpoint was defined as the lowest concentration showing an 80% reduction in growth compared to the control. For MFC, contents from clear wells were subcultured onto potato dextrose agar; fungicidal activity was defined as a ≥99.9% reduction in the starting inoculum [1].
  • Time-Kill Assay: This assay was conducted using a modification of a known method. Suspensions of test organisms were exposed to this compound at 0.125×, 0.25×, 0.5×, and 1× the MFC for each isolate. Samples were taken over 48 hours, plated in duplicate, and colony counts were performed after incubation to plot time-kill curves [1].
  • Resistance Development Study: To assess the potential for resistance, six strains were subjected to 15 serial passages in media containing this compound at concentrations above the MIC (0.5×, 1×, 2×, and 4× MIC). After each passage, the MIC was re-determined. Development of resistance was defined as an increase in MIC of greater than 3 dilutions [1].

Mechanism of Action and Context

This compound is a synthetic allylamine antifungal. Its primary mechanism of action is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungal cells. This inhibition leads to a depletion of ergosterol (an essential component of the fungal cell membrane) and an accumulation of squalene, which is toxic to the fungus, resulting in cell death [3] [4] [5]. This specific fungicidal mechanism may contribute to the low potential for resistance development observed in the study.

The following diagram illustrates this targeted mechanism and the experimental workflow used to assess resistance.

cluster_mechanism Mechanism of Action & Resistance Study Workflow cluster_study Naf Naftifine HCl SE Squalene Epoxidase Naf->SE Inhibits Squalene Squalene Accumulation SE->Squalene Leads to Ergosterol Ergosterol Depletion SE->Ergosterol Leads to CellDeath Fungal Cell Death Squalene->CellDeath Ergosterol->CellDeath Start Fungal Strains (Clinical Isolates) Step1 Serial Passage (>MIC for 15 cycles) Start->Step1 Step2 MIC Determination (After each passage) Step1->Step2 Result Result: No MIC Increase (Low Resistance Potential) Step2->Result

Key Takeaways for Research and Development

  • Favorable Preclinical Profile: The available in vitro evidence suggests that this compound has a low potential for resistance development in dermatophytes under the tested conditions [1].
  • Standardized Methods: The study utilized well-established, standardized protocols (CLSI), making the data robust and comparable to other antifungal agents [1].
  • Research Gap Identified: The search results indicate a primary focus on dermatophytes. Further investigation could be valuable to confirm this resistance profile in other fungal classes and in clinical settings over the long term.

References

naftifine in vitro vs in vivo activity correlation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: The Foundation of Efficacy

Naftifine's antifungal action begins with a specific biochemical mechanism, which is consistent across both laboratory and living organisms.

G Naftifine Naftifine SE Squalene Epoxidase Naftifine->SE Inhibits Squalene Squalene SE->Squalene Accumulates Ergosterol Ergosterol SE->Ergosterol Deficiency FungalCellDeath FungalCellDeath Squalene->FungalCellDeath Toxic Levels CompromisedMembrane CompromisedMembrane Ergosterol->CompromisedMembrane Leads to CompromisedMembrane->FungalCellDeath

This fungicidal mechanism, primarily effective against dermatophytes like Trichophyton rubrum and T. mentagrophytes, underpins the activity observed in all subsequent experiments [1] [2]. Naftifine also possesses anti-inflammatory properties, which contribute to its therapeutic in vivo effect but are not typically measured in standard in vitro susceptibility tests [2].

Comparative Efficacy: Naftifine vs. Other Antifungals

Clinical studies directly comparing naftifine to other common antifungals demonstrate how its in vitro potency correlates with clinical outcomes. The table below summarizes key findings from comparative studies.

Antifungal Agent Study Type & Model Key Findings on Efficacy & Onset of Action
Naftifine 1% In vivo clinical trial (Tinea cruris/corporis) [3] Significantly higher cure rate after 1 week (19%) vs. Econazole (4%); equivalent final cure rate (~80%) but with earlier onset of action.
Econazole 1% In vitro penetration & in vivo tape-stripping (Human cadaver skin) [4] Following penetration, naftifine was significantly more active against T. rubrum.
Clotrimazole 1% In vitro penetration & in vivo tape-stripping (Human cadaver skin) [4] Following penetration in vivo, naftifine was as active as clotrimazole against T. rubrum and T. mentagrophytes.

The Role of Formulation & Skin Penetration

A crucial link between in vitro and in vivo activity is effective skin delivery. Naftifine's inherent lipophilicity allows for good accumulation in the stratum corneum [1]. Research shows that formulation plays a critical role in enhancing this delivery, thereby strengthening the in vitro-in vivo correlation.

Advanced Formulations: Microemulsions Microemulsions are nano-sized colloidal systems that can significantly improve the cutaneous delivery of drugs [5] [6]. The workflow for evaluating these formulations is systematic.

G Prep Formulation Preparation (Oleic acid, Kolliphor, Transcutol, Water) Char Physicochemical Characterization (Particle size, pH, viscosity) Prep->Char Pen In Vitro Permeation Study (Franz cell, pig skin) Char->Pen Interact Skin-Formulation Interaction (ATR-FTIR Spectroscopy) Pen->Interact Anti Antifungal Activity Test (Against C. albicans, C. parapsilosis) Interact->Anti

Studies utilizing this workflow have demonstrated that naftifine-loaded microemulsions result in:

  • Significantly higher skin permeation and drug deposition in deeper skin layers compared to a commercial cream [5] [6].
  • Enhanced antifungal activity against Candida species, confirming that improved delivery translates to greater biological effect [5] [7].
  • Fluidization of stratum corneum lipids, as shown by ATR-FTIR, providing a mechanism for the enhanced penetration [5].

Detailed Experimental Parameters

For the purpose of replication and critical appraisal, the core parameters of key experiments cited are summarized below.

Table: Key Experimental Models and Parameters

Experiment Type Model / System Used Key Parameters & Conditions Primary Measurement Output
In Vitro Permeation [5] [6] Franz diffusion cell; Dermatomed pig skin (750 µm) Receptor: pH 5.0 buffer with 30% ethanol; 37°C; 8h study. Cumulative drug permeation (µg/cm²); Steady-state flux (Jss).
In Vivo Penetration [4] Human cadaver skin; In vivo tape-stripping Tape-stripping of stratum corneum after application. Drug concentration in stratum corneum; Antifungal activity of penetrated drug.
Antifungal Susceptibility [5] C. albicans ATCC 10231; C. parapsilosis RPMI-1640 medium; Standardized microbial challenge. Inhibition of microbial growth.
  • Overall Correlation: The evidence indicates a strong positive correlation between naftifine's in vitro and in vivo activity. Its fundamental fungicidal mechanism and anti-inflammatory properties consistently translate to clinical efficacy, often with an earlier onset of action compared to some azoles [3] [1].
  • Critical Factor for Translation: The formulation is a critical factor. While conventional creams and gels are effective, advanced delivery systems like microemulsions can significantly enhance skin penetration, strengthening the in vitro-in vivo correlation by ensuring sufficient drug reaches the site of infection [5] [6].

References

naftifine hydrochloride stability indicating assay validation

Author: Smolecule Technical Support Team. Date: February 2026

Validated RP-HPLC Method for Naftifine Hydrochloride

Parameter Specification / Result
Analytical Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [1]
Objective Quantitative estimation in topical cream formulations [1]
Chromatographic Column Inertsil ODS column [1]
Mobile Phase Isocratic, Acetonitrile (35%), Methanol (40%), Water (25%), Triethylamine 0.8% (pH adjusted to 5.5 with acetic acid) [1]
Flow Rate 1.4 mL/min [1]
Detection Wavelength 265 nm [1]
Retention Time ~4.0 minutes [1]
Total Run Time 6.0 minutes [1]
Linearity Range 20–120 µg/mL [1]
Correlation Coefficient (R²) >0.999 [1]
Precision (RSD) <2% [1]
Mean Recovery 100.4% [1]

Detailed Experimental Protocol

Here is the step-by-step methodology for the development of the RP-HPLC method as described in the research [1]:

  • Instrumentation and Conditions: The analysis was performed using an HPLC system with a UV detector. Separation was achieved on an Inertsil ODS column using an isocratic mobile phase composed of acetonitrile, methanol, water, and triethylamine (adjusted to pH 5.5 with acetic acid) at a flow rate of 1.4 mL/min. Detection was carried out at 265 nm.
  • Standard and Sample Preparation: A standard stock solution of this compound was prepared and diluted with a suitable solvent to obtain concentrations within the linearity range (20–120 µg/mL). The topical cream formulation was processed to extract the drug component for analysis.
  • Method Validation:
    • Linearity: The method demonstrated excellent linearity over the specified range with a correlation coefficient (R²) greater than 0.999.
    • Precision: The precision of the method, expressed as Relative Standard Deviation (RSD), was confirmed to be less than 2% for both repeatability and intermediate precision.
    • Accuracy: Recovery studies were conducted by spiking a pre-analyzed sample with known amounts of the drug. The mean recovery of 100.4% established the accuracy of the method.
    • Specificity: The method was confirmed to be specific for this compound, as evidenced by the well-resolved peak and no interference from excipients or potential degradation products. This confirms its status as a stability-indicating assay [1].

The workflow for this method's development and validation is outlined in the following diagram:

Start Start: Method Development A Define Chromatographic Conditions Start->A B Prepare Standard & Sample Solutions A->B C Method Validation B->C D Specificity Test C->D E Linearity Test C->E F Precision Test C->F G Accuracy Test C->G End Suitable for Routine Quality Control D->End E->End F->End G->End

Diagram Title: HPLC Method Development and Validation Workflow


Insights for Researchers

  • Method Advantages: The authors conclude that this RP-HPLC method is simple, precise, accurate, and time-efficient, making it highly suitable for the routine quality control and stability testing of this compound in pharmaceutical dosage forms due to its short analysis time and robust validation performance [1].
  • Comparative Context: While a direct comparison with other methods was not located, the search results do mention that analytical techniques for pharmaceuticals are a subject of ongoing research, with trends including the development of eco-friendly methods and the use of advanced detection techniques like LC-MS/MS [1]. This suggests that the core RP-HPLC technique remains fundamental, but can be adapted and enhanced.

References

Comprehensive Comparison: Naftifine vs. Azoles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Antifungal Agents

Naftifine is a synthetic allylamine antifungal agent that was first reported in 1974 and became the first commercially available allylamine in 1985. [1] Its mechanism of action is distinct from that of azoles, making it a significant option in the antifungal arsenal. [2] Azoles, a broad class of antifungal agents, are characterized by their five-membered heterocyclic ring containing nitrogen and are classified into imidazoles and triazoles based on the number of nitrogen atoms in the ring. [3]

The treatment of fungal infections poses a significant clinical challenge, exacerbated by the rising incidence of invasive fungal infections and the emergence of drug-resistant strains. [3] This guide provides a detailed, evidence-based comparison of the spectrum and activity of naftifine and azole antifungals, synthesizing in vitro data, clinical efficacy findings, and mechanistic insights to inform researchers and drug development professionals.

Mechanisms of Action

Naftifine: Squalene Epoxidase Inhibition

Naftifine exerts its antifungal effect through a targeted mechanism distinct from other antifungal classes. [2]

  • Primary Target: Naftifine inhibits the enzyme squalene epoxidase (also known as squalene monooxygenase), which is encoded by the ERG1 gene. [3] [4]
  • Biochemical Consequence: This inhibition halts the conversion of squalene to squalene epoxide, a critical step in the biosynthetic pathway of ergosterol, an essential component of the fungal cell membrane. [4]
  • Dual-Action Effect: The inhibition leads to a dual cytotoxic effect: (1) a depletion of ergosterol, which compromises fungal cell membrane integrity and function, and (2) an intracellular accumulation of squalene, which is itself toxic to fungal cells. [4]
  • Secondary Properties: Beyond its potent fungicidal activity, naftifine has also demonstrated anti-inflammatory properties when applied topically, potentially offering additional benefits in the treatment of inflammatory superficial fungal infections. [2] [1]
Azoles: Lanosterol 14α-Demethylase Inhibition

Azoles function through a different mechanism that also targets ergosterol synthesis.

  • Primary Target: Azoles inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is encoded by the ERG11/CYP51 gene. [3]
  • Biochemical Consequence: This inhibition blocks the demethylation of lanosterol, leading to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. [3]
  • Cellular Outcome: The alteration in membrane composition primarily results in fungistatic activity (inhibition of fungal growth), though it can be fungicidal at higher concentrations against some species.

The following diagram illustrates these distinct pathways and their points of inhibition.

G Acetyl_CoA Acetyl_CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Squalene_Epoxide Squalene_Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase (ERG1) Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-Demethylation & Other Steps Memb_Int Fungal Cell Membrane Integrity Disruption Ergosterol->Memb_Int Naftifine Naftifine Naftifine->Squalene_Epoxide Inhibits Azoles Azoles Azoles->Lanosterol Inhibits

Diagram Title: Comparative Mechanisms of Naftifine and Azole Antifungals

Spectrum of Activity and Efficacy Data

In Vitro Antifungal Spectrum

The antifungal activity of naftifine and azoles varies significantly across different fungal species, as demonstrated by in vitro studies.

Naftifine's Spectrum: In vitro, naftifine exhibits potent fungistatic and fungicidal activity against dermatophytes. [2] Its activity against yeasts, including Candida albicans, is generally less pronounced than that of azoles, though it has demonstrated reasonable clinical efficacy in treating cutaneous candidiasis. [2] [4] The drug's spectrum also includes activity against various moulds, Aspergillus species, and other dimorphic fungi. [4]

Azole Spectrum: Azoles like ketoconazole and fluconazole typically possess a broader spectrum of activity against yeasts, including Candida species. [5] [4] However, their activity against dermatophytes, while effective, may be primarily fungistatic.

A comparative in vitro study directly evaluated the antifungal activity of a combination product (1% naftifine-0.25% ketoconazole) against individual formulations of 2% ketoconazole cream and 1% terbinafine cream. The results are summarized below. [6]

Table: In Vitro Antifungal Activity by Agar Diffusion Assay (Inhibition Zone Diameter)

Fungal Organism 1% Naftifine-0.25% Ketoconazole 2% Ketoconazole Cream 1% Terbinafine Cream
Dermatophytes Active Active Active
*Candida* spp. Active Active Variable (Inactive vs. C. krusei & C. albicans mycelial-form)
*Malassezia* spp. Active Active Active
Sporothrix schenkii Active Active Active
Fonsecaea pedrosoi Active Active Active
Mean Inhibition Zone 45.46 mm 23.92 mm 29.81 mm

Note: The mean inhibition zone diameter for the naftifine-ketoconazole combination was significantly larger than for both ketoconazole alone (P=0.000) and terbinafine (P=0.000). [6]

Quantitative Susceptibility Data (MIC)

Broth microdilution tests against Trichophyton rubrum, a prevalent dermatophyte, provide further insight into relative potencies. A 2021 study reported the following geometric mean (GM) MIC values: [7]

Table: Minimum Inhibitory Concentration (MIC) against *T. rubrum*

Antifungal Drug Geometric Mean (GM) MIC (mg/L)
Terbinafine (Allylamine) 0.03
Naftifine (Allylamine) 0.05
Luliconazole (Azole) 0.06
Amorolfine (Morpholine) 0.07
Ketoconazole (Azole) 0.40
Itraconazole (Azole) 0.16
Bifonazole (Azole) 0.32
Miconazole (Azole) 0.42
Fluconazole (Azole) 17.0

Note: Lower MIC values indicate greater potency. Among the drugs tested, terbinafine and naftifine (both allylamines) showed the lowest MICs, signifying high potency against T. rubrum. [7]

Experimental Protocols for Antifungal Testing

To ensure reproducibility and validate the data presented, here are the standard methodologies employed in the cited research.

Agar Diffusion Assay

This method was used to compare the antifungal activity of cream formulations. [6]

  • Preparation: Optimal media plates containing 2% agar are prepared.
  • Inoculation: A suspension of the test pathogenic fungi is spread uniformly onto the surface of the agar plates.
  • Wells Creation: Wells are made in the agar plate after solidification.
  • Drug Application: Each test cream is placed into separate wells.
  • Incubation: Plates are incubated for seven days to allow fungal growth and drug diffusion.
  • Measurement: The diameter of the inhibition zone (clear area with no growth) around each well is measured and recorded after the incubation period.
Broth Microdilution Method (CLSI M38-A3)

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC). [7]

  • Drug Preparation: Stock solutions of antifungal drugs are prepared in dimethyl sulfoxide (DMSO) or water.
  • Dilution: Serial two-fold dilutions of the drugs are made in a broth medium (RPMI 1640 buffered with MOPS) in 96-well microtiter plates.
  • Inoculum Standardization: Fungal conidia are collected and adjusted to a standardized concentration (e.g., 1 × 10³ ~ 3 × 10³ CFU/mL).
  • Inoculation: An equal volume of the adjusted inoculum is added to each well of the drug-containing plate.
  • Incubation and Reading: Plates are incubated at 35°C for 5-7 days. The MIC endpoints are determined visually:
    • For azoles and terbinafine: MIC is the lowest concentration causing approximately 80% growth inhibition.
    • For naftifine and amorolfine: MIC is the lowest concentration causing 100% growth inhibition. [7]
  • Quality Control: Standard reference strains (e.g., Candida parapsilosis ATCC 22019, T. mentagrophytes ATCC MYA 4439) are included.

The workflow for this standard quantitative method is illustrated below.

G Prep 1. Prepare Drug Dilutions in Microtiter Plate Inoc 2. Standardize Fungal Inoculum Prep->Inoc Comb 3. Combine Inoculum with Drug Dilutions Inoc->Comb Inc 4. Incubate Plates (35°C for 5-7 days) Comb->Inc Read 5. Read MIC Endpoints (Visual Assessment) Inc->Read QC 6. Include Quality Control Strains QC->Comb

Diagram Title: Broth Microdilution Workflow for MIC Testing

Resistance Profiles and Clinical Implications

The distinct mechanisms of action of naftifine and azoles contribute to their differing resistance profiles.

  • Naftifine Resistance: To date, there are no reports of resistance developing in organisms originally susceptible to naftifine. [4] This is consistent with the observation that resistance to terbinafine (another allylamine) in T. rubrum remains rare in many regions, such as China, though non-wild-type isolates have been reported elsewhere. [7]
  • Azole Resistance: Resistance to azole drugs is a well-documented and growing clinical concern. [3] Key mechanisms include:
    • Target Site Mutations: Mutations in the ERG11/CYP51 gene, which encodes the target enzyme 14α-demethylase, can reduce the binding affinity of azole drugs. [3]
    • Efflux Pump Overexpression: Upregulation of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters increases drug efflux, lowering intracellular azole concentrations. [3]

Conclusion and Research Outlook

For researchers and drug development professionals, these findings highlight several key considerations:

  • Combination Potential: The enhanced efficacy of the naftifine-ketoconazole combination product suggests promise in leveraging multiple mechanisms of action to improve outcomes and potentially circumvent resistance. [6]
  • Clinical Translation: The potent in vitro activity of naftifine correlates well with its clinical efficacy, supporting its use as a first-line topical treatment for common dermatophytoses. [2] [1]
  • Future Directions: The ongoing challenge of antifungal resistance necessitates continued surveillance of susceptibility patterns [7] and the development of novel agents with innovative mechanisms, such as those currently in clinical trials. [3]

References

Quantitative Data on Antifungal Time-Kill Kinetics

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate in vitro data on the activity of naftifine and other antifungals against various fungal pathogens.

Table 1: Fungicidal Characteristics of Antifungal Agents

Antifungal Agent Fungal Species Tested Key Time-Kill Findings Reference
Naftifine HCl (Allylamine) Trichophyton rubrum, T. mentagrophytes, Epidermophyton floccosum Dose-dependent killing; greatest CFU reduction at highest drug concentration; fungicidal against 85% of Trichophyton spp. [1]
Amphotericin B (Polyene) Candida auris, C. guilliermondii Consistent fungicidal activity, but often required high concentrations (e.g., 2 mg/L for C. auris) [2] [3].
Anidulafungin & Caspofungin (Echinocandins) Candida auris, C. metapsilosis, C. orthopsilosis, C. parapsilosis Demonstrated fungistatic activity or tolerance; not reliably fungicidal despite low MICs; maximum log reduction in CFU/mL was between 1.34 and 2.22 for C. auris [2].
K21 Compound (Membrane Rupturer) Fluconazole-resistant Candida spp. Rapid killing; 99.9% of inoculum killed within 2 hours of exposure [4].

Table 2: Naftifine HCl MIC and MFC Against Dermatophytes Data derived from a study of 350 clinical strains using CLSI M38-A2 methodology. The MFC (Minimum Fungicidal Concentration) determines fungicidal activity, defined as a ≥99.9% reduction in the starting inoculum [1].

Dermatophyte Species (No. of Isolates) MIC90 (μg/ml) MFC90 (μg/ml)
Trichophyton rubrum (75) 0.06 0.25
Trichophyton mentagrophytes (75) 0.5 8.0
Trichophyton tonsurans (50) 0.06 0.25
Epidermophyton floccosum (75) 0.12 >32
Microsporum canis (75) 0.25 >64

Experimental Protocols for Key Studies

For reproducibility and critical evaluation, here are the methodologies from the key studies cited.

1. Protocol for Naftifine Time-Kill Assay [1]

  • Objective: To determine the rate and extent of fungicidal activity of naftifine hydrochloride.
  • Strains: Four strains each of T. rubrum, T. mentagrophytes, and E. floccosum.
  • Inoculum: Suspensions of (3 \times 10^3) conidia/ml in Sabouraud dextrose broth.
  • Drug Exposure: Naftifine HCl at concentrations of 0.125×, 0.25×, 0.5×, and 1× the pre-determined MFC for each isolate.
  • Time Points: Samples were taken at 0, 2, 4, 8, 12, 24, and 48 hours.
  • Viability Assessment: Samples were diluted, plated in duplicate on potato dextrose agar (PDA), and CFUs were counted after 4 days of incubation at 30°C.
  • Analysis: Time-kill curves were plotted (log10 CFU/ml vs. time).

2. General CLSI-Based Protocol for MIC/MFC Determination [1]

  • Standard: CLSI M38-A2 method for filamentous fungi.
  • Compound Preparation: Naftifine HCl was dissolved in DMSO and serially diluted in RPMI 1640 medium.
  • Inoculum: Prepared to a final concentration of (1 \times 10^3) to (3 \times 10^3) CFU/ml.
  • Incubation: 35°C for 4 days.
  • MIC Endpoint: The lowest concentration showing an 80% reduction in growth compared to the growth control.
  • MFC Determination: Contents from clear MIC wells were subcultured onto PDA plates. After soaking in and drying, they were streaked for isolation. The MFC was the lowest concentration that resulted in a ≥99.9% kill of the initial inoculum.

Mechanisms of Action and Experimental Workflow

The efficacy of an antifungal in time-kill studies is directly linked to its mechanism of action. The following diagrams illustrate the key pathways and workflows.

antifungal_mechanism Figure 1: Key Antifungal Mechanisms of Action Fungal Cell Fungal Cell Ergosterol Synthesis Ergosterol Synthesis Fungal Cell->Ergosterol Synthesis Targeted by Cell Wall Synthesis Cell Wall Synthesis Fungal Cell->Cell Wall Synthesis Targeted by Cell Membrane Cell Membrane Fungal Cell->Cell Membrane Targeted by Nucleic Acid Synthesis Nucleic Acid Synthesis Fungal Cell->Nucleic Acid Synthesis Targeted by Allylamines (Naftifine, Terbinafine) Allylamines (Naftifine, Terbinafine) Ergosterol Synthesis->Allylamines (Naftifine, Terbinafine) Azoles (Fluconazole, Itraconazole) Azoles (Fluconazole, Itraconazole) Ergosterol Synthesis->Azoles (Fluconazole, Itraconazole) Echinocandins (Caspofungin) Echinocandins (Caspofungin) Cell Wall Synthesis->Echinocandins (Caspofungin) Polyenes (Amphotericin B) Polyenes (Amphotericin B) Cell Membrane->Polyenes (Amphotericin B) Pyrimidine Analogs (5-Fluorocytosine) Pyrimidine Analogs (5-Fluorocytosine) Nucleic Acid Synthesis->Pyrimidine Analogs (5-Fluorocytosine) Inhibits Squalene Epoxidase Inhibits Squalene Epoxidase Allylamines (Naftifine, Terbinafine)->Inhibits Squalene Epoxidase Inhibits Lanosterol 14-α Demethylase Inhibits Lanosterol 14-α Demethylase Azoles (Fluconazole, Itraconazole)->Inhibits Lanosterol 14-α Demethylase Binds to Ergosterol Binds to Ergosterol Polyenes (Amphotericin B)->Binds to Ergosterol Inhibits β-(1,3)-D-glucan Synthase Inhibits β-(1,3)-D-glucan Synthase Echinocandins (Caspofungin)->Inhibits β-(1,3)-D-glucan Synthase Fungicidal Fungicidal Inhibits Squalene Epoxidase->Fungicidal Fungistatic Fungistatic Inhibits Lanosterol 14-α Demethylase->Fungistatic Forms Membrane Pores → Fungicidal Forms Membrane Pores → Fungicidal Binds to Ergosterol->Forms Membrane Pores → Fungicidal Fungistatic / Fungicidal Tolerant Fungistatic / Fungicidal Tolerant Inhibits β-(1,3)-D-glucan Synthase->Fungistatic / Fungicidal Tolerant

workflow Figure 2: Time-Kill Kinetics Assay Workflow Start Standardize Fungal Inoculum (0.5 McFarland) A Prepare Drug Dilutions (Multiple Concentrations) Start->A B Inoculate Broth with Fungus and Antifungal Agent A->B C Incubate with Agitation (35-37°C) B->C D Sample at Time Intervals (0, 2, 4, 8, 12, 24, 48h) C->D E Serially Dilute Samples D->E F Plate onto Agar Media E->F G Incubate Plates (3-5 days) F->G H Enumerate Colonies (CFU/ml) G->H I Plot Time-Kill Curves (Log10 CFU/ml vs. Time) H->I

Key Conclusions for Drug Development

  • Potent and Rapid Activity: Naftifine's fungicidal activity against dermatophytes is both potent (low MICs) and demonstrates clear, dose-dependent killing in time-kill assays [1].
  • Favorable Resistance Profile: The lack of resistance development after 15 serial passages in vitro suggests a low risk of resistance, a significant advantage over azoles like fluconazole and itraconazole where resistance is increasingly documented [1] [5] [6].
  • Mechanistic Advantage: Its fungicidal nature, stemming from its unique mechanism of action (squalene epoxidase inhibition), differentiates it from fungistatic agents and may correlate with better clinical outcomes in superficial infections [7] [6].

References

naftifine safety profile vs other topical antifungals

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The following tables summarize the comparative efficacy and safety data for Naftifine based on recent clinical studies.

Comparison Efficacy Outcome Safety Outcome
Naftifine vs. Vehicle Control (for Tinea Pedis, Corporis, Cruris) Significantly superior complete cure rate (RR = 5.83), clinical improvement, and treatment effectiveness [1]. No significant difference in adverse events compared to the vehicle [1].
Naftifine 2% vs. Terbinafine 1% (for Tinea Cruris and Corporis) Non-inferior to Terbinafine for clinical, mycological, and composite cure [2]. Safety profile comparable to Terbinafine; adverse events were reported in both groups at similar rates [2].
Naftifine vs. Clotrimazole (for Dermatophytosis and Candidiasis) Higher "responder-rate" by end of treatment; similar healing rates after two weeks [3]. No substantial difference in local side effects or relapse rates; excellent or good local tolerance for both [3].

Drug Profile and Mechanism of Action

Naftifine is a synthetic allylamine antifungal. Its distinct mechanism and pharmacokinetic profile contribute to its efficacy and safety [4].

  • Mechanism of Action: Naftifine inhibits the enzyme squalene epoxidase, a key component in the fungal ergosterol biosynthesis pathway. This action has a dual effect:
    • It causes a critical deficiency of ergosterol, an essential component of the fungal cell membrane.
    • It leads to the intracellular accumulation of squalene, which is toxic to fungal cells. This mechanism is typically fungicidal (kills fungi) against dermatophytes [4].
  • Pharmacokinetics: After topical application, approximately 3–6% of the drug is systemically absorbed. It has a half-life of 2-3 days [4].

The diagram below illustrates Naftifine's unique fungicidal action compared to other common antifungal classes.

G Start Fungal Cell Membrane Synthesis Azoles Azoles (e.g., Clotrimazole) Inhibit Lanosterol 14α-demethylase Start->Azoles Allylamines Allylamines (e.g., Naftifine) Inhibit Squalene Epoxidase Start->Allylamines Polyenes Polyenes (e.g., Amphotericin B) Bind to Ergosterol, Forming Pores Start->Polyenes Effect1 Ergosterol Deficiency Azoles->Effect1 Allylamines->Effect1 Effect2 Squalene Accumulation (Toxic to Fungus) Allylamines->Effect2 Effect4 Direct Membrane Damage and Leakage Polyenes->Effect4 Outcome1 FUNGISTATIC Effect (Growth Inhibition) Effect1->Outcome1 Outcome2 FUNGICIDAL Effect (Cell Death) Effect1->Outcome2 Effect2->Outcome2 Effect3 Membrane Integrity Disrupted Effect4->Outcome2

Common Adverse Effects and Cautions

Naftifine has a well-defined and generally favorable safety profile.

  • Common Adverse Effects: The most frequently reported side effects are local reactions at the application site, such as burning and stinging [4].
  • Contraindications and Precautions:
    • Contraindicated in individuals with known hypersensitivity to naftifine or any component in the formulation [4].
    • For external use only. Contact with eyes, nose, mouth, and other mucous membranes should be avoided [4].
    • Pregnancy: Category B (No proven risk in humans, but animal studies may be incomplete) [4] [5].
    • Lactation: It is not known if naftifine is distributed in human milk. Caution is advised [4].
    • Pediatric Use: Safety and efficacy have not been established [4].

Research Gaps and Limitations

The current information has some limitations for a comprehensive drug development guide:

  • The search results lack detailed experimental protocols for the key studies cited.
  • Information on signaling pathways relevant to deeper drug development (e.g., for novel targets) is not available for Naftifine in the context of fungal infections.
  • Comparative data against other specific topical antifungals like butenafine, amorolfine, or various azoles beyond clotrimazole is limited.

References

naftifine minimum fungicidal concentration validation

Author: Smolecule Technical Support Team. Date: February 2026

MFC Data & Antifungal Activity Profile

The following table summarizes the quantitative findings from in vitro studies on naftifine's activity against common dermatophytes [1].

Organism Group Specific Strains Tested MIC Range (μg/mL) MFC Outcome / Fungicidal Activity
Dermatophytes Trichophyton rubrum, T. mentagrophytes, T. tonsurans, Epidermophyton floccosum, Microsporum canis 0.015 to 1.0 μg/mL Fungicidal against 85% of Trichophyton species [1].
Candida species Candida albicans, C. parapsilosis Not specified in MFC study Shown to be fungicidal, though less active than imidazoles (data from other formulations) [2] [3].

Detailed Experimental Protocols

The validation data for naftifine was generated using standardized methods. Here are the detailed protocols for key experiments:

  • Broth Microdilution for MIC/MFC [1] [4]

    • Methodology: A broth microdilution test was performed according to the Clinical and Laboratory Standards Institute (CLSI) methodology [1].
    • Inoculum: A defined inoculum of the fungal organism was introduced into microdilution plates containing two-fold dilutions of naftifine hydrochloride [4].
    • MIC Determination: The MIC is defined as the lowest drug concentration that causes a ≥50% reduction in visual growth compared to the drug-free control [4].
    • MFC Determination: Following MIC reading, aliquots from wells showing no growth are subcultured onto a drug-free solid medium. The MFC is the lowest concentration that results in either no growth or kills ≥99.9% of the initial inoculum [5] [6].
  • Time-Kill Assay [1]

    • Purpose: To evaluate the rate and extent of fungicidal activity over time.
    • Methodology: Subsets of isolates were tested at concentrations of 0.125×, 0.25×, 0.5×, and 1× the MFC for each isolate.
    • Measurement: Colony Forming Units (CFUs) were counted over a period of 48 hours of incubation. The study demonstrated that naftifine's activity is dose-dependent, with the greatest reduction in CFU corresponding to the highest drug concentration [1].
  • Resistance Development Study [1]

    • Methodology: Six strains were subjected to 15 serial passages in media containing naftifine concentrations higher than the MIC for each strain.
    • Measurement: The MIC for each strain was determined following each passage.
    • Outcome: The study concluded that no increase in MIC was observed for any of the strains, indicating a low potential for the development of resistance under these test conditions [1].

Comparative Efficacy and Clinical Relevance

Understanding how naftifine compares to other antifungal agents is crucial for a comprehensive comparison guide.

  • Efficacy Against Other Antifungals: A mixed-treatment comparison meta-analysis found that for the outcome of sustained cure, this compound showed a significantly better response compared to oxiconazole nitrate. Butenafine and terbinafine were also top performers in this category [7].
  • Mechanism of Action: Naftifine is a synthetic allylamine that inhibits the enzyme squalene epoxidase in the ergosterol biosynthesis pathway. The accumulation of squalene and depletion of ergosterol is primarily fungicidal against dermatophytes [8] [3].

The following diagram illustrates the key steps involved in the broth microdilution method used for MFC validation.

Start Start Broth Microdilution Prep Prepare microdilution plates with 2-fold serial dilutions of Naftifine Start->Prep Inoc Inoculate wells with standardized fungal suspension Prep->Inoc Incub Incubate for 24-48 hours (depending on species) Inoc->Incub MIC Determine MIC: Lowest conc. with ≥50% growth inhibition Incub->MIC Sub Subculture from clear wells onto drug-free agar MIC->Sub MFC Determine MFC: Lowest conc. with ≥99.9% kill of initial inoculum Sub->MFC

References

×

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

323.1440774 Da

Monoisotopic Mass

323.1440774 Da

Heavy Atom Count

23

UNII

25UR9N9041

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Naftifine Hydrochloride is the hydrochloride salt form of naftifine, an allylamine derivate with synthetic broad-spectrum antifungal activity. Although the exact mechanism through which naftifine hydrochloride exerts its effect is unknown, it appears to selectively inhibit the enzyme squalene 2,3-epoxidase, thereby inhibiting the biosynthesis of sterol. This results in a decreased amount of sterols, especially ergosterol which is the primary fungal membrane sterol, and a corresponding accumulation of squalene in fungal cells. Naftifine hydrochloride can be fungicidal as well as fungistatic to yeasts depending on the concentration and the organisms involved.

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

65473-14-5

Wikipedia

Naftifine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023
1:Efficacy and Safety of Naftifine HCl Cream 2% in the Treatment of Pediatric Subjects With Tinea Corporis. Gold M, Dhawan S, Verma A, Kuligowski M, Dobrowski D.J Drugs Dermatol. 2016 Jun 1;15(6):743-8. PMID: 27272083
2:The Role of Naftifine HCl 2% Gel and Cream in Treating Moccasin Tinea Pedis. Vlahovic TC.J Drugs Dermatol. 2016 Feb;15(2 Suppl):s56-9. Review. PMID: 26885800
3:An Open-Label, Multi-Center, Multiple-Application Pharmacokinetic Study of Naftifine HCl Gel 2% in Pediatric Subjects With Tinea Pedis. Verma A, Olayinka B, Fleischer AB Jr.J Drugs Dermatol. 2015 Jul;14(7):686-91. PMID: 26151784
4:Efficacy and safety of naftifine HCl Gel 2% in the treatment of interdigital and moccasin type tinea pedis: pooled results from two multicenter, randomized, double-blind, vehicle-controlled trials. Stein Gold LF, Parish LC, Vlahovic T, Plaum S, Kircik L, Fleischer AB Jr, Verma A, Olayinka B, Hardas B.J Drugs Dermatol. 2013 Aug;12(8):911-8. PMID: 23986165

Explore Compound Types